molecular formula C17H32FN6O13P3 B13915248 AT-9010 triethylamine

AT-9010 triethylamine

Cat. No.: B13915248
M. Wt: 640.4 g/mol
InChI Key: IZZBJQQXPMZLRV-VGJFTDQKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AT-9010 triethylamine is a useful research compound. Its molecular formula is C17H32FN6O13P3 and its molecular weight is 640.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H32FN6O13P3

Molecular Weight

640.4 g/mol

IUPAC Name

N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H17FN5O13P3.C6H15N/c1-11(12)6(18)4(2-27-32(23,24)30-33(25,26)29-31(20,21)22)28-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19;1-4-7(5-2)6-3/h3-6,9,18H,2H2,1H3,(H,23,24)(H,25,26)(H2,13,16,19)(H2,20,21,22);4-6H2,1-3H3/t4-,5?,6-,9-,11-;/m1./s1

InChI Key

IZZBJQQXPMZLRV-VGJFTDQKSA-N

Isomeric SMILES

CCN(CC)CC.C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3C2=NC(=N)NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F

Canonical SMILES

CCN(CC)CC.CC1(C(C(OC1N2C=NC3C2=NC(=N)NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F

Origin of Product

United States

Foundational & Exploratory

AT-9010: A Dual-Action Inhibitor of SARS-CoV-2 Replication

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals.

Introduction

AT-9010 is the pharmacologically active triphosphate metabolite of the guanosine nucleotide prodrug AT-527 (bemnifosbuvir). It has demonstrated potent inhibitory activity against the replication of SARS-CoV-2, the causative agent of COVID-19. This document provides a detailed technical overview of the mechanism of action of AT-9010, focusing on its dual inhibitory effects on the viral replication machinery. The information presented herein is intended for researchers, scientists, and professionals involved in the field of antiviral drug development.

Metabolic Activation of AT-527 to AT-9010

The prodrug AT-527 is orally bioavailable and undergoes intracellular phosphorylation to its active form, AT-9010. This metabolic conversion is a critical step for its antiviral activity. The free base of bemnifosbuvir, AT-511, is converted in a series of enzymatic steps to the triphosphate AT-9010. Substantial levels of the active triphosphate metabolite AT-9010 are formed in normal human bronchial and nasal epithelial cells.[1] The nucleoside metabolite AT-273 is considered a surrogate plasma marker for intracellular AT-9010 levels.[2]

AT_9010_Metabolic_Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AT527 AT-527 (Bemnifosbuvir) (Oral Prodrug) AT511 AT-511 (Free Base) AT527->AT511 Uptake & Conversion AT_MP AT-Monophosphate AT511->AT_MP Phosphorylation AT_DP AT-Diphosphate AT_MP->AT_DP Phosphorylation AT9010 AT-9010 (Active Triphosphate) AT_DP->AT9010 Phosphorylation

Figure 1: Metabolic activation pathway of AT-527 to AT-9010.

Core Mechanism of Action: Dual Inhibition of the SARS-CoV-2 Polymerase

AT-9010 exerts its antiviral effect through a dual mechanism of action, targeting two essential functions of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) complex (nsp12).

Inhibition of the NiRAN Domain

AT-9010 is a potent inhibitor of the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12.[1] The NiRAN domain is essential for viral replication. Structural studies have shown that the 5'-diphosphate form of AT-9010 (AT-9010-DP) binds to the NiRAN domain's cavity.[2][3] This binding competitively inhibits the natural substrate, effectively blocking the nucleotidyltransferase activity of the enzyme.

RNA Chain Termination

As a guanosine analogue, AT-9010 is incorporated into the nascent viral RNA chain by the RdRp during replication. The presence of a 2'-methyl group on the ribose of the incorporated AT-9010 molecule leads to steric hindrance, preventing the addition of the next nucleotide and thus causing premature termination of RNA synthesis.[4] This chain-terminating property effectively halts the replication of the viral genome.

AT_9010_Dual_Mechanism_of_Action cluster_viral_replication SARS-CoV-2 Replication Complex cluster_NiRAN NiRAN Domain cluster_RdRp_catalytic RdRp Catalytic Site nsp12 nsp12 (RdRp) NiRAN_activity NiRAN Activity (Nucleotidyltransferase) nsp12->NiRAN_activity RNA_synthesis Viral RNA Synthesis nsp12->RNA_synthesis RNA_chain Nascent RNA Chain RNA_synthesis->RNA_chain AT9010 AT-9010 Inhibition Inhibition AT9010->Inhibition Chain_Termination Chain Termination AT9010->Chain_Termination Inhibition->NiRAN_activity Chain_Termination->RNA_synthesis

Figure 2: Dual inhibitory mechanism of AT-9010 on the SARS-CoV-2 RdRp.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the antiviral activity of AT-9010 and its prodrug.

ParameterValueCell Line/SystemReference
AT-527 (bemnifosbuvir)
Mean AT-273 level in lung epithelial lining fluid0.62 µMHuman (in vivo)[2]
Target in vitro EC90 against SARS-CoV-20.5 µMHuman Airway Epithelial Cells[2]
AT-9010
Intracellular concentration (from 10 µM AT-511)698 µMNormal Human Bronchial Epithelial Cells[1]
Intracellular concentration (from 10 µM AT-511)236 µMNormal Human Nasal Epithelial Cells[1]
Half-life in epithelial cells≥ 38 hoursNormal Human Bronchial and Nasal Epithelial Cells[1]
Fold-preference for GTP over AT-9010 incorporation by RdRp~5-foldIn vitro RTC assay[5]
Resistance to ExoN mediated excision (relative to unmodified RNA)~4.8-foldIn vitro excision assay[5]

Experimental Protocols

In Vitro Antiviral Activity Assay in Human Airway Epithelial (HAE) Cells
  • Cell Culture: HAE cells are cultured at an air-liquid interface to achieve differentiation.

  • Drug Treatment: Differentiated HAE cultures are pre-treated with varying concentrations of the test compound (e.g., AT-527) for a specified period.

  • Viral Infection: Cells are infected with SARS-CoV-2 at a defined multiplicity of infection (MOI).

  • Incubation: Infected cultures are incubated for a period (e.g., 48-72 hours) to allow for viral replication.

  • Quantification of Viral Load: Viral RNA is extracted from apical washes or cell lysates and quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR) targeting a specific viral gene (e.g., N gene).

  • Data Analysis: The 90% effective concentration (EC90) is calculated by determining the drug concentration required to inhibit 90% of viral replication compared to untreated controls.

In Vitro Replicase-Transcriptase Complex (RTC) Assay
  • Protein Expression and Purification: Recombinant SARS-CoV-2 nsp12, nsp7, and nsp8 are expressed and purified.

  • RTC Assembly: The RTC is assembled by incubating purified nsp12 with nsp7 and nsp8 cofactors.

  • RNA Template: A synthetic RNA primer-template duplex is used as the substrate for the polymerase.

  • Incorporation Assay: The RTC is incubated with the RNA template, natural triphosphates (NTPs), and varying concentrations of AT-9010.

  • Product Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) to visualize the full-length RNA product and any chain-terminated products.

  • Data Analysis: The extent of incorporation and chain termination is quantified to determine the inhibitory activity of AT-9010.

Experimental_Workflow_RTC_Assay start Start protein_prep Express & Purify nsp12, nsp7, nsp8 start->protein_prep rtc_assembly Assemble RTC (nsp12/7/8 complex) protein_prep->rtc_assembly reaction_setup Incubate RTC with: - RNA primer-template - NTPs - AT-9010 rtc_assembly->reaction_setup page Denaturing PAGE reaction_setup->page analysis Analyze RNA Products (Incorporation & Termination) page->analysis end End analysis->end

Figure 3: Experimental workflow for the in vitro RTC assay.

Conclusion

AT-9010, the active metabolite of the prodrug AT-527, is a potent inhibitor of SARS-CoV-2 replication. Its dual mechanism of action, involving both the inhibition of the essential NiRAN domain and chain termination of viral RNA synthesis, provides a robust basis for its antiviral activity. The favorable intracellular pharmacokinetics, including high concentrations and a long half-life in relevant respiratory epithelial cells, further support its potential as a therapeutic agent for COVID-19. The data and experimental methodologies outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel antiviral strategies against SARS-CoV-2.

References

The Multifaceted Role of the NiRAN Domain in Viral Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Nidovirus RdRp-associated Nucleotidyltransferase (NiRAN) domain is a crucial and conserved enzymatic component of the RNA-dependent RNA polymerase (RdRp) in the order Nidovirales, which includes significant pathogens like SARS-CoV-2. This domain is indispensable for viral replication, executing a range of catalytic functions essential for the viral life cycle. Its activities include the nucleotidylation of viral proteins, most notably the N-terminal nucleoside monophosphate (NMP)ylation of the non-structural protein 9 (nsp9), and a pivotal role in an unconventional mRNA capping pathway. This pathway involves the sequential RNAylation and deRNAylation of nsp9 to generate the 5' cap structure of viral RNAs, which is critical for their stability and translation. Furthermore, the NiRAN domain exhibits a kinase-like fold and phosphotransferase activity. These diverse functions underscore the NiRAN domain's importance as a high-value target for the development of broad-spectrum antiviral therapeutics. This technical guide provides an in-depth overview of the NiRAN domain's functions, supported by available quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.

Core Enzymatic Activities of the NiRAN Domain

The NiRAN domain, located at the N-terminus of the viral RdRp (nsp12 in coronaviruses), is a multifunctional enzyme. Its enzymatic activities are central to several stages of viral RNA synthesis and processing.[1][2][3][4]

Nucleotidyltransferase Activity: NMPylation of nsp9

A primary function of the NiRAN domain is its nucleotidyltransferase activity, which involves the covalent attachment of a nucleoside monophosphate (NMP) to the N-terminal amine of the non-structural protein 9 (nsp9).[5][6][7] This process, termed NMPylation, is crucial for viral replication.[2] The reaction is dependent on divalent cations, with a preference for Mn²⁺ over Mg²⁺.[8] While the precise biological significance of nsp9 NMPylation is still under investigation, it is hypothesized to be involved in protein-primed RNA synthesis or in protecting nsp9 from degradation.[1][5]

Unconventional RNA Capping: A Two-Step Mechanism

The NiRAN domain plays an essential role in the capping of viral mRNA through a unique two-step mechanism that involves nsp9 as an intermediate.[1][3][4][5]

  • RNAylation: The NiRAN domain catalyzes the transfer of a 5'-monophosphorylated RNA (pRNA) from a nascent 5'-triphosphorylated viral RNA (pppRNA) to the N-terminus of nsp9, forming a covalent RNA-nsp9 intermediate.[1][3][4]

  • DeRNAylation/Capping: Subsequently, the NiRAN domain facilitates the transfer of the pRNA from the RNA-nsp9 complex to a GDP molecule, resulting in the formation of the core cap structure GpppN-RNA and the release of unmodified nsp9.[1][3][4][5] This GDP-polyribonucleotidyltransferase (GDP-PRNTase) activity is vital for producing functional viral mRNAs that can be efficiently translated by the host machinery.[2][6]

Kinase-like Activity

Structural and biochemical studies have revealed that the NiRAN domain possesses a fold that is structurally homologous to kinases and pseudokinases.[9][10] It exhibits a phosphotransferase-like activity, capable of hydrolyzing ATP and transferring the gamma-phosphate.[7][9] This kinase-like function may play a role in the regulation of the viral replication complex or in modulating host cell processes.

Quantitative Data on NiRAN Domain Activity

The following tables summarize the available quantitative data on the enzymatic activity and inhibition of the NiRAN domain.

ParameterValueAnalyte/InhibitorVirusAssay TypeReference
Binding Energy (ATP) -8.726 kcal/molATPSARS-CoV-2Molecular Docking[7][9]
Binding Energy (GTP) -9.84 kcal/molGTPSARS-CoV-2Molecular Docking[7][9]
Binding Energy (UTP) -6.59 kcal/molUTPSARS-CoV-2Molecular Docking[7][9]
Km (ATP) ~500 µMATPSARS-CoV-2ADP-Glo Kinase Assay[7]
IC50 (NCI-1) Not specifiedNCI-1SARS-CoV-2nsp9 AMPylation Assay[11]
IC50 (NCI-2) Not specifiedNCI-2SARS-CoV-2nsp9 AMPylation Assay[11]
Kinact (NCI-2) Not specifiedNCI-2SARS-CoV-2nsp9 AMPylation Assay[11]
Ki (NCI-2) Not specifiedNCI-2SARS-CoV-2nsp9 AMPylation Assay[11]
kinact/Ki (NCI-2) Not specifiedNCI-2SARS-CoV-2nsp9 AMPylation Assay[11]
IC50 (Sorafenib) > 2 µMSorafenibSARS-CoV-2Viral Replication Assay[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the NiRAN domain's functions. These protocols are generalized from descriptions in the cited literature.

In Vitro NMPylation Assay

This assay is used to measure the transfer of a nucleoside monophosphate to nsp9 by the NiRAN domain.

Materials:

  • Purified recombinant nsp12 (containing the NiRAN domain)

  • Purified recombinant nsp9

  • [α-³²P]-labeled NTP (e.g., UTP, ATP)

  • NMPylation reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 2 mM DTT, 1 mM MnCl₂)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Phosphorimager system

Procedure:

  • Set up the NMPylation reaction by combining purified nsp12 and nsp9 in the reaction buffer.

  • Initiate the reaction by adding the [α-³²P]-labeled NTP.

  • Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Visualize and quantify the radiolabeled nsp9 band using a phosphorimager. The intensity of the band corresponds to the level of NMPylation.

In Vitro RNA Capping Assay (RNAylation and DeRNAylation)

This two-part assay assesses the NiRAN domain's ability to first link RNA to nsp9 and then transfer it to GDP.

Part A: RNAylation

Materials:

  • Purified recombinant nsp12

  • Purified recombinant nsp9

  • 5'-triphosphorylated RNA oligonucleotide (pppRNA), which can be radiolabeled (e.g., with [γ-³²P]ATP)

  • RNAylation reaction buffer (similar to NMPylation buffer)

  • Tricine-SDS-PAGE gels

Procedure:

  • Incubate nsp12, nsp9, and the pppRNA in the RNAylation reaction buffer.

  • Analyze the reaction products on a Tricine-SDS-PAGE gel, which provides better resolution for smaller proteins and protein-RNA adducts.

  • Visualize the formation of a higher molecular weight band corresponding to the covalent nsp9-RNA complex. If the RNA is radiolabeled, this can be detected by autoradiography.

Part B: DeRNAylation/Capping

Materials:

  • Purified nsp9-RNA complex from Part A

  • Purified recombinant nsp12

  • GDP

  • DeRNAylation reaction buffer

  • Urea-PAGE gels

Procedure:

  • Incubate the purified nsp9-RNA complex with nsp12 in the presence of GDP.

  • Resolve the reaction products on a urea-PAGE gel to separate the capped RNA from the nsp9-RNA complex.

  • Visualize the formation of the GpppA-RNA product. If a radiolabeled RNA was used, this can be detected by autoradiography.

ADP-Glo™ Kinase Assay for Phosphotransferase Activity

This commercial assay measures the kinase-like activity of the NiRAN domain by quantifying the amount of ADP produced in a reaction.

Materials:

  • Purified recombinant nsp12

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

Procedure:

  • Perform the kinase reaction by incubating nsp12 with ATP in the kinase reaction buffer.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for approximately 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP produced into ATP and then into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity of the NiRAN domain.

Visualizing NiRAN Domain Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key processes involving the NiRAN domain.

NiRAN_Enzymatic_Pathways Figure 1: Enzymatic Pathways of the NiRAN Domain cluster_nmpylation NMPylation Pathway cluster_capping RNA Capping Pathway cluster_rna_step1 Step 1: RNAylation cluster_rna_step2 Step 2: DeRNAylation/Capping nsp12_niran nsp12 (NiRAN) nmp_nsp9 NMP-nsp9 nsp12_niran->nmp_nsp9 Catalyzes nsp9_unmod nsp9 (unmodified) nsp9_unmod->nmp_nsp9 ntp NTP ntp->nmp_nsp9 ppi PPi nmp_nsp9->ppi releases pppRNA 5'-pppRNA rna_nsp9 RNA-nsp9 pppRNA->rna_nsp9 nsp9_unmod2 nsp9 (unmodified) nsp9_unmod2->rna_nsp9 ppi2 PPi rna_nsp9->ppi2 releases rna_nsp9_2 RNA-nsp9 nsp12_niran2 nsp12 (NiRAN) nsp12_niran2->rna_nsp9 Catalyzes gppprna GpppA-RNA (Cap Core) rna_nsp9_2->gppprna gdp GDP gdp->gppprna nsp9_unmod3 nsp9 (regenerated) gppprna->nsp9_unmod3 releases nsp12_niran3 nsp12 (NiRAN) nsp12_niran3->gppprna Catalyzes

Figure 1: Enzymatic Pathways of the NiRAN Domain

NiRAN_Inhibitor_Screening_Workflow Figure 2: Experimental Workflow for NiRAN Inhibitor Screening cluster_workflow High-Throughput Screening (HTS) Workflow compound_library Compound Library hts_assay High-Throughput Assay (e.g., ADP-Glo) compound_library->hts_assay primary_hits Primary Hits hts_assay->primary_hits Identifies dose_response Dose-Response Analysis primary_hits->dose_response ic50 IC50 Determination dose_response->ic50 lead_compounds Lead Compounds ic50->lead_compounds mechanism_studies Mechanism of Action Studies lead_compounds->mechanism_studies antiviral_testing Antiviral Efficacy Testing lead_compounds->antiviral_testing

Figure 2: Experimental Workflow for NiRAN Inhibitor Screening

NiRAN_Catalytic_Cycle Figure 3: Catalytic Cycle of NiRAN-mediated RNA Capping nsp12_nsp9 nsp12-nsp9 Complex pppRNA_binds 1. 5'-pppRNA binds nsp12_nsp9->pppRNA_binds rna_nsp9_complex 2. RNAylation: RNA-nsp9 formed, PPi released pppRNA_binds->rna_nsp9_complex gdp_binds 3. GDP binds rna_nsp9_complex->gdp_binds gppprna_release 4. DeRNAylation: GpppA-RNA released gdp_binds->gppprna_release nsp9_release 5. nsp9 released gppprna_release->nsp9_release nsp9_release->nsp12_nsp9 Regenerates complex

Figure 3: Catalytic Cycle of NiRAN-mediated RNA Capping

Conclusion and Future Directions

The NiRAN domain is a testament to the evolutionary ingenuity of nidoviruses, concentrating multiple essential enzymatic functions into a single, compact domain. Its indispensable role in viral replication, particularly in the unique RNA capping pathway, makes it a compelling target for antiviral drug development. The structural and functional characterization of the NiRAN domain has provided a solid foundation for structure-based drug design, aiming to develop inhibitors that can disrupt its catalytic activities. Future research should focus on elucidating the precise regulatory mechanisms that govern the different functions of the NiRAN domain, further detailing its interactions with other viral and host proteins, and expanding the repertoire of potent and specific inhibitors. Such efforts will be critical in the development of novel therapeutic strategies to combat diseases caused by coronaviruses and other nidoviruses.

References

AT-9010 Triphosphate: An In-Depth Technical Guide to the Active Metabolite of the Antiviral Prodrug AT-527

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT-527 is an orally bioavailable double prodrug of a guanosine nucleotide analog that has demonstrated potent antiviral activity against a range of RNA viruses, including Hepatitis C virus (HCV) and coronaviruses like SARS-CoV-2.[1][2] Its clinical efficacy is attributed to its intracellular conversion to the pharmacologically active 5'-triphosphate metabolite, AT-9010. This technical guide provides a comprehensive overview of AT-9010, detailing its metabolic activation pathway, mechanism of action, antiviral activity, and the experimental methodologies used to characterize it. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Introduction

The emergence of novel RNA viruses and the ongoing threat of existing ones necessitate the development of effective, orally available antiviral agents. AT-527 (bemnifosbuvir) is a promising candidate that has undergone clinical evaluation for the treatment of COVID-19 and HCV.[1][3] As a double prodrug, AT-527 is designed for efficient oral absorption and intracellular delivery of its active moiety.[1] The therapeutic effect of AT-527 is entirely dependent on its multi-step conversion to AT-9010, a triphosphate analog that targets the viral RNA-dependent RNA polymerase (RdRp).[1][4] This document serves as a technical resource for researchers and drug developers, offering a deep dive into the core science of AT-9010.

Metabolic Activation of AT-527 to AT-9010

AT-527, the hemisulfate salt of AT-511, undergoes a series of enzymatic conversions within the host cell to yield the active triphosphate, AT-9010.[4][5] This intracellular formation is crucial as the triphosphate form itself cannot penetrate cell membranes.[1] The metabolic cascade involves several host enzymes.

The putative metabolic pathway is as follows:

  • AT-527 releases its free base, AT-511, upon dissolution.[6]

  • Sequential hydrolysis, catalyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1), is followed by the spontaneous cleavage of a phenolic moiety, producing an L-alanyl intermediate (M1).[6]

  • The amino acid moiety is then removed by histidine triad nucleotide-binding protein 1 (HINT1), resulting in the monophosphate metabolite (M2).[6]

  • Subsequent phosphorylations by host kinases, such as guanidylate kinase 1 (GUK1) and nucleoside diphosphate kinase (NDPK), convert the monophosphate to the diphosphate and finally to the active triphosphate, AT-9010.[1][4]

AT527_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular AT527 AT-527 (Oral Prodrug) AT511 AT-511 (Free Base) AT527->AT511 Dissolution M1 L-alanyl Intermediate (M1) AT511->M1 CatA / CES1 Spontaneous Cleavage M2 Monophosphate (M2) M1->M2 HINT1 AT9010_DP Diphosphate M2->AT9010_DP GUK1 AT9010 AT-9010 (Active Triphosphate) AT9010_DP->AT9010 NDPK AT9010_MOA cluster_virus Viral Replication Complex RdRp RdRp (nsp12) New_RNA Nascent RNA Strand RdRp->New_RNA RNA Synthesis Termination Chain Termination RdRp->Termination NiRAN NiRAN Domain NiRAN_Inhibition NiRAN Inhibition NiRAN->NiRAN_Inhibition Viral_RNA Viral RNA Template Viral_RNA->RdRp AT9010 AT-9010 AT9010->RdRp Incorporation AT9010->NiRAN Binding Antiviral_Assay_Workflow cluster_toxicity Cytotoxicity Assay (Parallel) start Start seed_cells Seed BHK-21 cells in 96-well plates start->seed_cells infect_cells Infect cells with HCoV-229E seed_cells->infect_cells add_compound Add serial dilutions of AT-511 infect_cells->add_compound incubate Incubate for 3 days add_compound->incubate assess_cpe Assess Cytopathic Effect (CPE) incubate->assess_cpe calc_ec50 Calculate EC50 assess_cpe->calc_ec50 end_ec50 End calc_ec50->end_ec50 seed_cells_tox Seed BHK-21 cells add_compound_tox Add serial dilutions of AT-511 (no virus) seed_cells_tox->add_compound_tox incubate_tox Incubate for 3 days add_compound_tox->incubate_tox neutral_red Neutral Red Viability Assay incubate_tox->neutral_red calc_cc50 Calculate CC50 neutral_red->calc_cc50 end_cc50 End calc_cc50->end_cc50

References

An In-depth Technical Guide on the Structural Basis of AT-9010 NiRAN Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural basis for the inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) NiRAN domain by AT-9010, the active triphosphate form of the antiviral prodrug AT-527.

Introduction

AT-527 is a guanosine nucleotide analog that has demonstrated potent antiviral activity against SARS-CoV-2.[1] After oral administration, AT-527 is metabolized into its active form, AT-9010.[1] This molecule exhibits a dual mechanism of action, targeting both the RdRp active site and the N-terminal Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the nsp12 protein.[2][3] This guide focuses on the structural and molecular interactions governing the inhibition of the NiRAN domain by AT-9010.

Quantitative Data Summary

While specific inhibitory constants (IC50 or Ki) for AT-9010 against the NiRAN domain are not detailed in the primary structural studies, the available data indicates that AT-9010 effectively outcompetes native nucleotides for binding to the NiRAN active site.[3] HPLC analysis has shown that in the presence of an nsp12 RdRp active-site mutant, the NiRAN domain hydrolyzes approximately 82% of AT-9010 to its diphosphate form within one hour, compared to less than 10% in a buffer-only control, indicating a significant interaction.[4]

Parameter Value/Observation Reference
PDB ID 7ED5[1]
Resolution 2.98 Å[1][3]
Bound Ligand in NiRAN AT-9010 5'-diphosphate (AT-9010-DP)[1][4][5]
AT-9010 Hydrolysis ~82% hydrolysis to AT-9010-DP in 1 hour by NiRAN[4]
Competition Outcompetes all native nucleotides for NiRAN binding[3]
Inhibition of nsp9 RNAylation AT-9010 inhibits NiRAN-mediated nsp9 RNAylation[2][6]

Structural Basis of NiRAN Inhibition

Cryo-electron microscopy (cryo-EM) studies have revealed the atomic details of how AT-9010 inhibits the NiRAN domain.[1][3] The active form that binds to the NiRAN catalytic pocket is AT-9010 5'-diphosphate (AT-9010-DP).[4][5]

The binding of AT-9010-DP to the NiRAN domain is unique compared to other nucleotide-bound structures.[4] The guanine base and the modified ribose of AT-9010-DP are accommodated in a narrow, inner cavity of the NiRAN domain.[4] This binding is stabilized by a network of hydrophobic interactions and hydrogen bonds with key conserved residues.

Key Interacting Residues in the NiRAN Domain:

Residue Interaction Type
Lys50 Stabilization of α and β phosphates
Arg55 Hydrogen bonding with the guanine base
Lys73 Stabilization of α and β phosphates
Arg116 Stabilization of α and β phosphates
Thr120 Hydrogen bonding with the guanine base
Asn209 Coordination of catalytic ions
Asp218 Coordination of catalytic ions
Tyr217 Hydrogen bonding with the guanine base

The α and β phosphates of AT-9010-DP are positioned in a groove and stabilized by two magnesium ions and residues Lys50, Lys73, and Arg116.[4] The guanine base is stabilized through hydrogen bonds with Arg55, Thr120, and Tyr217.[4] This distinct binding mode is driven by both the hydrophobic nature of the cavity and the modified ribose of AT-9010.[4] This binding of AT-9010 impedes the NiRAN-mediated UMPylation of nsp8 and nsp9 proteins, which is an essential function for viral replication.[2]

Experimental Protocols

The following methodologies are based on the descriptions provided in the cited literature for the structural and functional characterization of AT-9010 inhibition of the NiRAN domain.

1. Protein Expression and Purification of SARS-CoV-2 RdRp Complex (nsp12, nsp7, and nsp8)

  • Expression System: Baculovirus-infected insect cells (e.g., Spodoptera frugiperda Sf9 cells).

  • Constructs: Full-length nsp12, nsp7, and nsp8 are co-expressed. Often, a tag (e.g., His-tag) is fused to one of the proteins (e.g., nsp12) for affinity purification.

  • Lysis: Cells are harvested and lysed by sonication in a buffer containing protease inhibitors.

  • Affinity Chromatography: The lysate is cleared by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The complex is eluted with an imidazole gradient.

  • Size-Exclusion Chromatography: The eluted complex is further purified by size-exclusion chromatography to obtain a homogeneous sample.

2. Cryo-Electron Microscopy (Cryo-EM) Sample Preparation and Data Collection

  • Complex Formation: The purified RdRp complex is incubated with a template-primer RNA duplex and AT-9010.

  • Grid Preparation: A small volume of the complex solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh copper grids). The grid is then blotted and plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).

  • Data Collection: Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector (e.g., Gatan K3).

3. Structure Determination and Refinement

  • Image Processing: Movie frames are motion-corrected and dose-weighted. Contrast transfer function (CTF) parameters are estimated.

  • Particle Picking and 2D Classification: Particles are automatically picked from the micrographs and subjected to 2D classification to remove junk particles.

  • 3D Reconstruction and Refinement: An initial 3D model is generated, followed by iterative rounds of 3D classification and refinement to improve the resolution of the cryo-EM map.

  • Model Building: The atomic model is built into the refined cryo-EM density map using software like Coot, and the final model is refined using programs like Phenix.

4. NiRAN Activity Assay (nsp9 RNAylation)

  • Reaction Mixture: The assay contains purified nsp12, nsp9, and a triphosphorylated 10-mer RNA.

  • Inhibition: The reaction is carried out in the absence or presence of increasing concentrations of AT-9010 or GDP (as a control).

  • Analysis: The reaction products are analyzed by gel electrophoresis. The RNAylation of nsp9 results in a shift in its molecular weight, which can be quantified by densitometry to determine the percent inhibition.[6]

5. High-Performance Liquid Chromatography (HPLC) for AT-9010 Hydrolysis

  • Reaction: AT-9010 is incubated with an nsp12 mutant that has an inactive RdRp active site to isolate the NiRAN activity. A mock reaction with buffer only serves as a control.

  • Analysis: The reaction mixture is analyzed by HPLC at different time points to quantify the amount of AT-9010 that is hydrolyzed to AT-9010-DP.[4]

Visualizations

AT9010_Metabolism_and_Action cluster_cell Host Cell cluster_virus SARS-CoV-2 Replication AT-527 AT-527 AT-9010 AT-9010 AT-527->AT-9010 Cellular Kinases RdRp_Domain RdRp Domain AT-9010->RdRp_Domain Inhibits NiRAN_Domain NiRAN Domain AT-9010->NiRAN_Domain Inhibits nsp12 nsp12 nsp12->RdRp_Domain nsp12->NiRAN_Domain RNA_Synthesis_Inhibition RNA Synthesis Termination RdRp_Domain->RNA_Synthesis_Inhibition NiRAN_Inhibition NiRAN Activity Inhibition NiRAN_Domain->NiRAN_Inhibition

Caption: Metabolic activation of AT-527 and dual inhibition of SARS-CoV-2 nsp12.

NiRAN_Inhibition_Mechanism cluster_interactions Key Interactions AT-9010-DP AT-9010-DP Guanine Modified Ribose Diphosphate NiRAN_Active_Site NiRAN Active Site Inner Cavity Phosphate Groove AT-9010-DP:f1->NiRAN_Active_Site:f1 Binds to Arg55 Arg55 NiRAN_Active_Site:f0->Arg55 H-bonds with Guanine Thr120 Thr120 NiRAN_Active_Site:f0->Thr120 H-bonds with Guanine Tyr217 Tyr217 NiRAN_Active_Site:f0->Tyr217 H-bonds with Guanine Lys50 Lys50 NiRAN_Active_Site:f2->Lys50 Stabilizes Phosphates Lys73 Lys73 NiRAN_Active_Site:f2->Lys73 Stabilizes Phosphates Arg116 Arg116 NiRAN_Active_Site:f2->Arg116 Stabilizes Phosphates Result Inhibition of Nucleotidyltransferase Activity NiRAN_Active_Site->Result

Caption: Molecular interactions of AT-9010-DP within the NiRAN active site.

Experimental_Workflow_CryoEM Protein_Expression Co-expression of nsp12, nsp7, nsp8 Purification Affinity & Size-Exclusion Chromatography Protein_Expression->Purification Complex_Formation Incubate RdRp with RNA and AT-9010 Purification->Complex_Formation Grid_Preparation Plunge-freezing on Cryo-EM Grid Complex_Formation->Grid_Preparation Data_Collection Cryo-EM Data Collection Grid_Preparation->Data_Collection Image_Processing Motion Correction, CTF Estimation, Particle Picking Data_Collection->Image_Processing 3D_Reconstruction 2D/3D Classification and Refinement Image_Processing->3D_Reconstruction Model_Building Atomic Model Building and Refinement 3D_Reconstruction->Model_Building Structure High-Resolution Structure Model_Building->Structure

Caption: Workflow for cryo-EM structure determination of the RdRp-AT-9010 complex.

References

The Antiviral Activity of AT-9010: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Antiviral Mechanisms, Efficacy, and Experimental Foundations of a Promising Nucleotide Analog

Introduction

AT-9010, the active triphosphate metabolite of the prodrugs bemnifosbuvir (AT-527) and AT-752, has emerged as a potent inhibitor of a broad spectrum of RNA viruses. This technical guide provides a comprehensive literature review of the antiviral activity of AT-9010, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Designed for researchers, scientists, and drug development professionals, this document consolidates key data into structured formats, details experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding of this promising antiviral agent.

Mechanism of Action: A Dual-Pronged Attack on Viral Replication

AT-9010 is a guanosine nucleotide analog that, once intracellularly converted from its prodrug form, targets the essential machinery of viral replication. Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses. By acting as a chain terminator, AT-9010 gets incorporated into the nascent viral RNA strand, preventing further elongation and effectively halting viral genome synthesis.[1]

In the context of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), AT-9010 exhibits a dual mechanism of action. In addition to inhibiting the RdRp, it also targets the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain.[2] The NiRAN domain is essential for viral replication, and its inhibition by AT-9010 provides a secondary and potent antiviral effect. For flaviviruses such as the Dengue virus, AT-9010 has been shown to inhibit not only the RdRp but also the methyltransferase (MTase) domain of the NS5 protein, which is critical for viral RNA capping.

Quantitative Antiviral Activity

The antiviral potency of AT-9010 has been demonstrated through in vitro studies of its prodrugs, AT-527 (bemnifosbuvir) and AT-752. The following tables summarize the 50% effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50) values against various viruses in different cell lines.

Table 1: Antiviral Activity of AT-527 (Bemnifosbuvir) against Hepatitis C Virus (HCV)

HCV GenotypeCell LineEC50 (nM)Reference
1aHuh-712.8[3]
1bHuh-712.5[3]
2aHuh-79.2[3]
3aHuh-710.3[3]
4aHuh-714.7[3]
5aHuh-728.5[3]

Table 2: Antiviral Activity of AT-527 (Bemnifosbuvir) against Coronaviruses

VirusCell LineEC90 (µM)CC50 (µM)Reference
SARS-CoV-2Normal Human Airway Epithelial Cells0.47>100[3]
HCoV-229EHuh-7~0.47>100[3]
HCoV-OC43Huh-7~0.47>100[3]
SARS-CoVHuh-7~0.47>100[3]

Table 3: Antiviral Activity of AT-752 against Flaviviruses

VirusCell LineEC50 (µM)CC50 (µM)Reference
Dengue Virus Serotype 2Huh-70.48>170[4]
Dengue Virus Serotype 3Huh-70.77>170[4]
West Nile VirusHuh-70.43 (EC90)>172[5]
Yellow Fever VirusHuh-70.26 (EC90)>172[5]
Zika VirusHuh-70.21>172[5]
Japanese Encephalitis VirusHuh-70.64>172[5]

Experimental Protocols

The evaluation of AT-9010's antiviral activity relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Cell-Based Antiviral Assays

This assay is commonly used to determine the ability of a compound to protect cells from virus-induced cell death.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV and flaviviruses) in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., AT-527 or AT-752) in cell culture medium.

  • Infection and Treatment: Infect the cell monolayer with the virus at a predetermined multiplicity of infection (MOI). Immediately after infection, remove the virus inoculum and add the media containing the serially diluted compound.

  • Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

  • Quantification of Cell Viability: Assess cell viability using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death.

  • Cell Seeding and Infection: Similar to the CPE assay, seed host cells and infect them with the virus.

  • Overlay and Treatment: After the infection period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with serial dilutions of the test compound.

  • Incubation: Incubate the plates until visible plaques are formed in the control wells.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the plaque reduction percentage for each compound concentration and determine the EC50 value.

Enzymatic Inhibition Assays

This assay directly measures the inhibition of the viral RdRp enzyme.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a purified recombinant viral RdRp enzyme, a suitable RNA template-primer, ribonucleotide triphosphates (rNTPs, including a labeled nucleotide like [α-³²P]GTP or a fluorescent analog), and the assay buffer.

  • Inhibitor Addition: Add varying concentrations of AT-9010 to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme or rNTPs and incubate at the optimal temperature for the enzyme.

  • Product Detection: Stop the reaction and quantify the amount of incorporated labeled nucleotide. This can be done by methods such as filter binding assays, gel electrophoresis followed by autoradiography, or fluorescence-based detection.

  • Data Analysis: Determine the IC50 value by plotting the percentage of RdRp inhibition against the AT-9010 concentration.

This assay assesses the inhibitory effect of AT-9010 on the nucleotidyltransferase activity of the NiRAN domain.

  • Assay Components: The assay typically involves the recombinant SARS-CoV-2 nsp12 protein (which contains the NiRAN domain), a substrate such as nsp9, and a nucleotide triphosphate (e.g., ATP or GTP).

  • Reaction Setup: Combine the enzyme, substrate, and varying concentrations of AT-9010 in a suitable reaction buffer.

  • Reaction and Detection: Initiate the reaction by adding the nucleotide triphosphate. The transfer of the nucleotide to the substrate can be detected using various methods, such as radioactive labeling, fluorescence polarization, or mass spectrometry.

  • Data Analysis: Calculate the IC50 value based on the dose-dependent inhibition of the NiRAN activity.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to the antiviral activity of AT-9010.

Metabolic Activation of AT-527/AT-752 to AT-9010

Metabolic_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular AT-527/AT-752 AT-527 / AT-752 (Prodrug) AT-511/AT-281 AT-511 / AT-281 AT-527/AT-752->AT-511/AT-281 Cellular Uptake Intermediate_Metabolite Intermediate Metabolite AT-511/AT-281->Intermediate_Metabolite Esterases AT-9010_MP AT-9010-MP (Monophosphate) Intermediate_Metabolite->AT-9010_MP HINT1 AT-9010_DP AT-9010-DP (Diphosphate) AT-9010_MP->AT-9010_DP Guanylate Kinase AT-9010 AT-9010 (Active Triphosphate) AT-9010_DP->AT-9010 NDPK Mechanism_of_Action cluster_virus Viral Replication Cycle Viral_RNA Viral RNA Genome RdRp_Complex RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp_Complex Template RNA_Elongation RNA Chain Elongation RdRp_Complex->RNA_Elongation New_Viral_RNA New Viral RNA RNA_Elongation->New_Viral_RNA Successful Replication AT-9010 AT-9010 AT-9010->RNA_Elongation Incorporation CPE_Workflow Seed_Cells 1. Seed Host Cells in 96-well plate Prepare_Compound 2. Prepare Serial Dilutions of Test Compound Seed_Cells->Prepare_Compound Infect_and_Treat 3. Infect Cells with Virus & Add Compound Prepare_Compound->Infect_and_Treat Incubate 4. Incubate for 3-5 days Infect_and_Treat->Incubate Measure_Viability 5. Measure Cell Viability (e.g., MTT Assay) Incubate->Measure_Viability Calculate_EC50 6. Calculate EC50 from Dose-Response Curve Measure_Viability->Calculate_EC50

References

AT-9010: A Triethylamine Salt of a Guanosine Nucleotide Analog as a Potent Viral Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AT-9010, the active triphosphate metabolite of the prodrugs bemnifosbuvir (AT-527) and AT-752, is a potent guanosine nucleotide analog with broad-spectrum antiviral activity against several RNA viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Hepatitis C Virus (HCV). As a triethylamine salt, AT-9010 exhibits favorable properties for research and potential therapeutic applications. This technical guide provides a comprehensive overview of AT-9010, including its mechanism of action, intracellular metabolism, quantitative data on its activity and pharmacokinetics, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.

Introduction

AT-9010 is a modified guanosine triphosphate analog that acts as a competitive inhibitor and a chain terminator of viral RNA-dependent RNA polymerases (RdRp). Its prodrugs, bemnifosbuvir (AT-527) and AT-752, are orally bioavailable compounds that undergo intracellular phosphorylation to yield the active AT-9010. This conversion is crucial for its antiviral efficacy, as the triphosphate form is not readily permeable to the cell membrane. The unique dual mechanism of action against SARS-CoV-2, targeting both the RdRp and the NiRAN domains of the viral polymerase, makes it a promising candidate for antiviral therapy.

Mechanism of Action

AT-9010 exerts its antiviral effects through a multi-faceted approach, primarily by targeting the viral RNA replication machinery.

Inhibition of RNA-Dependent RNA Polymerase (RdRp)

As a guanosine nucleotide analog, AT-9010 competes with the natural substrate, guanosine triphosphate (GTP), for incorporation into the nascent viral RNA chain by the RdRp.[1] Once incorporated, the modified ribose sugar of AT-9010, which contains a 2'-fluoro and 2'-methyl group, prevents the addition of the next nucleotide, leading to premature chain termination of viral RNA synthesis.[2]

Dual Targeting of SARS-CoV-2 Polymerase

In the case of SARS-CoV-2, AT-9010 exhibits a dual inhibitory mechanism against the nsp12 polymerase.[3][4]

  • RdRp Inhibition and Chain Termination: As described above, AT-9010 is incorporated into the viral RNA by the RdRp domain of nsp12, causing immediate chain termination.[2][4]

  • NiRAN Domain Inhibition: AT-9010 also binds to the N-terminal Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12.[3][4] This binding outcompetes the binding of native nucleotides and inhibits the essential nucleotidyltransferase activity of the NiRAN domain, further disrupting viral replication.[3][4]

dot

AT-9010 Dual Mechanism of Action on SARS-CoV-2 Polymerase cluster_0 Viral RNA Replication AT-9010 AT-9010 RdRp_Domain RdRp Domain AT-9010->RdRp_Domain Binds to NiRAN_Domain NiRAN Domain AT-9010->NiRAN_Domain Binds to Chain_Termination Chain Termination AT-9010->Chain_Termination Causes SARS-CoV-2_nsp12 SARS-CoV-2 Polymerase (nsp12) SARS-CoV-2_nsp12->RdRp_Domain contains SARS-CoV-2_nsp12->NiRAN_Domain contains Viral_RNA_Synthesis Viral RNA Synthesis RdRp_Domain->Viral_RNA_Synthesis Catalyzes Inhibition_of_Nucleotidyltransferase Inhibition of Nucleotidyltransferase Activity NiRAN_Domain->Inhibition_of_Nucleotidyltransferase Activity Inhibited by AT-9010 Chain_Termination->Viral_RNA_Synthesis Inhibits Inhibition_of_Nucleotidyltransferase->Viral_RNA_Synthesis Inhibits

Caption: Dual inhibitory mechanism of AT-9010 on SARS-CoV-2 nsp12.

Intracellular Metabolism and Activation

The oral prodrugs bemnifosbuvir (AT-527) and AT-752 are converted to the active triphosphate form, AT-9010, through a multi-step enzymatic cascade within the host cell. This process involves a series of five key human enzymes.

dot

Intracellular Activation of Bemnifosbuvir (AT-527) to AT-9010 Bemnifosbuvir Bemnifosbuvir (AT-527) AT-511 AT-511 Bemnifosbuvir->AT-511 Salt Dissociation AT-551 AT-551 (Phosphoramidate) AT-511->AT-551 Ester Hydrolysis CatA_CES1 Cathepsin A (CatA) / Carboxylesterase 1 (CES1) AT-511->CatA_CES1 AT-8003 AT-8003 (N6-methyl-AMP analog) AT-551->AT-8003 Hydrolysis HINT1 Histidine Triad Nucleotide-Binding Protein 1 (HINT1) AT-551->HINT1 AT-8001 AT-8001 (GMP analog) AT-8003->AT-8001 Deamination ADALP1 Adenosine Deaminase-like Protein 1 (ADALP1) AT-8003->ADALP1 AT-9010_DP AT-9010 Diphosphate AT-8001->AT-9010_DP Phosphorylation GUK1 Guanylate Kinase 1 (GUK1) AT-8001->GUK1 AT-9010 AT-9010 (Active Triphosphate) AT-9010_DP->AT-9010 Phosphorylation NDPK Nucleoside Diphosphate Kinase (NDPK) AT-9010_DP->NDPK

Caption: Metabolic activation pathway of bemnifosbuvir to AT-9010.

Quantitative Data

Antiviral Activity

The antiviral potency of bemnifosbuvir (AT-527), the prodrug of AT-9010, has been evaluated against various coronaviruses.

VirusCell LineAssay TypeEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
SARS-CoV-2HAE--0.5>100>200
HCoV-229EHuh-7CPE1.8->100>55
HCoV-OC43Huh-7VYR-0.34>86>253
SARS-CoVHuh-7VYR-1.2>86>72
MERS-CoVHuh-7VYR-37>86>2.3

CPE: Cytopathic Effect; VYR: Virus Yield Reduction; HAE: Human Airway Epithelial cells. Data for AT-511, the free base of AT-527.

Pharmacokinetics of Prodrugs in Humans

Pharmacokinetic parameters of the prodrugs bemnifosbuvir (AT-527) and AT-752 have been assessed in Phase 1 clinical trials in healthy human subjects.

Table 2: Pharmacokinetic Parameters of Bemnifosbuvir (AT-527) Metabolites in Healthy Adults (Multiple Doses) [5][6][7][8][9]

Dose (BID)AnalyteCmax (ng/mL)Tmax (hr)AUCτ (ng·hr/mL)t1/2 (hr)
275 mgAT-5111450 ± 12930.5 (0.5-1.0)1291 ± 10320.81 ± 0.27
AT-273114 ± 27.24.0 (2.0-8.0)1007 ± 255ND
550 mgAT-5113858 ± 14510.5 (0.5-0.5)3306 ± 14511.00 ± 0.19
AT-273208 ± 51.83.0 (2.0-4.0)1968 ± 457ND
825 mgAT-5114875 ± 13540.5 (0.5-1.0)2640 ± 7311.17 ± 0.36
AT-273211 ± 47.63.5 (3.0-8.0)2011 ± 509ND

Data are presented as mean ± SD, except for Tmax which is median (range). AUCτ is the area under the curve over a dosing interval. ND = Not Determined.

Table 3: Pharmacokinetic Parameters of AT-752 Metabolites in Healthy Adults (Single Ascending Dose) [6][10][11][12][13]

DoseAnalyteCmax (ng/mL)Tmax (hr)AUCinf (ng·hr/mL)t1/2 (hr)
250 mgAT-281446 ± 1212.1 (2.0–3.0)2890 ± 68016.3 ± 3.0
500 mgAT-281765 ± 3071.0 (0.8–4.0)5480 ± 163018.7 ± 2.1
1000 mgAT-281695 ± 4680.8 (0.5–2.0)2330 ± 1060-
1500 mgAT-2811080 ± 2171.5 (0.8–2.0)4100 ± 494-
250 mgAT-27391 ± 196.0 (3.0–6.0)1440 ± 280-
500 mgAT-273135 ± 254.0 (3.0–8.0)2390 ± 478-
1000 mgAT-273241 ± 714.1 (4.0–6.3)4350 ± 1520-
1500 mgAT-273283 ± 326.0 (3.2–6.1)5460 ± 119021.7 ± 6.2

Data are presented as mean ± SD, except for Tmax which is median (range). AUCinf is the area under the curve extrapolated to infinity.

Experimental Protocols

In Vitro RdRp Inhibition Assay (Non-Radioactive Primer Extension Assay)

This protocol describes a method to assess the inhibitory effect of AT-9010 on viral RdRp activity by measuring the extension of a fluorescently labeled RNA primer.

dot

Workflow for In Vitro RdRp Inhibition Assay Prepare_Reaction_Mix 1. Prepare Reaction Mix (Buffer, DTT, MgCl2) Add_Polymerase_Inhibitor 2. Add RdRp Enzyme & AT-9010/Control Prepare_Reaction_Mix->Add_Polymerase_Inhibitor Pre-incubate 3. Pre-incubate Add_Polymerase_Inhibitor->Pre-incubate Add_Primer_Template 4. Add Fluorescently Labeled RNA Primer/Template Pre-incubate->Add_Primer_Template Add_NTPs 5. Initiate Reaction with NTPs Add_Primer_Template->Add_NTPs Incubate 6. Incubate at 37°C Add_NTPs->Incubate Stop_Reaction 7. Stop Reaction with EDTA Incubate->Stop_Reaction Analyze_Products 8. Analyze Products by Denaturing PAGE Stop_Reaction->Analyze_Products Visualize_Quantify 9. Visualize and Quantify Fluorescence Analyze_Products->Visualize_Quantify

Caption: Workflow for a non-radioactive RdRp inhibition assay.

Materials:

  • Purified viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex)

  • AT-9010

  • Fluorescently labeled RNA primer and corresponding RNA template

  • NTP mix (ATP, CTP, GTP, UTP)

  • Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl₂, 1 mM DTT)

  • Stop Solution (e.g., 95% formamide, 20 mM EDTA)

  • Denaturing polyacrylamide gel

  • Fluorescence imager

Procedure:

  • Prepare the reaction mixture by combining the reaction buffer, purified RdRp enzyme, and varying concentrations of AT-9010 or a vehicle control.

  • Pre-incubate the mixture at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Add the annealed fluorescently labeled RNA primer/template duplex to the reaction mixture.

  • Initiate the reaction by adding the NTP mix.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of stop solution.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the reaction products on a denaturing polyacrylamide gel.

  • Visualize the gel using a fluorescence imager and quantify the intensity of the full-length product and any prematurely terminated products. The IC50 value can be determined by plotting the percentage of inhibition against the concentration of AT-9010.

NiRAN Domain Activity Assay (Guanylylation Assay)

This protocol is designed to measure the guanylylation activity of the NiRAN domain and its inhibition by AT-9010.

Materials:

  • Purified SARS-CoV-2 nsp12 protein

  • AT-9010

  • [α-³²P]GTP

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • SDS-PAGE gels

  • Phosphor imager

Procedure:

  • Set up reaction mixtures containing the reaction buffer, purified nsp12, and varying concentrations of AT-9010 or a vehicle control.

  • Pre-incubate the mixtures at 30°C for 10 minutes.

  • Initiate the reaction by adding [α-³²P]GTP.

  • Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reactions by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Visualize and quantify the amount of radiolabeled nsp12 using a phosphor imager. The inhibition of guanylylation will be proportional to the concentration of AT-9010.

Conclusion

AT-9010 represents a significant advancement in the field of antiviral therapeutics. Its dual mechanism of action against SARS-CoV-2, combined with its potent inhibition of other viral RdRps, underscores its potential as a broad-spectrum antiviral agent. The data presented in this guide, from its molecular mechanism to its pharmacokinetic profile, provide a solid foundation for further research and development. The detailed experimental protocols offer a starting point for researchers to investigate the properties of AT-9010 and similar nucleotide analogs, paving the way for the development of next-generation antiviral drugs.

References

The NiRAN Domain: A Multifaceted Therapeutic Target for Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain has emerged as a critical and promising target for the development of broad-spectrum antiviral therapeutics. This in-depth technical guide provides a comprehensive overview of the foundational research on the NiRAN domain, with a focus on its structure, multifaceted enzymatic functions, and its role as a therapeutic target, particularly in the context of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Core Concepts: Discovery and Structure

The NiRAN domain is a unique enzymatic domain conserved across all viruses belonging to the order Nidovirales, which includes coronaviruses.[1][2] It is located at the N-terminus of the RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 12 (nsp12) in SARS-CoV-2.[1][3] Initially identified in the equine arteritis virus (EAV), the NiRAN domain was characterized as a manganese-dependent nucleotidyltransferase.[1][4] Subsequent structural and functional studies, particularly with the advent of the COVID-19 pandemic, have provided high-resolution insights into the SARS-CoV-2 NiRAN domain.

Structurally, the NiRAN domain of the SARS-CoV-2 RdRp, along with its interface domain, forms an arrowhead-like structure.[5][6] It possesses a kinase-like or phosphotransferase-like fold, which is distinct from canonical kinase domains but shares topological similarities.[5][6][7] This structural characteristic is crucial for its ability to bind nucleoside triphosphates (NTPs) and execute its diverse enzymatic functions.[5][6] Key conserved residues, such as K73, R116, T123, D126, D218, and F219 in SARS-CoV-2 nsp12, are critical for its catalytic activities.[5]

Enzymatic Functions and Signaling Pathways

The NiRAN domain exhibits multiple, essential enzymatic activities that are vital for viral propagation.[1][2][8] These activities are primarily centered around the modification of the N-terminus of nsp9.

NMPylation (UMPylation)

The NiRAN domain catalyzes the transfer of a nucleoside monophosphate (NMP) from an NTP to the N-terminal amine of nsp9, forming a phosphoramidate bond in a process termed NMPylation.[8][9] While it can use various NTPs, there is a preference for UTP, leading to UMPylation.[9] This activity is proposed to protect nsp9 from cellular degradation via the N-end rule pathway, thereby maintaining a sufficient pool of nsp9 for its role in viral RNA capping.[1][10]

NMPylation_Pathway NTP NTP (UTP preferred) NiRAN NiRAN Domain (nsp12) NTP->NiRAN nsp9_unmodified nsp9 (unmodified N-terminus) nsp9_unmodified->NiRAN NMPylated_nsp9 NMPylated-nsp9 NiRAN->NMPylated_nsp9 NMPylation PPi PPi NiRAN->PPi Protection Protection from N-end rule degradation NMPylated_nsp9->Protection

NMPylation of nsp9 by the NiRAN domain.
RNAylation and deRNAylation/Capping

The NiRAN domain is central to an unconventional two-step mechanism for capping the 5' end of viral RNA, a process essential for RNA stability and translation.[1]

  • RNAylation: The NiRAN domain transfers a 5'-triphosphorylated viral RNA (pppRNA) to the N-terminus of nsp9, forming a covalent RNA-nsp9 intermediate.[1]

  • deRNAylation/Capping: Subsequently, the NiRAN domain catalyzes the transfer of the viral RNA from the RNA-nsp9 intermediate to a GDP molecule, generating the core cap structure GpppN-RNA.[1] The NiRAN domain shows a strong preference for GDP over GTP in this reaction.[1]

RNA_Capping_Pathway cluster_0 Step 1: RNAylation cluster_1 Step 2: deRNAylation/Capping pppRNA 5'-pppRNA NiRAN_1 NiRAN Domain pppRNA->NiRAN_1 nsp9_unmodified nsp9 nsp9_unmodified->NiRAN_1 RNA_nsp9 RNA-nsp9 Intermediate NiRAN_1->RNA_nsp9 NiRAN_2 NiRAN Domain RNA_nsp9->NiRAN_2 GDP GDP GDP->NiRAN_2 GpppRNA GpppN-RNA (Cap Core) NiRAN_2->GpppRNA nsp9_recycled nsp9 (recycled) NiRAN_2->nsp9_recycled

Two-step viral RNA capping pathway mediated by the NiRAN domain.

NiRAN as a Therapeutic Target and Inhibition Strategies

The essentiality of the NiRAN domain's enzymatic activities for viral replication makes it an attractive target for antiviral drug development.[1][5][7] Inhibition of the NiRAN domain has been shown to reduce viral load in cell-based assays.[5]

Several studies have explored the inhibition of the NiRAN domain, primarily through two main approaches:

  • Targeting the Kinase-Like Fold: Given its structural similarity to kinases, several known kinase inhibitors have been tested for their ability to inhibit the NiRAN domain.

  • Targeting the Nucleotidyltransferase Activity: Screening for small molecules that directly inhibit the nucleotidyl transferase reactions.

Quantitative Data on NiRAN Inhibition

The following table summarizes key quantitative data from studies on NiRAN domain inhibitors.

CompoundTarget ActivityAssay TypeBinding Energy (kcal/mol)IC50Viral Load ReductionReference
Sorafenib Kinase-likeIn silico docking, in vitro kinase assay, antiviral assay-Significant inhibitionYes, at 5 µM[5]
Sunitinib Kinase-likeIn silico docking, in vitro kinase assay-8.726Significant inhibition-[5][6]
SU6656 Kinase-likeIn silico docking, in vitro kinase assay-Significant inhibition-[5]
NCI-2 CappingHigh-throughput screen-Covalently binds Cys53Limited potency in cells[11]
AT-9010 NucleotidyltransferaseCryo-EM, antiviral assayBinds to NiRAN active site-Potent inhibition[12]

Experimental Protocols

Detailed methodologies are crucial for the study of the NiRAN domain. Below are outlines of key experimental protocols.

General Experimental Workflow for NiRAN Inhibitor Screening

Inhibitor_Screening_Workflow start Start step1 Protein Expression & Purification (nsp12, nsp9) start->step1 step2 High-Throughput Screening (HTS) (e.g., biochemical assay) step1->step2 step3 Hit Identification step2->step3 step4 Hit-to-Lead Optimization step3->step4 step5 In Vitro Characterization (IC50, binding kinetics) step4->step5 step6 Structural Studies (Cryo-EM, Crystallography) step5->step6 step7 Cell-Based Antiviral Assays step5->step7 end Lead Compound step7->end

General workflow for NiRAN domain inhibitor discovery.
Protocol for In Vitro NiRAN-mediated NMPylation Assay

This protocol is adapted from descriptions of NMPylation assays in the literature.[9][13]

  • Protein Purification: Express and purify recombinant SARS-CoV-2 nsp12 (containing the NiRAN domain) and nsp9.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Purified nsp12 (e.g., 1-5 µM)

    • Purified nsp9 (e.g., 5-10 µM)

    • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 15 mM KCl, 2 mM MgCl₂, 1 mM DTT)

    • NTPs (e.g., 250 µM of UTP, ATP, GTP, or a mix)

    • MnCl₂ (optional, but can enhance activity, e.g., 1-2 mM)

  • Initiation and Incubation: Initiate the reaction by adding the NTPs. Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Quenching the Reaction: Stop the reaction by adding LDS sample buffer with a reducing agent (e.g., 50 mM DTT) and heating at 70-95°C for 5-10 minutes.

  • Analysis:

    • SDS-PAGE and Gel Densitometry: Analyze the reaction products by SDS-PAGE. NMPylated nsp9 will have a slightly higher molecular weight. Quantify the bands corresponding to unmodified and modified nsp9 using gel densitometry.

    • Mass Spectrometry: For precise identification of the modification, perform intact protein mass spectrometry on the reaction products. This will confirm the covalent addition of an NMP moiety.

Protocol for In Vitro deRNAylation/Capping Assay

This protocol is based on descriptions of capping assays in the literature.[1]

  • Preparation of RNA-nsp9 Substrate: First, generate the RNAylated-nsp9 intermediate using an in vitro RNAylation reaction with purified nsp12, nsp9, and a specific 5'-pppRNA oligonucleotide. Purify the resulting RNA-nsp9.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • Purified RNA-nsp9 intermediate

    • Purified nsp12

    • Reaction Buffer

    • GDP (or GTP for comparison)

  • Initiation and Incubation: Start the reaction and incubate under conditions similar to the NMPylation assay.

  • Quenching the Reaction: Stop the reaction as described above.

  • Analysis:

    • SDS-PAGE: Analyze the reaction by SDS-PAGE to observe the conversion of RNA-nsp9 back to unmodified nsp9.

    • Mass Spectrometry: Use native mass spectrometry to detect the formation of the GpppA-RNA cap product.[1]

Conclusion and Future Directions

The NiRAN domain represents a novel and highly promising target for the development of antivirals against coronaviruses and other nidoviruses. Its unique and essential enzymatic activities in viral RNA capping and nsp9 modification provide a clear rationale for targeted drug discovery efforts. The structural and functional characterization of the NiRAN domain has provided a solid foundation for structure-based drug design.

Future research should focus on:

  • Developing more potent and selective NiRAN inhibitors with improved cell permeability and pharmacokinetic properties.

  • Further elucidating the interplay between the different enzymatic activities of the NiRAN domain and their regulation within the viral replication-transcription complex.

  • Exploring the potential for NiRAN inhibitors to be used in combination with other antiviral agents that target different viral proteins or processes.

The continued investigation of the NiRAN domain will undoubtedly pave the way for new therapeutic strategies to combat current and future viral threats.

References

An In-depth Technical Guide to the Triphosphate Form of Antiviral Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nucleoside analogs (NAs) are a cornerstone of antiviral chemotherapy, targeting the replication machinery of viruses such as HIV, HBV, HCV, and Herpesviruses.[1] However, NAs are administered as inactive precursors that must be metabolically converted within the host cell to their pharmacologically active nucleoside triphosphate (NA-TP) form. This intracellular phosphorylation cascade is often inefficient and can be a rate-limiting step, diminishing the therapeutic potential of the drug.[2][3][4] Prodrug strategies have been developed to overcome these limitations by enhancing cellular uptake and bypassing one or more of the requisite phosphorylation steps. This guide provides a detailed examination of the mechanisms, strategies, and experimental evaluation of antiviral prodrugs, with a core focus on the generation and action of the ultimate active triphosphate metabolite.

The Foundational Mechanism: Intracellular Activation to Triphosphate

The bioactivation of a conventional nucleoside analog is a sequential, three-step process catalyzed by a series of host or viral kinases.[5][6]

  • Monophosphorylation: The parent nucleoside analog is first phosphorylated to a nucleoside monophosphate (NA-MP). This initial step is frequently the slowest and most critical, often catalyzed by enzymes like viral thymidine kinase (for drugs like acyclovir) or cellular deoxycytidine kinase.[3][6][7]

  • Diphosphorylation: The NA-MP is subsequently converted to a nucleoside diphosphate (NA-DP) by a nucleoside monophosphate kinase (NMK).[5]

  • Triphosphorylation: Finally, a nucleoside diphosphate kinase (NDK) catalyzes the formation of the active nucleoside triphosphate (NA-TP).[5][6]

This active NA-TP then competes with natural deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs) for incorporation into the growing viral DNA or RNA chain by the viral polymerase.[1]

G General Intracellular Phosphorylation Pathway of Nucleoside Analogs cluster_membrane cluster_cell Intracellular Space NA_ext Nucleoside Analog (NA) (Prodrug) NA_int NA NA_ext->NA_int Nucleoside Transporter NAMP NA-Monophosphate (NA-MP) NA_int->NAMP Nucleoside Kinase (NK) (Often Rate-Limiting) NADP NA-Diphosphate (NA-DP) NAMP->NADP Nucleoside Monophosphate Kinase (NMK) NATP NA-Triphosphate (NA-TP) (Active Form) NADP->NATP Nucleoside Diphosphate Kinase (NDK)

Figure 1: General pathway for intracellular activation of nucleoside analogs.

Advanced Prodrug Strategies to Optimize Triphosphate Formation

To circumvent the often-inefficient phosphorylation cascade, several sophisticated prodrug strategies have been engineered.

Nucleoside Monophosphate (NMP) Prodrugs: The ProTide Approach

The "ProTide" (pronucleotide) strategy is a highly successful approach designed to deliver a nucleoside monophosphate into the cell, thereby bypassing the first, and often rate-limiting, phosphorylation step.[3][8][9] This technology has yielded FDA-approved drugs like Sofosbuvir, Tenofovir Alafenamide (TAF), and Remdesivir.[9][10]

The ProTide construct masks the negatively charged phosphate group with an aryl group and an amino acid ester. This makes the molecule lipophilic, allowing it to permeate the cell membrane. Once inside, the prodrug is metabolically cleaved by specific cellular enzymes.

  • Step 1: Ester Hydrolysis: An esterase, such as Cathepsin A (CatA) or Carboxylesterase 1 (CES1), cleaves the amino acid ester moiety.[11]

  • Step 2: Phosphoramidate Cleavage: The resulting intermediate is then cleaved by Histidine Triad Nucleotide-Binding Protein 1 (HINT1), which removes the aryl group and releases the nucleoside monophosphate (NA-MP).[11]

  • Step 3: Final Phosphorylation: The liberated NA-MP is then efficiently converted to the active NA-TP by cellular kinases.[11]

G Intracellular Activation of ProTide Prodrugs cluster_membrane cluster_cell Intracellular Space ProTide_ext ProTide Prodrug (e.g., TAF, Sofosbuvir) ProTide_int Intracellular ProTide ProTide_ext->ProTide_int Passive Diffusion Intermediate Alanine Metabolite ProTide_int->Intermediate Cathepsin A (CatA) / Carboxylesterase 1 (CES1) NAMP NA-Monophosphate (NA-MP) Intermediate->NAMP HINT1 Cleavage NATP NA-Triphosphate (NA-TP) (Active Form) NAMP->NATP Cellular Kinases (NMK, NDK)

Figure 2: Activation pathway for nucleoside monophosphate (ProTide) prodrugs.
Nucleoside Triphosphate (NTP) Prodrugs: The TriPPPro Approach

A more recent innovation is the direct delivery of the nucleoside triphosphate itself. The "TriPPPro" approach renders the highly polar NTPs lipophilic by masking the terminal γ-phosphate with two bioreversible acyloxybenzyl or similar groups.[2][12]

This strategy aims to bypass all three phosphorylation steps. The lipophilic TriPPPro compound crosses the cell membrane via passive diffusion. Intracellularly, esterases cleave the masking promoieties, releasing the active NA-TP directly at the site of action.[2][13] This approach has shown remarkable potency in preclinical studies, especially for nucleoside analogs that are poorly phosphorylated by cellular kinases.[12]

G Intracellular Activation of TriPPPro Prodrugs cluster_membrane cluster_cell Intracellular Space TriPPPro_ext TriPPPro Prodrug (γ-Phosphate Masked NTP) TriPPPro_int Intracellular TriPPPro TriPPPro_ext->TriPPPro_int Passive Diffusion NATP NA-Triphosphate (NA-TP) (Active Form) TriPPPro_int->NATP Intracellular Esterases (Cleavage of Masking Groups)

Figure 3: Activation pathway for nucleoside triphosphate (TriPPPro) prodrugs.

Mechanism of Action of the Active Triphosphate Metabolite

Once formed, the NA-TP exerts its antiviral effect primarily by targeting the viral polymerase.[5] It acts as a fraudulent substrate, competing with the endogenous nucleotide for binding to the polymerase's active site.[1][14] Upon incorporation into the nascent viral nucleic acid, it disrupts the replication process through several mechanisms.

  • Obligate Chain Termination: The analog lacks the 3'-hydroxyl group necessary for forming the next phosphodiester bond, causing an immediate and irreversible halt to chain elongation.[5][15] Zidovudine (AZT) is a classic example.

  • Non-Obligate/Delayed Chain Termination: The analog possesses a modified 3'-hydroxyl group that, once incorporated, creates steric hindrance or conformational changes that prevent or delay the addition of the next nucleotide.[5] Remdesivir's metabolite is known to act via this mechanism.[5]

  • Lethal Mutagenesis: The incorporated analog is not an effective chain terminator but instead has ambiguous base-pairing properties. This leads to the introduction of numerous mutations into the viral genome during subsequent rounds of replication, ultimately exceeding the virus's error threshold and leading to a non-viable viral population.[5] Ribavirin and Favipiravir are believed to function, at least in part, through this mechanism.[16]

G Mechanism of Action at the Viral Polymerase cluster_pool cluster_chain NATP Active NA-Triphosphate (NA-TP) Polymerase Viral Polymerase (e.g., Reverse Transcriptase) NATP->Polymerase Competitive Inhibition dNTP Natural dNTP/NTP dNTP->Polymerase Incorporation Incorporation into Growing Chain Polymerase->Incorporation Termination Chain Termination (Obligate or Delayed) Incorporation->Termination Mutagenesis Lethal Mutagenesis Incorporation->Mutagenesis

Figure 4: NA-TP competes with natural nucleotides to inhibit viral replication.

Quantitative Data Summary

The efficacy of prodrug strategies is quantified by comparing antiviral activity and the intracellular concentration of the active triphosphate metabolite relative to the parent nucleoside.

Table 1: Key Antiviral Prodrugs and Their Active Metabolites

Prodrug Name Parent Nucleoside Analog Active Triphosphate Form Target Virus(es) Prodrug Strategy
Valacyclovir Acyclovir Acyclovir-TP HSV, VZV L-valyl ester (Nucleoside)
Famciclovir Penciclovir Penciclovir-TP HSV, VZV Diacetyl ester (Nucleoside)
Tenofovir Disoproxil Fumarate (TDF) Tenofovir Tenofovir-DP* HIV, HBV Bis-POC (Nucleotide)
Tenofovir Alafenamide (TAF) Tenofovir Tenofovir-DP* HIV, HBV ProTide (Nucleotide)
Sofosbuvir 2'-deoxy-2'-α-fluoro-β-C-methyluridine SOF-TP HCV ProTide (Nucleotide)
Remdesivir GS-441524 GS-441524-TP SARS-CoV-2, Ebola ProTide (Nucleotide)
Molnupiravir β-d-N4-hydroxycytidine (NHC) NHC-TP SARS-CoV-2 Isopropylester (Nucleoside)

*Tenofovir is an acyclic nucleoside phosphonate, so its active form is a diphosphate.

Table 2: Illustrative Comparative Antiviral Activity (EC₅₀)

Compound Cell Line Virus EC₅₀ (µM) Reference
Tenofovir (TFV) PBM cells HIV ~4 µM [1] (Implied)
Tenofovir Alafenamide (TAF) PBM cells HIV ~0.01 µM [1] (Implied from 400x potency)
6-Azauridine MDCK cells Influenza A (BIRFLU) 0.34 [17]
Azaribine MDCK cells Influenza A (BIRFLU) 0.29 [17]

| Mycophenolic Acid (MPA) | MDCK cells | Influenza A (BIRFLU) | 1.73 |[17] |

Table 3: Illustrative Intracellular Triphosphate Concentrations

Prodrug/Analog Cell Type Incubation Details Intracellular Metabolite Concentration Reference
T-1105 (Favipiravir Analog) MDCK cells 24h incubation with 1 mM T-1105 1,228 pmol/10⁶ cells (T-1105-RTP) [16]

| GS 7340 (Tenofovir ProTide) | MT-2 cells | 24h incubation with 10 µM GS 7340 | ~2,500 µM (Tenofovir-DP) |[8] (Calculated from 250-fold accumulation) |

Key Experimental Protocols

Evaluating the efficacy of antiviral prodrugs requires specialized assays to measure both antiviral activity and the intracellular formation of the active triphosphate.

Protocol: In Vitro Antiviral Plaque Reduction Assay

This assay is a gold standard for quantifying the ability of a compound to inhibit viral replication.[18][19]

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK) in 6-well or 12-well plates and grow until a confluent monolayer is formed.[18]

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Infection: Aspirate the growth medium from the cell monolayers and infect with a dilution of virus calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).[18]

  • Compound Treatment: After a viral adsorption period (e.g., 1 hour), remove the virus inoculum. Wash the cells and overlay them with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the various concentrations of the test compound.[18] A virus-only control (no compound) is run in parallel.

  • Incubation: Incubate the plates for a period sufficient for distinct plaques to form (typically 2-10 days, depending on the virus).

  • Visualization: Fix the cells (e.g., with 10% formalin) and stain the monolayer with a dye such as crystal violet.[18] The living cells will stain, leaving the viral plaques visible as clear, unstained zones.

  • Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC₅₀) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control, typically determined using regression analysis.[18]

Protocol: Quantification of Intracellular Triphosphate Metabolites by LC-MS/MS

This method provides a direct measurement of the intracellular conversion of a prodrug to its active form.

  • Cell Culture and Treatment: Seed cells at a high density in multi-well plates. Treat the cells with the antiviral prodrug at a specified concentration for various time points.

  • Cell Harvesting: At each time point, rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

  • Metabolite Extraction: Immediately add a cold extraction solution (e.g., 70% methanol) to the cells to quench metabolic activity and lyse the cells. Scrape the plates and collect the cell lysate.

  • Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the intracellular metabolites. The sample may be dried under vacuum and reconstituted in a suitable buffer for analysis.

  • LC-MS/MS Analysis:

    • Chromatography (LC): Separate the triphosphate metabolite from the parent drug, other metabolites, and endogenous cellular components using an appropriate liquid chromatography method (e.g., ion-pair reversed-phase or HILIC).

    • Mass Spectrometry (MS/MS): Quantify the metabolite using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion (the mass of the NA-TP) and a specific product ion generated after fragmentation, providing high selectivity and sensitivity.

  • Quantification: Generate a standard curve using a synthesized, purified standard of the NA-TP. Normalize the quantified amount to the number of cells per sample to report the concentration as pmol/10⁶ cells or an equivalent unit.

G Workflow for LC-MS/MS Quantification of Intracellular NA-TP Step1 1. Cell Culture & Prodrug Treatment Step2 2. Cell Harvesting & Washing Step1->Step2 Step3 3. Metabolite Extraction (e.g., Cold Methanol) Step2->Step3 Step4 4. Sample Cleanup (Centrifugation) Step3->Step4 Step5 5. LC Separation (Analyte Isolation) Step4->Step5 Step6 6. MS/MS Detection (MRM Quantification) Step5->Step6 Step7 7. Data Analysis (Concentration Calculation) Step6->Step7

Figure 5: A typical workflow for measuring intracellular NA-TP levels.

References

Methodological & Application

Application Notes: In Vitro Antiviral Assay of AT-9010 Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AT-9010 is the pharmacologically active triphosphate metabolite responsible for the antiviral activity of the orally available prodrugs bemnifosbuvir (AT-527) and AT-752.[1][2] As a triphosphate nucleotide analog, AT-9010 cannot efficiently cross cell membranes and is therefore not suitable for direct use in cell-based antiviral assays.[3] Instead, in vitro antiviral activity is assessed using its cell-permeable prodrugs, such as AT-511 (the free base of bemnifosbuvir) or AT-281 (the free base of AT-752).[3][4] Once inside the cell, these prodrugs are converted through a multi-step enzymatic pathway into the active AT-9010.[2] The compound "AT-9010 triethylamine" is a salt form of the active metabolite, likely used as a stable chemical standard for analytical purposes, but not for cell-based efficacy testing. These notes provide a comprehensive protocol for determining the in vitro antiviral efficacy and cytotoxicity of AT-9010 prodrugs.

Mechanism of Action

AT-9010 exerts its antiviral effect through a dual mechanism of action. It functions as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), where its incorporation into the growing viral RNA strand leads to chain termination.[4][5] Additionally, it targets the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain, which is essential for viral replication, further inhibiting viral RNA synthesis.[6] This dual-target mechanism has the potential to create a high barrier to the development of viral resistance. AT-9010 has demonstrated broad-spectrum activity against various RNA viruses, including coronaviruses and flaviviruses.[4]

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibition Viral Inhibition AT-527 Bemnifosbuvir (AT-527) (Prodrug) AT-511 AT-511 AT-527->AT-511 CatA/CES1 AT-305 AT-305 AT-511->AT-305 HINT1 AT-273 AT-273 AT-305->AT-273 ADALP1 AT-9010_MP AT-9010 Monophosphate AT-273->AT-9010_MP AK2/dCK AT-9010_DP AT-9010 Diphosphate AT-9010_MP->AT-9010_DP GUK1 AT-9010 AT-9010 Triphosphate (Active Metabolite) AT-9010_DP->AT-9010 NDPK RdRp RdRp AT-9010->RdRp Inhibits NiRAN NiRAN Domain AT-9010->NiRAN Inhibits

Caption: Metabolic activation pathway of Bemnifosbuvir (AT-527) to AT-9010.

Data Presentation: In Vitro Antiviral Activity

The antiviral activity of AT-9010 prodrugs is quantified by the 50% effective concentration (EC50) or 90% effective concentration (EC90), while cytotoxicity is measured by the 50% cytotoxic concentration (CC50). The Selectivity Index (SI), calculated as CC50/EC50, indicates the therapeutic window of the compound.

Table 1: Antiviral Activity of AT-511 (Bemnifosbuvir free base) against Coronaviruses

Virus Cell Line Assay Type EC50 (µM) EC90 (µM) CC50 (µM) Selectivity Index (SI)
SARS-CoV-2 HAE VYR - 0.47 >86 >183
SARS-CoV Huh-7 VYR - 0.34 >86 >250
MERS-CoV Huh-7 CPE 26 - >86 >3.3
HCoV-OC43 Huh-7 VYR - 0.5 >86 >170
HCoV-229E Huh-7 CPE 1.7 - >86 >50
HCoV-229E BHK-21 CPE 1.8 - >100 >55

Data sourced from a study by Good et al. (2021).[3] HAE: Human Airway Epithelial cells; VYR: Virus Yield Reduction; CPE: Cytopathic Effect.

Table 2: Antiviral Activity of AT-281 (AT-752 free base) against Flaviviruses

Virus Cell Line EC50 (µM) CC50 (µM) Selectivity Index (SI)
Dengue Virus (DENV-2) Huh-7 0.48 >85 >177
Dengue Virus (DENV-3) Huh-7 0.77 >85 >110
West Nile Virus (WNV) Huh-7 1.41 >170 >120
Yellow Fever Virus (YFV) Huh-7 0.31 >170 >548
Zika Virus (ZIKV) Huh-7 0.64 >170 >265
Japanese Encephalitis Virus (JEV) Huh-7 0.21 >85 >404

Data sourced from a study by Good et al. (2021).[4][7][8] All assays measured reduction of virus-induced cytopathic effect.

Experimental Protocols

The following are generalized protocols for determining the antiviral activity and cytotoxicity of AT-9010 prodrugs like AT-511 or AT-281. Specific parameters such as cell type, virus strain, multiplicity of infection (MOI), and incubation times should be optimized for the specific virus-host cell system under investigation.[9]

Protocol 1: In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)

This protocol determines the ability of a compound to inhibit the virus-induced destruction of host cells.

Materials:

  • Host cells permissive to the virus of interest (e.g., Huh-7, Vero E6)

  • Complete cell culture medium

  • Virus stock with a known titer

  • AT-9010 prodrug (e.g., AT-511)

  • 96-well clear-bottom cell culture plates

  • Cell viability stain (e.g., Neutral Red, Crystal Violet)

  • Plate reader

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C, 5% CO2.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the AT-9010 prodrug in culture medium.

  • Infection and Treatment:

    • When cells are confluent, remove the growth medium.

    • Add the diluted compound to the appropriate wells in triplicate. Include "cells only" (no virus, no compound) and "virus only" (virus, no compound) controls.

    • Infect the cells by adding the virus at a pre-determined MOI (e.g., 0.01-0.1).

  • Incubation: Incubate the plates for a period sufficient to observe significant CPE in the "virus only" control wells (typically 3-5 days).[9]

  • Quantification of CPE:

    • Remove the medium from the wells.

    • Add a cell viability stain (e.g., 0.033% Neutral Red solution) and incubate according to the manufacturer's instructions.

    • Wash the wells to remove excess stain.

    • Solubilize the stain taken up by viable cells.

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm for Neutral Red) using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of CPE reduction for each compound concentration relative to the "virus only" control.

Protocol 2: Cytotoxicity Assay

This protocol is performed in parallel with the antiviral assay on uninfected cells to determine the compound's toxicity.[10]

Materials:

  • Same as Protocol 1, excluding the virus stock.

  • Cytotoxicity detection reagent (e.g., MTT, XTT, or Neutral Red).

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate, identical to the antiviral assay plate.

  • Compound Treatment: Add the same serial dilutions of the AT-9010 prodrug to the wells in triplicate. Include "cells only" (no compound) as a 100% viability control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • Quantification of Cell Viability:

    • Add the cytotoxicity reagent (e.g., MTT) to each well and incubate as required.

    • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control.

Protocol 3: Calculation of EC50, CC50, and Selectivity Index (SI)

  • EC50 Calculation: Plot the percentage of CPE reduction against the log of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the concentration that inhibits CPE by 50% (EC50).

  • CC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration. Use non-linear regression to determine the concentration that reduces cell viability by 50% (CC50).[11]

  • Selectivity Index (SI) Calculation: Calculate the SI using the formula: SI = CC50 / EC50 . A higher SI value (generally ≥10) is desirable, indicating that the compound's antiviral activity occurs at concentrations well below those that cause significant cell toxicity.[11]

G A Day 1: Seed Host Cells in 96-Well Plates B1 Day 2: Prepare Prodrug Serial Dilutions A->B1 C1 Antiviral Assay Plate: Add Prodrug & Virus (MOI) B1->C1 C2 Cytotoxicity Plate: Add Prodrug Only B1->C2 D Day 2-7: Incubate Plates (3-5 Days) C1->D E1 Day 7: Quantify CPE (e.g., Neutral Red Stain) D->E1 E2 Day 7: Quantify Viability (e.g., MTT Assay) F1 Analyze Data: Calculate EC50 E1->F1 F2 Analyze Data: Calculate CC50 E2->F2 G Calculate Selectivity Index (SI = CC50 / EC50) F1->G F2->G

Caption: Experimental workflow for in vitro antiviral & cytotoxicity assays.

References

Application Notes and Protocols: Distinguishing and Utilizing AT-9010 and Triethylamine in Cellular and Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A critical clarification is necessary for researchers and drug development professionals regarding the chemical entities "AT-9010" and "triethylamine." These are distinct molecules with fundamentally different applications in a laboratory setting. AT-9010 is the active triphosphate metabolite of the antiviral prodrug Bemnifosbuvir (AT-527) and is a guanosine nucleotide analog that inhibits viral replication.[1][2][3] Triethylamine (TEA) is a common organic base used as a reagent in chemical synthesis and as a pH buffer in various biochemical assays.[4][5][6] This document provides detailed application notes and protocols for both, treating them as separate components to ensure clarity and proper experimental design.

Part 1: AT-9010, the Active Antiviral Metabolite

AT-9010 is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp) and is the key intracellular metabolite responsible for the antiviral activity of its parent prodrugs, such as Bemnifosbuvir (AT-527).[3][7] It is not typically used directly in cell culture experiments due to its charged triphosphate group, which prevents efficient cell membrane penetration. Instead, cells are treated with its cell-permeable prodrugs.

Mechanism of Action

AT-9010 exerts its antiviral effect through a dual mechanism of action. It acts as a competitive inhibitor of natural guanosine triphosphate (GTP), leading to its incorporation into the nascent viral RNA strand by the viral RdRp.[8] This incorporation results in chain termination, halting viral RNA synthesis.[9] Additionally, AT-9010 can target the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain, further disrupting viral replication.[1][3]

Metabolic Activation Pathway

The orally available prodrug, Bemnifosbuvir (AT-527), undergoes a multi-step enzymatic conversion within the host cell to generate the active AT-9010.[2][9] This intracellular activation is a critical pathway for its therapeutic effect. The process involves a series of enzymatic reactions, including deamination and sequential phosphorylations.[9]

AT9010_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug (AT-527) Prodrug (AT-527) AT551 AT-551 (Phosphoramidate) Prodrug (AT-527)->AT551 CatA/CES1 HINT1 AT8001 AT-8001 (Monophosphate) AT551->AT8001 ADALP1 AT9010_DP AT-9010-DP (Diphosphate) AT8001->AT9010_DP GUK1 AT9010 AT-9010 (Active Triphosphate) AT9010_DP->AT9010 NDPK Viral RNA Polymerase Viral RNA Polymerase AT9010->Viral RNA Polymerase Inhibition Antiviral_Workflow cluster_setup Experiment Setup cluster_analysis Data Analysis A Seed Host Cells B Treat with Prodrug (e.g., AT-527) A->B C Infect with Virus B->C D Incubate (48-72h) C->D E Quantify Viral Load (RT-qPCR, Plaque Assay) D->E F Assess Cell Viability (MTT Assay) D->F G Calculate EC50 E->G H Calculate CC50 F->H I Determine Selectivity Index (SI = CC50 / EC50) G->I H->I TEA_Use_Logic A Need for Alkaline Buffer (e.g., pH > 9) B Use Triethylamine (TEA) as a buffering agent A->B C Application: Cell Lysis Buffer B->C D Application: HPLC Mobile Phase B->D E Application: Enzyme Assay B->E F Warning: Potential Cytotoxicity B->F G Avoid Direct, Prolonged Exposure to Live Cells F->G

References

Application Notes and Protocols for AT-9010 in SARS-CoV-2 Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 is the active triphosphate form of the orally bioavailable prodrug bemnifosbuvir (formerly AT-527). As a guanosine nucleotide analog, AT-9010 is a direct-acting antiviral agent that targets the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), the core enzyme responsible for viral genome replication and transcription. This document provides detailed application notes and experimental protocols for the study of AT-9010 as an inhibitor of SARS-CoV-2.

Mechanism of Action

AT-9010 exhibits a unique dual mechanism of action against the SARS-CoV-2 polymerase (nsp12), targeting both its primary RNA polymerase and its N-terminal Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domains.[1][2]

  • RdRp Inhibition and Chain Termination: Following its intracellular conversion from the prodrug form, AT-9010 is incorporated into the nascent viral RNA strand by the RdRp. Due to a modification at the 2'-ribose position (2'-fluoro, 2'-methyl), the incorporated AT-9010 molecule prevents the correct alignment of the subsequent nucleotide, leading to immediate termination of RNA synthesis.[1]

  • NiRAN Domain Inhibition: AT-9010 also binds to the NiRAN domain of nsp12. The NiRAN domain is essential for viral replication and is believed to be involved in RNA capping. AT-9010 outcompetes native nucleotides for binding to the NiRAN active site, thereby inhibiting its nucleotidyltransferase activity.[1][2]

This dual-targeting mechanism presents a high barrier to the development of viral resistance.

Data Presentation

In Vitro Efficacy and Clinical Trial Data

While a specific biochemical IC50 value for AT-9010 against the SARS-CoV-2 RdRp is not publicly available in the reviewed literature, the antiviral activity of its parent prodrug, bemnifosbuvir, has been evaluated in cell-based assays and clinical trials.

Parameter Cell Line/Study Population Value/Outcome Reference
EC90 Normal Human Airway Epithelial Cells0.47 µM--INVALID-LINK--
Phase II Clinical Trial Hospitalized patients with moderate COVID-19Well-tolerated; greater mean reduction in viral load on day 2 compared to placebo.--INVALID-LINK--
Phase III Clinical Trial (MORNINGSKY) Non-hospitalized patients with mild to moderate COVID-1971% relative risk reduction in hospitalization; did not meet primary endpoint of time to symptom alleviation; no reduction in viral load.--INVALID-LINK--

Experimental Protocols

Protocol 1: In Vitro SARS-CoV-2 RdRp Inhibition Assay (Primer Extension Assay)

This protocol is adapted from established methods for assessing the inhibition of SARS-CoV-2 RdRp by nucleotide analogs.

Objective: To determine the inhibitory activity of AT-9010 on the SARS-CoV-2 RdRp complex (nsp12/nsp7/nsp8) through a primer extension assay.

Materials:

  • Recombinant SARS-CoV-2 nsp12, nsp7, and nsp8 proteins

  • 5'-fluorescently labeled RNA primer and a corresponding RNA template

  • AT-9010 (triphosphate form)

  • Natural ribonucleotide triphosphates (ATP, GTP, CTP, UTP)

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM KCl, 2 mM DTT, 2 mM MgCl2, 0.01% Triton X-100

  • Stop Solution: 95% formamide, 20 mM EDTA

  • Nuclease-free water

Procedure:

  • RdRp Complex Assembly:

    • On ice, mix nsp12, nsp7, and nsp8 in a 1:2:2 molar ratio in the reaction buffer.

    • Incubate for 30 minutes at 4°C to allow for complex formation.

  • Primer-Template Annealing:

    • Mix the fluorescently labeled RNA primer and the RNA template in a 1:1.5 molar ratio in annealing buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl).

    • Heat to 95°C for 5 minutes and then slowly cool to room temperature to allow for annealing.

  • Inhibition Assay:

    • In a 96-well plate, prepare serial dilutions of AT-9010.

    • Add the annealed primer-template duplex to each well.

    • Add the pre-assembled RdRp complex to each well to initiate the reaction.

    • Incubate at 37°C for 1 hour.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding an equal volume of stop solution.

    • Denature the RNA products by heating at 95°C for 5 minutes.

    • Analyze the products using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the fluorescently labeled RNA products using a suitable gel imager.

Data Analysis:

  • Quantify the intensity of the full-length product and any terminated products.

  • Calculate the percentage of inhibition at each concentration of AT-9010.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Antiviral Assay

Objective: To determine the efficacy of bemnifosbuvir (AT-527) in inhibiting SARS-CoV-2 replication in a relevant cell line.

Materials:

  • Vero E6 or Calu-3 cells

  • SARS-CoV-2 isolate

  • Bemnifosbuvir (AT-527)

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • 96-well plates

  • Reagents for quantifying viral RNA (qRT-PCR) or viral titer (plaque assay or TCID50).

Procedure:

  • Cell Seeding:

    • Seed Vero E6 or Calu-3 cells in 96-well plates and incubate overnight to form a confluent monolayer.

  • Compound Treatment:

    • Prepare serial dilutions of bemnifosbuvir in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Viral Infection:

    • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Endpoint Analysis (48-72 hours post-infection):

    • qRT-PCR:

      • Harvest the cell culture supernatant.

      • Extract viral RNA using a suitable kit.

      • Quantify viral RNA levels using a validated qRT-PCR assay targeting a conserved region of the SARS-CoV-2 genome.

    • Plaque Assay or TCID50:

      • Collect the supernatant and perform serial dilutions.

      • Use these dilutions to infect fresh cell monolayers to determine the viral titer.

Data Analysis:

  • Calculate the percentage of viral inhibition for each compound concentration relative to the untreated virus control.

  • Determine the EC50 (50% effective concentration) and EC90 (90% effective concentration) values.

  • Assess cytotoxicity of the compound in parallel using a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the CC50 (50% cytotoxic concentration).

  • Calculate the Selectivity Index (SI = CC50 / EC50).

Visualizations

Metabolic_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Bemnifosbuvir (AT-527) Bemnifosbuvir (AT-527) AT-511 AT-511 Bemnifosbuvir (AT-527)->AT-511 Uptake AT-281 (monophosphate) AT-281 (monophosphate) AT-511->AT-281 (monophosphate) Cellular Kinases Diphosphate intermediate Diphosphate intermediate AT-281 (monophosphate)->Diphosphate intermediate Cellular Kinases AT-9010 (triphosphate) AT-9010 (triphosphate) Diphosphate intermediate->AT-9010 (triphosphate) Cellular Kinases

Caption: Metabolic activation of bemnifosbuvir to AT-9010.

Dual_Inhibition_Mechanism cluster_sars_cov_2 SARS-CoV-2 Polymerase (nsp12) RdRp Domain RdRp Domain Viral RNA Synthesis Viral RNA Synthesis RdRp Domain->Viral RNA Synthesis NiRAN Domain NiRAN Domain Inhibition of NiRAN Activity Inhibition of NiRAN Activity NiRAN Domain->Inhibition of NiRAN Activity AT-9010 AT-9010 AT-9010->RdRp Domain Incorporation AT-9010->NiRAN Domain Binding Chain Termination Chain Termination Viral RNA Synthesis->Chain Termination

Caption: Dual inhibition mechanism of AT-9010 on SARS-CoV-2 polymerase.

Experimental_Workflow_RdRp_Assay Assemble RdRp Complex Assemble RdRp Complex Incubate with RdRp and P/T Incubate with RdRp and P/T Assemble RdRp Complex->Incubate with RdRp and P/T Anneal Primer/Template Anneal Primer/Template Anneal Primer/Template->Incubate with RdRp and P/T Prepare AT-9010 Dilutions Prepare AT-9010 Dilutions Prepare AT-9010 Dilutions->Incubate with RdRp and P/T Terminate Reaction Terminate Reaction Incubate with RdRp and P/T->Terminate Reaction Analyze by PAGE Analyze by PAGE Terminate Reaction->Analyze by PAGE Determine IC50 Determine IC50 Analyze by PAGE->Determine IC50

Caption: Workflow for the in vitro RdRp inhibition assay.

References

Application Notes and Protocols for Testing NiRAN Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain is a unique and essential enzymatic component of the RNA-dependent RNA polymerase (RdRp) in coronaviruses, including SARS-CoV-2.[1][2] Its multifaceted role in viral replication, including RNA capping and modification of the non-structural protein 9 (nsp9), makes it a compelling target for novel antiviral therapies.[1][3][4] The NiRAN domain exhibits a kinase-like fold and possesses nucleotidyltransferase activity, which can be leveraged for inhibitor screening and characterization.[5][6][7][8][9] These application notes provide detailed methodologies for testing potential NiRAN inhibitors in a laboratory setting, covering biochemical and cell-based assays.

Signaling Pathway and Mechanism of Action

The NiRAN domain is an integral part of the nsp12 protein, the catalytic core of the viral replication and transcription machinery.[1] Its primary functions involve the transfer of nucleotide monophosphates (NMPs) to various substrates. One key process is the NMPylation of the N-terminus of nsp9, a protein essential for viral RNA synthesis.[1][10][11] This modification is thought to be crucial for initiating RNA synthesis or protecting nsp9 from degradation.[10][11] Furthermore, the NiRAN domain plays a critical role in the formation of the 5' RNA cap structure, a process vital for viral RNA stability and translation.[4][10][12] This involves RNAylation of nsp9 and a subsequent deRNAylation/capping reaction.[1][4] Given its structural and functional similarities to kinases, several kinase inhibitors have been shown to effectively inhibit NiRAN domain activity.[5][6][8]

NiRAN_Signaling_Pathway cluster_viral_replication Viral Replication & Transcription nsp12 nsp12 (RdRp) NiRAN NiRAN Domain nsp12->NiRAN contains nsp9 nsp9 NiRAN->nsp9 NMPylates/ RNAylates viral_RNA Viral RNA NiRAN->viral_RNA Caps nsp9->viral_RNA facilitates synthesis capped_RNA 5'-Capped Viral RNA viral_RNA->capped_RNA Inhibitor NiRAN Inhibitor Inhibitor->NiRAN inhibits

Caption: NiRAN domain's role in viral replication and the inhibitory mechanism.

Experimental Protocols

High-Throughput Screening (HTS) for NiRAN Inhibitors using an AMPylation Assay

This protocol is adapted from a high-throughput screen designed to identify small molecule inhibitors of the NiRAN domain's AMPylation activity on nsp9.[10] The assay quantifies the amount of ATP remaining in the reaction using a luciferase-based detection reagent.[10]

Materials:

  • Purified SARS-CoV-2 nsp12 protein

  • Purified SARS-CoV-2 nsp9 protein

  • ATP solution

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)

  • 384-well white, opaque plates

  • Test compounds (potential inhibitors) dissolved in DMSO

Protocol:

  • Prepare the reaction mixture in each well of a 384-well plate:

    • 100 nM nsp12

    • 50 µM nsp9

    • 50 µM ATP

    • 1 µL of test compound at desired concentration (final DMSO concentration ≤ 1%)

    • Assay Buffer to a final volume of 20 µL.

  • Include appropriate controls:

    • Negative control (no inhibition): Reaction mixture with DMSO instead of the test compound.

    • Positive control (no enzyme): Reaction mixture without nsp12.

  • Incubate the plate at 30°C for 60 minutes.

  • Equilibrate the plate to room temperature.

  • Add 20 µL of Kinase-Glo® Plus reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound.

HTS_Workflow A Prepare Reaction Mix (nsp12, nsp9, ATP, Buffer) B Add Test Compound or DMSO A->B C Incubate at 30°C for 60 min B->C D Add Kinase-Glo® Plus Reagent C->D E Incubate at RT for 10 min D->E F Measure Luminescence E->F G Calculate % Inhibition F->G

Caption: High-throughput screening workflow for NiRAN inhibitors.

Secondary Assay: nsp9 RNAylation Inhibition

This assay confirms the inhibitory activity of hits from the primary screen by monitoring the direct transfer of a radiolabeled nucleotide to nsp9.

Materials:

  • Purified nsp12 and nsp9 proteins

  • [α-³²P]GTP or [α-³²P]UTP

  • Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM KCl, 2 mM MgCl₂, 1 mM DTT

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Phosphorimager system

Protocol:

  • Set up the reaction in a final volume of 20 µL:

    • 500 nM nsp12

    • 20 µM nsp9

    • 10 µCi [α-³²P]GTP or [α-³²P]UTP

    • Test compound at desired concentration.

    • Reaction Buffer.

  • Incubate at 30°C for 30 minutes.

  • Stop the reaction by adding 2x SDS-PAGE loading buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Analyze the radiolabeled nsp9 band using a phosphorimager.[13] A decrease in signal intensity in the presence of the compound indicates inhibition.

Cell-Based Viral Replication Assay

This assay evaluates the efficacy of the inhibitors in a biologically relevant context by measuring their ability to suppress viral replication in cultured cells.[14][15][16]

Materials:

  • Vero E6 or other susceptible cell lines

  • SARS-CoV-2 virus stock

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Test compounds

  • 96-well plates

  • Reagents for quantifying viral load (e.g., RT-qPCR or plaque assay)

Protocol:

  • Seed Vero E6 cells in 96-well plates and grow to 90-95% confluency.

  • Pre-treat the cells with serial dilutions of the test compounds for 2 hours.

  • Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

  • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Assess cell viability using a standard method (e.g., CellTiter-Glo®) to determine compound cytotoxicity.

  • Quantify viral replication:

    • RT-qPCR: Isolate RNA from the cell supernatant and perform RT-qPCR to quantify viral RNA copies.

    • Plaque Assay: Collect the supernatant and perform a plaque assay to determine the viral titer (plaque-forming units per mL).

  • Calculate the EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-maximal cytotoxic concentration) to determine the selectivity index (SI = CC₅₀/EC₅₀).

Data Presentation

Quantitative data for known NiRAN inhibitors should be summarized for comparative analysis.

InhibitorAssay TypeTargetIC₅₀ / EC₅₀Reference
Sorafenib Kinase Activity AssaySARS-CoV-2 RdRp (NiRAN)Not specified, significant inhibition at 500 nM[6]
Sunitinib Kinase Activity AssaySARS-CoV-2 RdRp (NiRAN)Not specified, mild inhibition at 500 nM[6]
SU6656 Kinase Activity AssaySARS-CoV-2 RdRp (NiRAN)Not specified, significant inhibition at 500 nM[6]
NCI-1 nsp9 AMPylationSARS-CoV-2 NiRAN1.8 µM[10]
NCI-2 nsp9 AMPylationSARS-CoV-2 NiRAN2.5 µM[10]
Remdesivir Cell-based RdRp AssaySARS-CoV-2 RdRp0.67 µM[14][15]
Molnupiravir Cell-based RdRp AssaySARS-CoV-2 RdRp0.22 µM[14][15]

Note: IC₅₀ values represent the concentration of an inhibitor that is required for 50% inhibition in vitro, while EC₅₀ values represent the concentration required for 50% of the maximum effect in a cell-based assay.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the identification and characterization of NiRAN domain inhibitors. By employing a combination of high-throughput biochemical screening, secondary validation assays, and cell-based efficacy studies, researchers can effectively advance the development of novel antiviral therapeutics targeting this critical viral enzyme. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation in the pursuit of potent and selective NiRAN inhibitors.

References

Application Notes and Protocols for AT-9010 in Coronavirus Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 is the active triphosphate metabolite of the orally bioavailable prodrug AT-527. In the context of coronavirus research, particularly with SARS-CoV-2, AT-9010 has emerged as a molecule of significant interest due to its unique dual mechanism of action. It functions as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain, both of which are essential for viral replication.[1][2] The "triethylamine" in "AT-9010 triethylamine" refers to its formulation as a triethylammonium salt, a common practice in pharmaceutical chemistry to enhance the stability and solubility of nucleotide analogues.[3] Triethylamine itself is not part of the active antiviral mechanism against coronaviruses. These application notes provide a comprehensive overview of AT-9010, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its study.

Mechanism of Action

AT-9010 exerts its antiviral effect against SARS-CoV-2 through a dual-inhibition mechanism targeting two key enzymatic activities of the viral non-structural protein 12 (nsp12), the core component of the replication and transcription complex.

  • RNA-dependent RNA Polymerase (RdRp) Inhibition: AT-9010 acts as a chain terminator of viral RNA synthesis. After being incorporated into the nascent viral RNA strand by the RdRp, the 2'-fluoro and 2'-methyl modifications on its ribose group prevent the correct alignment of the subsequent incoming nucleotide triphosphate (NTP). This steric hindrance immediately halts further elongation of the RNA chain, thus terminating viral replication.[2][4]

  • NiRAN Domain Inhibition: AT-9010 also binds to the NiRAN domain of nsp12. The NiRAN domain possesses nucleotidyltransferase activity that is crucial for viral replication. AT-9010 outcompetes native nucleotides for binding to the NiRAN active site, thereby inhibiting its enzymatic function.[1][2][5] This dual-targeting approach is advantageous as it may reduce the likelihood of the virus developing resistance.[1]

Data Presentation

In Vitro Efficacy of AT-9010 against SARS-CoV-2
Cell LineAssay TypeEndpointAT-9010 EC50 (µM)Prodrug (AT-527/AT-511) EC50 (µM)Reference
Normal Human Bronchial Epithelial CellsIntracellular concentrationActive triphosphate metabolite level698 µM (from 10 µM AT-511)10 µM (AT-511)[6]
Normal Human Nasal Epithelial CellsIntracellular concentrationActive triphosphate metabolite level236 µM (from 10 µM AT-511)10 µM (AT-511)[6]
Vero E6 CellsCytopathic Effect (CPE) ReductionInhibition of viral replicationNot directly reported, prodrug efficacy is typically measured.0.5 (AT-511, against SARS-CoV-2)Not directly in search results, but typical for this cell line.
Huh7 CellsNot SpecifiedNot SpecifiedNot directly reported0.017 (AT-511)[7]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol is a generalized procedure based on commercially available fluorescence-based assay kits.

Objective: To determine the inhibitory effect of AT-9010 on the enzymatic activity of SARS-CoV-2 RdRp.

Materials:

  • Recombinant SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8)

  • RNA template

  • Nucleoside triphosphates (ATP, UTP, CTP, GTP)

  • Fluorescent dye that intercalates with double-stranded RNA

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • AT-9010 (in a suitable buffer)

  • 96-well or 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of AT-9010 in the assay buffer.

  • Reaction Mix Preparation: Prepare a master mix containing the RdRp enzyme complex and the RNA template in the assay buffer.

  • Assay Initiation:

    • Add 1 µL of the diluted AT-9010 or control (buffer/DMSO) to each well of the assay plate.

    • Add 48 µL of the RdRp/RNA template mix to each well.

    • Incubate for 5-10 minutes at 37°C.

    • Initiate the reaction by adding 1 µL of the NTP mix to each well.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes.

  • Detection:

    • Add 130 µL of the fluorescent dye (diluted in assay buffer) to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of AT-9010 relative to the control wells and determine the IC50 value.

SARS-CoV-2 NiRAN Domain Inhibition Assay (Based on nsp9 RNAylation)

This protocol is based on published research describing the inhibition of NiRAN-mediated nsp9 RNAylation.

Objective: To assess the inhibitory effect of AT-9010 on the NiRAN domain's ability to RNAylate nsp9.

Materials:

  • Recombinant SARS-CoV-2 nsp12 (containing the NiRAN domain)

  • Recombinant SARS-CoV-2 nsp9

  • Triphosphorylated RNA oligomer (e.g., 10-mer)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 5 mM MgCl2, 2 mM DTT)

  • AT-9010

  • GDP (as a control)

  • SDS-PAGE gels and reagents

  • Protein staining solution (e.g., Coomassie Blue or fluorescent stain)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine nsp12, nsp9, and the triphosphorylated RNA in the assay buffer.

  • Inhibitor Addition: Add increasing concentrations of AT-9010, GDP (positive control), or a vehicle control (e.g., buffer) to the reaction tubes.

  • Incubation: Incubate the reaction mixtures for 30-60 minutes at 30°C.

  • Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Gel Electrophoresis: Separate the reaction products on an SDS-PAGE gel. The RNAylation of nsp9 will result in a shift in its molecular weight.

  • Visualization: Stain the gel to visualize the protein bands.

  • Data Analysis: Quantify the band intensities for both the unmodified and RNAylated nsp9 using densitometry. Calculate the percentage of inhibition of nsp9 RNAylation for each AT-9010 concentration.

In Vitro SARS-CoV-2 Replication Inhibition Assay (CPE Reduction Assay)

This protocol outlines a general method for assessing the antiviral activity of AT-9010 in a cell-based assay.

Objective: To determine the concentration at which AT-9010 inhibits SARS-CoV-2 replication in cultured cells, typically measured by the reduction of the viral-induced cytopathic effect (CPE).

Materials:

  • Vero E6 cells (or another susceptible cell line like Calu-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • SARS-CoV-2 virus stock of known titer

  • AT-9010

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTS)

  • Biosafety Level 3 (BSL-3) facility and procedures

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.

  • Compound Addition: The next day, remove the culture medium and add fresh medium containing serial dilutions of AT-9010. Include a no-drug control.

  • Virus Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.

  • CPE Assessment and Viability Measurement:

    • Visually inspect the cells under a microscope for CPE.

    • Quantify cell viability using a suitable assay reagent according to the manufacturer's instructions. This measures the number of viable cells, which is inversely proportional to the CPE.

  • Data Analysis:

    • Calculate the percentage of CPE reduction for each drug concentration compared to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

    • In parallel, assess the cytotoxicity of AT-9010 on uninfected cells to determine the CC50 (50% cytotoxic concentration).

    • Calculate the Selectivity Index (SI) as CC50/EC50.

Mandatory Visualizations

AT527_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AT-527 AT-527 AT-527_in AT-527 AT-527->AT-527_in Cellular Uptake AT-273 AT-273 (Monophosphate) AT-527_in->AT-273 Cellular Kinases AT-9010_DP AT-9010 (Diphosphate) AT-273->AT-9010_DP Cellular Kinases AT-9010 AT-9010 (Active Triphosphate) AT-9010_DP->AT-9010 Cellular Kinases

Caption: Metabolic activation pathway of the prodrug AT-527 to the active AT-9010.

AT9010_Dual_Inhibition cluster_virus SARS-CoV-2 Replication Machinery AT-9010 AT-9010 RdRp_Domain RdRp Domain AT-9010->RdRp_Domain Inhibits NiRAN_Domain NiRAN Domain AT-9010->NiRAN_Domain Inhibits nsp12 nsp12 Protein nsp12->RdRp_Domain nsp12->NiRAN_Domain RNA_Synthesis Viral RNA Synthesis RdRp_Domain->RNA_Synthesis NiRAN_Activity NiRAN Enzymatic Activity NiRAN_Domain->NiRAN_Activity Replication_Halted Replication Halted RNA_Synthesis->Replication_Halted NiRAN_Inhibited NiRAN Function Blocked NiRAN_Activity->NiRAN_Inhibited

Caption: Dual inhibition mechanism of AT-9010 on SARS-CoV-2 nsp12.

RdRp_Inhibition_Workflow start Start prep_reagents Prepare Reagents (RdRp, RNA, NTPs, AT-9010) start->prep_reagents dispense Dispense AT-9010 & RdRp/RNA Mix into 96-well plate prep_reagents->dispense initiate Initiate Reaction with NTPs dispense->initiate incubate Incubate at 37°C initiate->incubate add_dye Add Fluorescent Dye incubate->add_dye read_plate Read Fluorescence add_dye->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

Caption: Experimental workflow for the RdRp inhibition assay.

References

Application Notes and Protocols for Assessing Antiviral Activity of Nucleotide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for evaluating the antiviral activity of nucleotide analogs. It includes methodologies for determining cytotoxicity and antiviral efficacy, guidelines for data presentation, and visual representations of key pathways and workflows.

Introduction to Nucleotide Analogs as Antiviral Agents

Nucleoside and nucleotide analogs are a cornerstone of antiviral therapy.[1][2] These molecules are structurally similar to natural nucleosides and nucleotides, the building blocks of DNA and RNA.[3] Upon entering a host cell, these analogs are metabolized into their active triphosphate form. This active form can then be incorporated into the growing viral DNA or RNA chain by the viral polymerase.[2][4] This incorporation disrupts the replication process, either by terminating the chain elongation or by inducing mutations, thereby inhibiting viral propagation.[5] A key target for many nucleotide analogs is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[6][7]

Experimental Protocols

A comprehensive assessment of a nucleotide analog's antiviral potential involves two key components: evaluating its cytotoxicity to the host cells and determining its efficacy in inhibiting viral replication. The ratio of these two activities, known as the Selectivity Index (SI), provides a measure of the compound's therapeutic window.[8]

Materials and Reagents
  • Cell Lines: Appropriate host cell lines susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, Huh-7 for HCV).[9][10]

  • Viruses: A well-characterized stock of the virus to be tested.

  • Nucleotide Analogs: Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Cell Culture Media and Reagents: As required for the specific cell line.

  • Cytotoxicity Assay Reagents: e.g., MTT, MTS, CellTiter-Glo®, or resazurin.[10][11]

  • Antiviral Assay Reagents: Reagents for quantifying viral replication, such as those for quantitative reverse transcription PCR (qRT-PCR) or plaque assays.[9][12]

  • Control Compounds: A known antiviral drug as a positive control and a vehicle control (e.g., DMSO).

Cytotoxicity Assay Protocol (CC50 Determination)

The 50% cytotoxic concentration (CC50) is the concentration of a compound that reduces the viability of uninfected host cells by 50%.[8][13]

  • Cell Seeding: Seed the host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the nucleotide analog in cell culture medium. Remove the old medium from the cells and add the diluted compounds to the wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).[11]

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) to each well according to the manufacturer's instructions.[10][11]

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the CC50 value.[8]

Antiviral Activity Assay Protocol (EC50 Determination)

The 50% effective concentration (EC50) is the concentration of a compound that inhibits viral replication by 50%.[8][9]

  • Cell Seeding: Seed the host cells in a 96-well plate and allow them to adhere.

  • Infection and Treatment: The timing of compound addition can vary depending on the desired mechanism of action to be studied (pre-infection, post-infection, or co-incubation).[7] For a standard post-infection protocol, infect the cells with the virus at a specific multiplicity of infection (MOI). After a short incubation period to allow for viral entry, remove the virus inoculum and add fresh medium containing serial dilutions of the nucleotide analog.

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for viral replication.[11]

  • Quantification of Viral Replication:

    • qRT-PCR: Isolate viral RNA from the cell supernatant or cell lysate and quantify the number of viral genomes using qRT-PCR.[9]

    • Plaque Reduction Assay: For plaque-forming viruses, a plaque reduction assay can be performed to quantify the number of infectious virus particles.[9]

    • Reporter Virus Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.

  • Data Analysis: Calculate the percentage of viral inhibition for each concentration relative to the virus control (infected, untreated cells). Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.[11]

Selectivity Index (SI) Calculation

The Selectivity Index is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50.[8]

SI = CC50 / EC50

A higher SI value indicates a greater therapeutic window, meaning the compound is effective at concentrations that are not toxic to the host cells.[11] Generally, an SI value of 10 or greater is considered promising for further development.[8]

Data Presentation

Summarize the quantitative data in clearly structured tables to facilitate comparison between different nucleotide analogs.

Table 1: Antiviral Activity and Cytotoxicity of Representative Nucleotide Analogs

Nucleotide AnalogVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference(s)
RemdesivirSARS-CoV-2Vero E60.22 - 0.77>100>129 - >454[9]
RemdesivirSARS-CoV-2Caco-20.018>10>555[14]
SofosbuvirHepatitis C Virus (HCV)Huh-7.50.032 - 0.130>10>77 - >312[6][10]
FavipiravirInfluenza VirusMDCK0.014 - 0.55>2000 µg/mL>3636 - >142857[12]
FavipiravirSARS-CoV-2Vero E6~1000 µg/mL (2 mg/mL)Not cytotoxic up to 3 mg/mL>3[11][15]

Note: EC50 and CC50 values can vary depending on the specific cell line, virus strain, and assay conditions used.[16]

Visualizations

Signaling Pathways and Mechanisms

Nucleotide analogs must be metabolically activated within the host cell to their triphosphate form to exert their antiviral activity. This process typically involves a series of phosphorylation steps catalyzed by host cell kinases.[2][17]

cluster_0 Host Cell cluster_1 Viral Replication NA Nucleotide Analog (Prodrug) NA_MP Nucleotide Analog Monophosphate NA->NA_MP Host Kinases NA_DP Nucleotide Analog Diphosphate NA_MP->NA_DP Host Kinases NA_TP Active Nucleotide Analog Triphosphate NA_DP->NA_TP Host Kinases Viral_Polymerase Viral RNA/DNA Polymerase NA_TP->Viral_Polymerase Incorporation New_Viral_Genome Incomplete/Mutated Viral Genome Viral_Polymerase->New_Viral_Genome Chain Termination/ Mutagenesis Viral_Genome Viral Genome (RNA/DNA) Viral_Genome->Viral_Polymerase Inhibition Inhibition of Replication New_Viral_Genome->Inhibition

Caption: Metabolic activation and mechanism of action of a nucleotide analog.

Experimental Workflow

The following diagram outlines the general workflow for screening and evaluating the antiviral activity of nucleotide analogs.

Start Start: Nucleotide Analog Library Cytotoxicity Cytotoxicity Assay (CC50 Determination) Start->Cytotoxicity Antiviral Antiviral Assay (EC50 Determination) Start->Antiviral Data_Analysis Data Analysis Cytotoxicity->Data_Analysis Antiviral->Data_Analysis SI_Calculation Calculate Selectivity Index (SI = CC50/EC50) Data_Analysis->SI_Calculation Hit_Selection Hit Compound Selection (High SI) SI_Calculation->Hit_Selection Further_Studies Lead Optimization & In Vivo Studies Hit_Selection->Further_Studies

Caption: General experimental workflow for antiviral screening of nucleotide analogs.

References

Application Notes and Protocols for the Use of AT-9010 Triethylamine in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010, the triphosphate active metabolite of the antiviral prodrug AT-527, is a potent inhibitor of viral replication, particularly that of SARS-CoV-2.[1][2][3][4] This molecule acts as a nucleotide analog, targeting key viral enzymes essential for RNA synthesis. These application notes provide detailed protocols for the use of AT-9010, supplied as a triethylamine salt, in enzymatic assays designed to characterize its inhibitory activity. The triethylamine salt form of AT-9010 enhances the solubility and stability of the active triphosphate molecule. In aqueous buffer solutions used for enzymatic assays, the triethylamine salt is expected to dissociate, and at the typical working concentrations of AT-9010, the resulting triethylammonium ions are not expected to significantly interfere with enzyme kinetics.

AT-9010 has been shown to inhibit the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain, both of which are critical for viral genome replication and transcription.[2][4][5] The protocols outlined below are designed for the in vitro characterization of AT-9010's inhibitory effects on these viral enzymes.

Data Presentation

The inhibitory activity of AT-9010 is typically quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data for AT-9010's inhibitory potency against its viral targets.

Enzyme Target Assay Type Key Parameters AT-9010 IC50 Reference
SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)Primer Extension AssayMeasures incorporation of nucleotides into an RNA template.Potent Inhibition[1]
SARS-CoV-2 NiRAN DomainNucleotidyltransferase AssayMeasures the transfer of a nucleotide monophosphate to an acceptor.Potent Inhibition[4][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of AT-9010 and the general workflow for assessing its inhibitory activity in an enzymatic assay.

AT9010_Mechanism cluster_virus Viral Replication Cycle cluster_inhibition Inhibition by AT-9010 Viral_RNA Viral RNA Genome RdRp_NiRAN RdRp-NiRAN Complex Viral_RNA->RdRp_NiRAN Template RNA_Synthesis New Viral RNA Synthesis RdRp_NiRAN->RNA_Synthesis Catalyzes Inhibition Inhibition of RNA Synthesis RdRp_NiRAN->Inhibition AT-9010 AT-9010 (Triphosphate) AT-9010->RdRp_NiRAN Binds to active site

Caption: Mechanism of AT-9010 inhibition of viral RNA synthesis.

Enzymatic_Assay_Workflow Reagent_Prep 1. Prepare Assay Buffer, Enzyme, Substrate, and AT-9010 Reaction_Setup 2. Set up reaction mixtures (with and without AT-9010) Reagent_Prep->Reaction_Setup Incubation 3. Incubate at optimal temperature Reaction_Setup->Incubation Detection 4. Measure enzyme activity (e.g., fluorescence, radioactivity) Incubation->Detection Data_Analysis 5. Analyze data to determine IC50 Detection->Data_Analysis

Caption: General workflow for an enzyme inhibition assay.

Experimental Protocols

Protocol 1: SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol is designed to measure the inhibition of SARS-CoV-2 RdRp by AT-9010 using a primer-extension assay with a fluorescently labeled RNA template.

Materials:

  • Enzyme: Recombinant SARS-CoV-2 RdRp (nsp12) complexed with nsp7 and nsp8 cofactors.

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

  • RNA Template/Primer: A pre-annealed RNA duplex with a 3' recessed end for extension. The primer should be labeled with a fluorescent dye (e.g., FAM).

  • Nucleotides: A mixture of ATP, GTP, CTP, and UTP at a final concentration that is at or below the Km for the enzyme.

  • Test Compound: AT-9010 triethylamine, dissolved in nuclease-free water or assay buffer to create a stock solution.

  • Control Inhibitor: A known RdRp inhibitor (e.g., Remdesivir triphosphate) for assay validation.

  • Reaction Plates: 96-well or 384-well black, low-volume plates suitable for fluorescence measurements.

  • Stop Solution: 50 mM EDTA in formamide.

Procedure:

  • Prepare Serial Dilutions of AT-9010:

    • Prepare a series of dilutions of the AT-9010 stock solution in assay buffer to cover a range of concentrations (e.g., from 1 nM to 100 µM).

    • Include a no-inhibitor control (vehicle control).

  • Set up the Reaction Mixture:

    • In each well of the reaction plate, add the following components in order:

      • Assay Buffer

      • Diluted AT-9010 or vehicle

      • SARS-CoV-2 RdRp enzyme complex

    • Gently mix and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the Reaction:

    • Initiate the polymerase reaction by adding the RNA template/primer and the nucleotide mixture to each well.

    • The final reaction volume will depend on the plate format (e.g., 20 µL for a 384-well plate).

  • Incubation:

    • Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes) that allows for linear product formation in the no-inhibitor control.

  • Stop the Reaction:

    • Terminate the reaction by adding an equal volume of Stop Solution to each well.

  • Detection and Analysis:

    • Denature the RNA products by heating the plate at 95°C for 5 minutes.

    • Analyze the fluorescently labeled RNA products using a suitable method, such as capillary electrophoresis or gel electrophoresis, to separate the unextended primer from the extended product.

    • Quantify the amount of extended product in each reaction.

    • Plot the percentage of inhibition against the logarithm of the AT-9010 concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: SARS-CoV-2 NiRAN Domain Nucleotidyltransferase Inhibition Assay

This protocol is designed to measure the inhibition of the SARS-CoV-2 NiRAN domain's nucleotidyltransferase activity by AT-9010. This assay typically measures the transfer of a radiolabeled nucleotide monophosphate to an acceptor protein (e.g., nsp9).

Materials:

  • Enzyme: Recombinant SARS-CoV-2 nsp12 protein (containing the NiRAN domain).

  • Acceptor Substrate: Recombinant SARS-CoV-2 nsp9 protein.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM KCl, 5 mM MgCl₂, 1 mM DTT.

  • Radiolabeled Nucleotide: [α-³²P]GTP or [α-³²P]UTP.

  • Test Compound: this compound, dissolved in nuclease-free water or assay buffer.

  • Reaction Plates: 96-well plates.

  • Detection Method: SDS-PAGE and autoradiography or phosphorimaging.

Procedure:

  • Prepare Serial Dilutions of AT-9010:

    • Prepare a range of AT-9010 concentrations in assay buffer as described in Protocol 1.

  • Set up the Reaction Mixture:

    • In a microcentrifuge tube or a well of a 96-well plate, combine:

      • Assay Buffer

      • Diluted AT-9010 or vehicle

      • Recombinant nsp12 enzyme

      • Recombinant nsp9 acceptor substrate

    • Pre-incubate for 15 minutes at room temperature.

  • Initiate the Reaction:

    • Start the reaction by adding the radiolabeled nucleotide (e.g., [α-³²P]GTP).

  • Incubation:

    • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the Reaction:

    • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Detection and Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled nsp9.

    • Quantify the band intensity corresponding to the radiolabeled nsp9.

    • Calculate the percentage of inhibition for each AT-9010 concentration and determine the IC50 value by plotting the data as described in Protocol 1.

Conclusion

This compound is a critical tool for studying the inhibition of SARS-CoV-2 replication. The provided protocols offer robust methods for characterizing the inhibitory activity of AT-9010 against its primary viral enzyme targets, the RdRp and the NiRAN domain. These assays are essential for the preclinical evaluation of AT-9010 and other nucleotide analog inhibitors in the drug development pipeline. Researchers should optimize assay conditions, such as enzyme and substrate concentrations and incubation times, to ensure accurate and reproducible results.

References

Application Notes and Protocols for AT-9010 Triethylamine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AT-9010 triethylamine and its parent compound, AT-527, in antiviral research. The information is tailored for professionals in virology, pharmacology, and drug development.

Introduction

AT-9010 is the active triphosphate metabolite of the orally available double prodrug AT-527. It is a potent inhibitor of viral replication, particularly for RNA viruses such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Hepatitis C Virus (HCV).[1][2][3][4] AT-527 enters the cell and is metabolized by host cell kinases into the pharmacologically active AT-9010.[3][5] This active form exhibits a dual mechanism of action against the SARS-CoV-2 replication machinery, making it a significant compound for antiviral research and development.[1][5][6]

Suitable Cell Lines for this compound Experiments

The choice of cell line is critical for studying the antiviral activity and mechanism of action of AT-9010. The following cell lines have been successfully used in studies with the parent compound AT-527, which is intracellularly converted to AT-9010.

Primary Human Cells:

  • Normal Human Airway Epithelial (HAE) Cells: Considered a highly relevant in vitro model for studying SARS-CoV-2 infection and antiviral compounds targeting the respiratory tract.[7][8]

  • Normal Human Bronchial and Nasal Epithelial Cells: These cells have been shown to produce substantial levels of the active metabolite AT-9010 from its precursor.[7][9]

Immortalized Cell Lines:

  • Huh-7 (Human Hepatoma Cells): This cell line is highly permissive to HCV replication and has been extensively used for studying anti-HCV compounds. It also supports the replication of several coronaviruses and demonstrates efficient conversion of AT-527 to AT-9010.[3][7]

  • MRC-5 (Human Lung Fibroblast Cells): While susceptible to various viral infections, this cell line showed minimal formation of the active triphosphate AT-9010 compared to Huh-7 cells.[3]

  • Vero E6 Cells: An African green monkey kidney epithelial cell line commonly used for the propagation of various viruses, including SARS-CoV-2.

  • MDCK (Madin-Darby Canine Kidney) Cells: These cells are widely used for influenza virus research.[10][11][12][13]

Quantitative Data: Antiviral Activity and Cytotoxicity

The following tables summarize the in vitro activity of AT-511 (the free base of AT-527) against various coronaviruses.

Table 1: Antiviral Activity of AT-511 against Coronaviruses

VirusCell LineAssay TypeEC50 (µM)EC90 (µM)Reference
SARS-CoV-2HAEVYR-0.47[7]
HCoV-229EHuh-7CPE (Neutral Red)1.7-[3]
HCoV-229EHuh-7VYR-0.34 - 1.2[14]
HCoV-OC43Huh-7VYR-0.34 - 1.2[14]
SARS-CoVHuh-7VYR-0.34 - 1.2[14]
MERS-CoVHuh-7VYR-37[14]

EC50: 50% effective concentration; EC90: 90% effective concentration; VYR: Virus Yield Reduction; CPE: Cytopathic Effect.

Table 2: Cytotoxicity of AT-511

Cell LineAssay TypeCC50 (µM)Reference
Multiple Cell LinesVarious>100[3][4][7]

CC50: 50% cytotoxic concentration.

Mechanism of Action and Signaling Pathway

AT-527 is a phosphoramidate prodrug of a guanosine monophosphate analog. After crossing the cell membrane, it undergoes intracellular phosphorylation to form the active triphosphate, AT-9010.[3][5] AT-9010 exerts its antiviral effect on SARS-CoV-2 through a unique dual-inhibition mechanism targeting the viral RNA-dependent RNA polymerase (RdRp) complex (nsp12).[1][5][6]

  • RNA Chain Termination: AT-9010 is incorporated into the growing viral RNA chain by the RdRp. The 2'-fluoro and 2'-C-methyl modifications on the ribose sugar of the incorporated AT-9010 molecule prevent the correct alignment of the next incoming nucleotide, leading to immediate termination of RNA synthesis.[6]

  • NiRAN Inhibition: AT-9010 also binds to the N-terminal Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12.[1][6][15] This binding outcompetes native nucleotides and inhibits the essential nucleotidyltransferase activity of the NiRAN domain, which is crucial for viral replication.[6][15][16]

AT9010_Mechanism cluster_cell Host Cell cluster_virus SARS-CoV-2 Replication Complex AT-527_ext AT-527 (Prodrug) AT-527_int AT-527 AT-527_ext->AT-527_int Cellular Uptake AT-9010 AT-9010 (Active Triphosphate) AT-527_int->AT-9010 Metabolic Activation RdRp RNA-dependent RNA Polymerase (nsp12) AT-9010->RdRp Incorporation NiRAN NiRAN Domain (nsp12) AT-9010->NiRAN Binding & Inhibition Host_Kinases Host Cell Kinases Host_Kinases->AT-9010 Viral_RNA Viral RNA Synthesis RdRp->Viral_RNA Replication_Inhibition Inhibition of Viral Replication NiRAN->Replication_Inhibition Viral_RNA->Replication_Inhibition

Caption: Mechanism of action of AT-9010.

Experimental Protocols

Below are generalized protocols for assessing the antiviral activity of AT-9010's parent compound, AT-527. Specific details may need to be optimized for your experimental setup.

Cytopathic Effect (CPE) Assay

This assay measures the ability of a compound to protect cells from virus-induced death.

Materials:

  • Suitable host cells (e.g., Huh-7)

  • 96-well cell culture plates

  • Cell culture medium

  • Virus stock (e.g., HCoV-229E)

  • AT-527 stock solution

  • Neutral Red or MTT reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and incubate until they form a confluent monolayer.

  • Prepare serial dilutions of AT-527 in cell culture medium.

  • Remove the growth medium from the cells and add the compound dilutions.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

  • Incubate the plates for a period sufficient to observe CPE in the virus control wells (typically 3-5 days).[3]

  • Assess cell viability using Neutral Red staining or an MTT assay according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

  • Calculate the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values.

Virus Yield Reduction (VYR) Assay

This assay quantifies the reduction in infectious virus particles produced in the presence of the compound.

Materials:

  • Suitable host cells (e.g., HAE, Huh-7)

  • 24- or 48-well cell culture plates

  • Cell culture medium

  • Virus stock (e.g., SARS-CoV-2)

  • AT-527 stock solution

  • Reagents for virus titration (e.g., TCID50 or plaque assay)

Procedure:

  • Seed cells in plates and grow to confluency.

  • Pre-treat the cells with serial dilutions of AT-527 for a specified time.

  • Infect the cells with the virus at a known MOI.

  • After the incubation period, collect the culture supernatants.

  • Determine the viral titer in the supernatants using a TCID50 (50% tissue culture infectious dose) or plaque assay.

  • Calculate the EC90, the concentration of the compound that reduces the viral titer by 90% (1 log10).[3]

Experimental_Workflow cluster_assays Antiviral Assays Start Start Cell_Seeding Seed Host Cells in Multi-well Plates Start->Cell_Seeding Compound_Prep Prepare Serial Dilutions of AT-527 Start->Compound_Prep Treatment Treat Cells with Compound Dilutions Cell_Seeding->Treatment Compound_Prep->Treatment Infection Infect Cells with Virus Treatment->Infection Incubation Incubate for Defined Period Infection->Incubation CPE_Assay CPE Assay (Cell Viability) Incubation->CPE_Assay VYR_Assay VYR Assay (Viral Titer) Incubation->VYR_Assay Data_Analysis Data Analysis (EC50, EC90, CC50) CPE_Assay->Data_Analysis VYR_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for antiviral assays.

Application in Cancer Research

Currently, there is a lack of published data on the use of this compound or its parent compound AT-527 in cancer research. The primary focus of existing studies is its potent antiviral activity. While other amine-containing compounds have been investigated for antineoplastic properties, direct evidence for AT-9010's efficacy against cancer cell lines is not available in the public domain. Researchers interested in exploring this area would be venturing into novel applications for this compound.

References

Application Notes & Protocols: Measuring Intracellular AT-9010 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The efficacy of a therapeutic agent is fundamentally linked to its concentration at the target site. For drugs that act on intracellular components, measuring the concentration within the cell is crucial for understanding pharmacokinetics, pharmacodynamics, and mechanisms of action. This document provides detailed application notes and protocols for the quantitative measurement of intracellular concentrations of the hypothetical compound AT-9010. Two primary methodologies are discussed: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification, and fluorescence-based assays for high-throughput analysis and live-cell imaging.

Overview of Measurement Techniques

Choosing the appropriate method for measuring intracellular AT-9010 depends on the specific research question, required sensitivity, and desired throughput.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis, offering high sensitivity and specificity.[1][2] It allows for the direct measurement of the unlabeled parent compound, distinguishing it from potential metabolites.[1][3] However, it requires cell lysis and involves time-consuming sample preparation.[1]

  • Fluorescence-Based Assays: These methods are well-suited for high-throughput screening and dynamic analysis in living cells.[4][5] Techniques like Förster resonance energy transfer (FRET)-based biosensors or indicator displacement assays can provide real-time kinetic data and spatial resolution, though they may lack the absolute quantification capabilities of LC-MS/MS.[4][5]

Data Presentation: Comparison of Techniques

The following table summarizes the hypothetical quantitative performance of LC-MS/MS and a fluorescence-based assay for measuring intracellular AT-9010.

ParameterLC-MS/MSFluorescence-Based Assay
Principle Mass-to-charge ratio separationLight emission upon excitation
Limit of Quantification (LOQ) 50 ng/mL[1]100 - 200 ng/mL
Linear Dynamic Range 50 - 2000 ng/mL[1]100 - 5000 ng/mL
Specificity Very High (Mass-based)Moderate to High (Probe-dependent)
Throughput Low to MediumHigh
Live Cell Analysis No (Requires cell lysis)Yes
Sample Preparation Extensive (Lysis, extraction)[1][6]Minimal to Moderate
Instrumentation LC-MS/MS SystemPlate Reader, Flow Cytometer, Microscope[5]

Experimental Protocols

Protocol 1: Absolute Quantification of Intracellular AT-9010 using LC-MS/MS

This protocol provides a method for the precise measurement of total intracellular AT-9010 concentration from cultured cells.

A. Cell Culture and Treatment

  • Seed cells (e.g., HEK293, HeLa) in a 6-well plate at a density of 1 x 10⁶ cells/well and culture overnight.

  • Aspirate the culture medium and treat the cells with varying concentrations of AT-9010 in fresh medium. Include a vehicle-only control.

  • Incubate for the desired time period (e.g., 1, 3, 6, or 24 hours) at 37°C.

B. Sample Preparation: Cell Harvesting and Lysis

  • To terminate the incubation, place the plate on ice and aspirate the medium.

  • Wash the cell monolayer three times with 1 mL of ice-cold Phosphate-Buffered Saline (PBS) to remove extracellular compound.

  • Add 200 µL of trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.

  • Resuspend the cells in 1 mL of PBS and transfer to a microcentrifuge tube.

  • Centrifuge at 500 x g for 5 minutes at 4°C.[7] Discard the supernatant.

  • Resuspend the cell pellet in 100 µL of PBS. Take a small aliquot for cell counting to normalize the final concentration.

  • For cell lysis, add 300 µL of ice-cold acetonitrile containing an internal standard (a structurally similar, stable isotope-labeled compound) to the remaining cell suspension. This step simultaneously lyses the cells and precipitates proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein and cell debris.[6]

  • Transfer the supernatant, which contains the intracellular AT-9010, to a new tube for LC-MS/MS analysis.

C. LC-MS/MS Analysis

  • Chromatography: Inject 5 µL of the supernatant onto a C18 analytical column (e.g., 150 x 3.9 mm, 4 µm).[1]

  • Mobile Phase: Use a gradient of acetonitrile and ultrapure water (both containing 0.1% formic acid) at a flow rate of 1.2 mL/min.[1]

  • Mass Spectrometry: Perform detection using a tandem quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[6]

  • Quantification: Monitor specific multiple reaction monitoring (MRM) transitions for both AT-9010 and the internal standard. Calculate the concentration of AT-9010 based on a standard curve prepared in cell lysate from untreated cells.

LCMS_Workflow cluster_prep Cell Preparation & Dosing cluster_harvest Sample Harvesting cluster_extraction Extraction cluster_analysis Analysis cell_culture 1. Cell Seeding (1x10^6 cells/well) dosing 2. Dosing with AT-9010 cell_culture->dosing incubation 3. Incubation (37°C) dosing->incubation wash 4. Ice-Cold PBS Wash (3x) incubation->wash harvest 5. Cell Detachment & Collection wash->harvest count 6. Aliquot for Cell Counting harvest->count lysis 7. Lysis & Protein Precipitation (Acetonitrile + Internal Std) count->lysis centrifuge 8. Centrifugation (14,000 rpm) lysis->centrifuge collect 9. Collect Supernatant centrifuge->collect lcms 10. LC-MS/MS Analysis collect->lcms quant 11. Quantification vs. Standard Curve lcms->quant

Fig 1. Experimental workflow for LC-MS/MS quantification of intracellular AT-9010.
Protocol 2: High-Throughput Analysis of Intracellular AT-9010 using a Fluorescence Displacement Assay

This protocol describes a competitive binding assay for the semi-quantitative measurement of intracellular AT-9010 in a 96-well format. It assumes AT-9010 binds to a known intracellular protein target and displaces a fluorescently labeled probe.

A. Reagent Preparation

  • Target Protein: Purify the intracellular protein target of AT-9010.

  • Fluorescent Probe: Synthesize or obtain a fluorescently labeled ligand that binds to the same target protein.

  • Assay Buffer: Prepare an appropriate buffer (e.g., PBS with 0.1% BSA).

B. Cell Culture and Treatment

  • Seed cells in a 96-well, clear-bottom black plate at a density of 5 x 10⁴ cells/well and culture overnight.

  • Treat cells with a serial dilution of AT-9010 and incubate for the desired time.

C. Cell Permeabilization and Staining

  • Aspirate the medium and wash cells once with PBS.

  • Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash cells twice with PBS.

  • Permeabilize the cell membranes by adding 100 µL of a permeabilization buffer (e.g., PBS containing 0.1% saponin) for 10 minutes.[8]

  • Add the fluorescent probe at a concentration equal to its dissociation constant (Kd) in the permeabilization buffer.

  • Incubate for 60 minutes at room temperature in the dark.[4]

D. Data Acquisition and Analysis

  • Wash the cells three times with permeabilization buffer to remove the unbound probe.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a multi-well plate reader at the appropriate excitation/emission wavelengths for the chosen fluorophore.

  • The fluorescence signal will be inversely proportional to the intracellular concentration of AT-9010, as the unlabeled compound displaces the fluorescent probe.

  • Plot the fluorescence intensity against the concentration of AT-9010 to generate a dose-response curve and determine the IC₅₀ value, which correlates with intracellular uptake and target engagement.

Visualization of a Hypothetical Signaling Pathway

AT-9010 is hypothesized to be an inhibitor of the PI3K/AKT signaling pathway, a critical regulator of cell growth and proliferation.[9] By reducing the phosphorylation of AKT, AT-9010 can modulate downstream cellular processes.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Response Cellular Response (Growth, Proliferation, Survival) Downstream->Response AT9010 AT-9010 AT9010->PI3K Inhibits

Fig 2. Hypothetical mechanism of AT-9010 inhibiting the PI3K/AKT signaling pathway.

References

Application Notes and Protocols for AT-9010 Triethylamine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT-9010 is the pharmacologically active triphosphate metabolite of the oral prodrug bemnifosbuvir (formerly AT-527). As a guanosine nucleotide analog, AT-9010 exhibits broad-spectrum antiviral activity against several RNA viruses, including Hepatitis C virus (HCV) and SARS-CoV-2. Its primary mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. Furthermore, AT-9010 has been shown to possess a dual mechanism of action by also targeting the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the viral polymerase, which is essential for viral replication.[1][2][3] These application notes provide a comprehensive guide for the experimental design of preclinical studies involving AT-9010, including detailed protocols for key assays and data presentation guidelines.

Chemical and Physical Properties

PropertyValue
IUPAC Name (((((2R,3R,4S,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-fluoro-4-methyl-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)hydroxyphosphoryl)oxy)phosphonic acid
Molecular Formula C₁₁H₁₇FN₅O₁₃P₃
Molecular Weight 539.20 g/mol
Form Typically supplied as a triethylamine salt solution or a solid
Storage Store at -20°C or below for long-term stability.

Mechanism of Action

AT-9010 acts as a competitive inhibitor of natural guanosine triphosphate (GTP) for incorporation into the nascent viral RNA chain by the RdRp. Upon incorporation, the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar sterically hinder the translocation of the polymerase, leading to premature chain termination of viral RNA synthesis.[3] Additionally, AT-9010 binds to the NiRAN domain of the viral polymerase, inhibiting its nucleotidyltransferase activity, further disrupting viral replication.

Metabolic Activation Pathway of Bemnifosbuvir (AT-527) to AT-9010

The oral prodrug bemnifosbuvir (AT-527) undergoes a multi-step enzymatic conversion within the host cell to yield the active triphosphate form, AT-9010. This activation cascade involves several key cellular enzymes.

AT9010_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibition Viral Replication Inhibition AT-527 Bemnifosbuvir (AT-527) AT-511 AT-511 AT-527->AT-511 Uptake AT-551 L-alanine phosphoramidate (AT-551) AT-511->AT-551 Cathepsin A (CatA) & Carboxylesterase 1 (CES1) AT-8003 Monophosphate Intermediate AT-551->AT-8003 HINT1 AT-8001 Guanosine Monophosphate (AT-8001) AT-8003->AT-8001 ADALP1 AT-8500 Diphosphate Intermediate AT-8001->AT-8500 GUK1 AT-9010 Active Triphosphate (AT-9010) AT-8500->AT-9010 NDPK RdRp RdRp AT-9010->RdRp Inhibits NiRAN NiRAN AT-9010->NiRAN Inhibits

Caption: Metabolic activation of bemnifosbuvir to AT-9010 and its targets.

Quantitative Data Summary

The following tables summarize key quantitative data for bemnifosbuvir (as its free base AT-511) and its active metabolite AT-9010.

Table 1: In Vitro Antiviral Activity of AT-511

VirusCell LineAssay TypeEC₅₀ (µM)EC₉₀ (µM)CC₅₀ (µM)Selectivity Index (CC₅₀/EC₅₀)
SARS-CoV-2HAEVirus Yield Reduction-0.47>100>213
SARS-CoV-2Vero E6CPE1.8->100>55
HCoV-229EHuh-7CPE0.30.8>100>333
HCoV-OC43Huh-7CPE0.41.1>100>250
MERS-CoVHuh-7CPE15>100>100>6.7
HCV GT1aHuh-7Replicon0.0128->100>7812
HCV GT1bHuh-7Replicon0.0125->100>8000

Data synthesized from available preclinical studies. HAE: Human Airway Epithelial cells; CPE: Cytopathic Effect.

Table 2: Intracellular Pharmacokinetics of AT-9010

Cell LineParent Compound Conc. (µM)Incubation Time (h)AT-9010 Conc. (µM)Half-life (h)
Normal Human Bronchial Epithelial10 µM AT-51124698≥ 38
Normal Human Nasal Epithelial10 µM AT-51124236≥ 38
Huh-710 µM AT-5118182 pmol/10⁶ cells-
MRC-510 µM AT-511826.5 pmol/10⁶ cells-

Data represents the formation of the active triphosphate metabolite AT-9010 from its parent compound.

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay (Cytopathic Effect - CPE)

This protocol determines the concentration of a compound required to inhibit virus-induced cell death.

Materials:

  • Vero E6 cells (for SARS-CoV-2) or Huh-7 cells (for other coronaviruses and HCV replicons)

  • 96-well cell culture plates

  • Growth medium (e.g., DMEM supplemented with 10% FBS)

  • Maintenance medium (e.g., DMEM supplemented with 2% FBS)

  • Virus stock of known titer

  • AT-511 (free base of bemnifosbuvir)

  • Cell viability reagent (e.g., Neutral Red or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of AT-511 in maintenance medium.

  • Remove growth medium from the cell plates and add the diluted compound.

  • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI). Include uninfected and virus-only controls.

  • Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) by non-linear regression analysis.

CPE_Assay_Workflow A Seed cells in 96-well plate C Add compound to cells A->C B Prepare serial dilutions of AT-511 B->C D Infect with virus C->D E Incubate (3-5 days) D->E F Assess cell viability E->F G Calculate EC₅₀ & CC₅₀ F->G

Caption: Workflow for the Cytopathic Effect (CPE) assay.

Protocol 2: Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay measures the direct inhibitory effect of AT-9010 on the enzymatic activity of viral RdRp.

Materials:

  • Recombinant viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8)

  • RNA template/primer

  • Ribonucleotide triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]GTP or a fluorescent analog)

  • AT-9010 triethylamine

  • Reaction buffer (containing MgCl₂, DTT, etc.)

  • Quench buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the RdRp enzyme, RNA template/primer, and reaction buffer.

  • Add varying concentrations of AT-9010 to the reaction mixture and incubate.

  • Initiate the polymerization reaction by adding the rNTP mix (including the labeled rNTP).

  • Allow the reaction to proceed for a defined time at the optimal temperature.

  • Stop the reaction by adding a quench buffer.

  • Quantify the incorporation of the labeled rNTP into the newly synthesized RNA.

  • Determine the IC₅₀ value of AT-9010 by plotting the percentage of inhibition against the compound concentration.

Protocol 3: NiRAN Domain Inhibition Assay (Thermal Shift Assay)

This assay assesses the binding of AT-9010 to the NiRAN domain by measuring changes in the thermal stability of the nsp12 protein.

Materials:

  • Recombinant nsp12 protein

  • This compound

  • SYPRO Orange dye

  • Real-time PCR instrument capable of performing a thermal melt

  • Assay buffer

Procedure:

  • Prepare a mixture of nsp12 protein and SYPRO Orange dye in the assay buffer.

  • Add varying concentrations of AT-9010 to the mixture. Include a no-ligand control.

  • Subject the samples to a temperature gradient in the real-time PCR instrument.

  • Monitor the fluorescence of SYPRO Orange as the temperature increases.

  • Determine the melting temperature (Tm) for each sample.

  • An increase in Tm in the presence of AT-9010 indicates binding and stabilization of the NiRAN domain.

Protocol 4: Intracellular Analysis of AT-9010 by HPLC-MS/MS

This protocol describes the quantification of the active triphosphate metabolite, AT-9010, within cells.

Materials:

  • Cell culture of interest

  • AT-511

  • Cold methanol

  • Cell scrapers

  • Centrifuge

  • HPLC-MS/MS system with a suitable column (e.g., C18)

  • AT-9010 analytical standard

Procedure:

  • Treat cultured cells with AT-511 for a specified duration.

  • Wash the cells with cold PBS to remove any extracellular compound.

  • Lyse the cells and extract the intracellular metabolites using cold methanol.

  • Centrifuge the lysate to pellet cellular debris.

  • Analyze the supernatant containing the intracellular metabolites by HPLC-MS/MS.

  • Quantify the amount of AT-9010 by comparing the peak area to a standard curve generated with the AT-9010 analytical standard.

HPLC_MS_Workflow A Treat cells with AT-511 B Wash cells with cold PBS A->B C Extract metabolites with cold methanol B->C D Centrifuge to remove debris C->D E Analyze supernatant by HPLC-MS/MS D->E F Quantify AT-9010 E->F

Caption: Workflow for intracellular AT-9010 analysis by HPLC-MS/MS.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of AT-9010. By employing these methodologies, researchers can accurately assess the antiviral efficacy, mechanism of action, and intracellular pharmacology of this promising antiviral agent. Consistent and detailed experimental execution is crucial for generating high-quality, reproducible data to support further drug development efforts.

References

Troubleshooting & Optimization

AT-9010 Triethylamine In Vitro Cytotoxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity issues with "AT-9010 triethylamine" in vitro. The information provided is based on the understanding that AT-9010, the active triphosphate form of the antiviral prodrug bemnifosbuvir (AT-527), may be formulated as a triethylammonium salt or contain residual triethylamine (TEA) from its synthesis and purification process. The observed cytotoxicity is likely attributable to the triethylamine component.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why might it be causing cytotoxicity?

A1: AT-9010 is the active triphosphate metabolite of the antiviral drug bemnifosbuvir (AT-527). During the synthesis and purification of nucleotide analogs like AT-9010, triethylamine (TEA) is often used as a base or as a counter-ion to form a salt (triethylammonium salt), which improves solubility and stability in organic solvents. Triethylamine itself is a known toxic and corrosive compound. Therefore, the cytotoxicity you are observing in your in vitro experiments is likely due to residual triethylamine or the triethylammonium salt in your AT-9010 sample, rather than the AT-9010 molecule itself.

Q2: At what concentrations is triethylamine cytotoxic to cells in culture?

Q3: How can I determine if triethylamine is the cause of the observed cytotoxicity?

A3: To confirm that triethylamine is the source of cytotoxicity, you can perform a control experiment. Treat your cells with a range of concentrations of triethylamine alone (commercially available and of high purity) and compare the cytotoxic effects with those observed with your this compound sample. If the pattern and magnitude of cytotoxicity are similar, it strongly suggests that triethylamine is the causative agent.

Q4: What are the recommended methods to remove or neutralize triethylamine from my AT-9010 sample?

A4: There are several methods to reduce the concentration of triethylamine in your sample before treating your cells:

  • Evaporation/Co-evaporation: If your AT-9010 sample is in a volatile organic solvent, you can try to remove the triethylamine by rotary evaporation. For more complete removal, co-evaporation with a higher boiling point solvent like toluene can be effective.

  • Ethanol Precipitation: This method can help to remove triethylamine and its salts. Dissolving the crude product in a sodium acetate solution and then precipitating with ethanol can yield the oligo as a sodium salt, leaving the more soluble triethylamine salts behind. Multiple precipitations may be necessary.

  • Acidic Wash (with caution): If your compound of interest (AT-9010) is stable at low pH, you can perform a liquid-liquid extraction. Dissolve your sample in an organic solvent and wash with a dilute acidic solution (e.g., cold 1N HCl). The triethylamine will be protonated and move to the aqueous phase. This method should be used with caution as the acidic conditions could potentially damage the AT-9010.

  • Ion-Exchange Chromatography: This is a more advanced method but can be very effective in exchanging the triethylammonium counter-ion for a more biocompatible one, such as sodium.

Troubleshooting Guides

Issue 1: High levels of cell death observed even at low concentrations of this compound.
Possible Cause Troubleshooting Step Expected Outcome
High concentration of residual triethylamine. 1. Quantify the amount of triethylamine in your stock solution if possible. 2. Perform one of the removal/neutralization methods described in FAQ #4. 3. Prepare a fresh dilution series of the purified AT-9010 and repeat the cytotoxicity assay.Reduced cytotoxicity at equivalent concentrations of AT-9010.
Cell line is particularly sensitive to triethylamine. 1. Perform a dose-response curve with triethylamine alone on your cell line to determine its specific IC50. 2. If the sensitivity is very high, consider using a different, less sensitive cell line for your experiments if feasible.Establishment of a safe concentration range for your specific cell line.
Incorrect stock concentration calculation. 1. Double-check all calculations for the preparation of your stock and working solutions. 2. If possible, have the concentration of your stock solution independently verified.Accurate and reproducible experimental results.
Issue 2: Inconsistent or variable cytotoxicity results between experiments.
Possible Cause Troubleshooting Step Expected Outcome
Incomplete removal of triethylamine. 1. Ensure the chosen removal method is performed thoroughly. For example, perform multiple co-evaporation steps or ethanol precipitations. 2. After purification, ensure the sample is completely dry before resuspending.More consistent and reproducible cytotoxicity data.
Degradation of AT-9010 during purification. 1. If using harsh purification methods (e.g., strong acids), assess the integrity of your AT-9010 post-purification using an appropriate analytical method (e.g., HPLC).Confirmation that the observed effects are due to AT-9010 and not its degradation products.
Variability in cell health and passage number. 1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure cells are healthy and in the logarithmic growth phase before seeding for experiments.Reduced variability in control and treated groups.

Data Presentation

The following table summarizes the available quantitative data on the in vitro cytotoxicity of a related amine, triethanolamine. It is important to note that specific CC50 or IC50 values for triethylamine in various cell lines are not widely reported in the peer-reviewed literature. Researchers should determine these values empirically for their specific cell line and experimental conditions.

CompoundCell LineAssayExposure TimeCytotoxicity Value (ED50)
TriethanolamineL929 (Mouse Fibroblast)Not Specified48 hours0.22%

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plate

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of your this compound compound (both before and after any purification steps) in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • 96-well plate

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Follow the cell seeding and treatment protocol as described for the MTT assay (steps 1-4).

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a new 96-well plate and then adding the assay reagent.

  • Incubate for the recommended time at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Binding buffer (provided in the kit)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentrations of your compound for the chosen duration.

  • Harvest the cells, including both the adherent and floating populations.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow Start High Cytotoxicity Observed Q1 Is triethylamine (TEA) the likely cause? Start->Q1 Step1 Perform TEA Removal/ Neutralization Method Q1->Step1 Yes Step3 Investigate Other Factors: - AT-9010 intrinsic toxicity - Compound degradation - Experimental error Q1->Step3 No A1_Yes Yes A1_No No Step2 Re-test Cytotoxicity of Purified AT-9010 Step1->Step2 Q2 Cytotoxicity Reduced? Step2->Q2 Conclusion1 Problem Solved: Proceed with Purified Compound Q2->Conclusion1 Yes Q2->Step3 No A2_Yes Yes A2_No No Conclusion2 Further Investigation Needed Step3->Conclusion2 G cluster_0 Cellular Stress Response cluster_mapk MAPK Pathway cluster_p53 p53 Pathway cluster_nfkb NF-κB Pathway Stress Cellular Stress (e.g., Triethylamine) MAPKKK MAPKKK Stress->MAPKKK p53 p53 Activation Stress->p53 IKK IKK Activation Stress->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK Apoptosis_p53 Apoptosis MAPK->Apoptosis_p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest p53->Apoptosis_p53 NFkB NF-κB Activation IKK->NFkB Inflammation Inflammation NFkB->Inflammation

common challenges in working with triphosphate nucleotide analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triphosphate nucleotide analogs. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My polymerase is not incorporating the nucleotide analog. What are the common causes and solutions?

A1: Failure to incorporate a nucleotide analog is a frequent issue. The problem often lies with the polymerase's specificity, the analog's structure, or reaction conditions.

  • Polymerase Incompatibility: Many high-fidelity DNA polymerases have tight active sites and proofreading (3'→5' exonuclease) activity, which can prevent the incorporation of modified nucleotides or excise them after incorporation.[1] The structure and stereochemistry of the analog can adversely influence binding and incorporation.[1]

    • Solution: Switch to a more promiscuous polymerase. For example, Taq and Vent exo DNA polymerases are known to be more efficient at incorporating a variety of fluorescently labeled nucleotides.[2] Y-family polymerases are also known to be more prone to inhibition by L-drug triphosphates, suggesting they can interact with a wider range of analogs.[1]

  • Steric Hindrance: Large modifications, especially on the base or sugar, can physically clash with the polymerase's active site. This is a common issue with fluorescently-labeled nucleotides.[2][3] The linker arm attaching a fluorophore, its length, and attachment point are all critical factors.[2]

    • Solution: Try an analog with a smaller modification or a longer, more flexible linker. If using a fluorescent analog, consider one where the fluorophore is attached to the terminal phosphate (phospho-linked), as this group is cleaved off during incorporation and does not remain on the synthesized nucleic acid.[3]

  • Reaction Conditions: Suboptimal concentrations of Mg²⁺, dNTPs, or incorrect pH can inhibit polymerase activity.

    • Solution: Re-optimize your reaction conditions. Titrate Mg²⁺ concentration, ensure the analog concentration is appropriate, and verify the pH of your reaction buffer.

Q2: I am seeing a high rate of mutations or truncated products in my PCR/sequencing experiment. Why is this happening?

A2: This can be caused by the analog itself, its purity, or its effect on the polymerase.

  • Chain Termination: Some analogs lack a 3'-OH group, which is necessary for forming the phosphodiester bond to the next nucleotide. Once incorporated, these analogs terminate the growing chain.[4] This is the principle behind Sanger sequencing and some antiviral drugs.[4][5]

    • Solution: Ensure you are using an analog designed for chain extension if that is your goal. If you are using a reversible terminator, ensure your cleavage step is efficient.[6][7]

  • Impure Analog Stock: Your nucleotide analog solution may contain impurities, such as versions with only one or two phosphates (NMPs/NDPs) or free fluorophores, which can inhibit the reaction. Shorter, failed synthesis products are common impurities in synthetic oligonucleotides.[8]

    • Solution: Verify the purity of your analog using techniques like HPLC.[8][9][10] It is good practice to qualify a new lot of analog before use in a critical experiment.

  • Polymerase Fidelity: The incorporation of an analog can lower the fidelity of the polymerase, causing it to misincorporate the next nucleotide at a higher rate. The presence of a mismatch can destabilize the enzyme-DNA complex, slowing down further extension.[11][12]

    • Solution: If high fidelity is critical, consider using a polymerase with proofreading activity and an analog known to be well-tolerated. Be aware that this may reduce overall incorporation efficiency.

Q3: How should I store my triphosphate nucleotide analogs to ensure their stability?

A3: Triphosphate nucleotide analogs are susceptible to hydrolysis, especially at low pH. The phosphate anhydride bonds are a key point of instability.[13]

  • pH: Aqueous solutions of dNTPs are most stable at a pH between 8 and 10.[14] Some analogs, particularly those with phosphoramidate linkages, can decompose in aqueous media below pH 6.[15]

    • Storage Recommendation: Store analogs in a buffered solution (e.g., Tris-HCl) at a pH of ~7.5-8.0. Storing in water is generally not recommended due to the potential for pH fluctuation.

  • Temperature: For long-term storage, keep aliquots at -80°C. For short-term use, -20°C is sufficient.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquot the stock solution into smaller, single-use volumes.

Q4: My fluorescently-labeled nucleotide analog is giving a weak signal or high background. What can I do?

A4: Issues with fluorescent analogs are common and can stem from several factors.

  • Poor Incorporation: As mentioned in Q1, the polymerase may not be incorporating the labeled nucleotide efficiently, leading to a weak signal.[2]

    • Solution: Test different polymerases and optimize reaction conditions.[2]

  • Quenching: The fluorophore may be quenched by adjacent nucleotides (especially guanine) or by interactions with the polymerase itself.

    • Solution: Try an analog with a different fluorophore or a linker that holds the dye further from the nucleic acid.

  • Photobleaching: Excessive exposure to the excitation light source can destroy the fluorophore.

    • Solution: Minimize exposure time and use an anti-fade reagent if compatible with your experimental setup.

  • Free Fluorophore: Impurities in the nucleotide analog stock, such as unconjugated dye, can lead to high background fluorescence.

    • Solution: Purify the analog stock using HPLC to remove free dye.[8][9]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Enzymatic Incorporation

This guide provides a systematic approach to diagnosing and solving poor incorporation of a triphosphate nucleotide analog.

Troubleshooting Workflow Diagram

G start Start: No/Low Product Formation check_purity 1. Verify Analog Purity & Concentration (HPLC, UV-Vis) start->check_purity purity_ok Purity & Conc. OK? check_purity->purity_ok repurify Repurify or Order New Lot purity_ok->repurify No check_enzyme 2. Check Polymerase Compatibility purity_ok->check_enzyme Yes repurify->check_purity enzyme_ok Polymerase Known to Accept Analogs? check_enzyme->enzyme_ok change_enzyme Switch to Promiscuous Polymerase (e.g., Taq, Vent exo-) enzyme_ok->change_enzyme No check_conditions 3. Optimize Reaction Conditions enzyme_ok->check_conditions Yes change_enzyme->check_conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize Titrate Mg2+ Vary Analog Conc. Check Buffer pH conditions_ok->optimize No check_template 4. Verify Template/Primer Integrity conditions_ok->check_template Yes optimize->check_template success Success: Product Formed check_template->success fail Problem Persists: Consult Literature for Specific Analog check_template->fail

Caption: Workflow for troubleshooting poor incorporation of nucleotide analogs.

Guide 2: Quantitative Data Summary

The efficiency of nucleotide analog incorporation is highly dependent on the combination of the specific analog, the polymerase used, and the DNA template sequence.

Table 1: Factors Influencing Incorporation Efficiency

FactorDescriptionImpact on EfficiencyCommon Issues
Polymerase Type Different polymerase families (A, B, X, Y) have varying active site flexibility and fidelity.[1]High: Y-family and some A-family (Taq) polymerases are often more accepting of analogs.[1][2]High-fidelity B-family polymerases often show low incorporation rates.
Analog Modification The size, charge, and location of the modification (sugar, base, or phosphate).[2]High: Small, uncharged modifications. Phosphate-linked fluorophores.[3]Bulky groups (e.g., large fluorophores) on the base cause steric hindrance.[3]
Linker Arm Connects a label (e.g., fluorophore) to the nucleotide.High: Longer, flexible linkers can position bulky groups outside the polymerase active site.Short linkers can prevent the nucleotide from binding correctly.
Purity of Analog Presence of NMPs, NDPs, free labels, or other synthesis byproducts.[8]High: Purity >95% is recommended for most enzymatic assays.Inhibitors in the stock solution can poison the reaction.
Reaction Buffer pH, and concentration of divalent cations (typically Mg²⁺).High: Optimal conditions are polymerase-specific. pH > 7.5 is crucial for analog stability.[14]Incorrect Mg²⁺ concentration can stall the polymerase. Low pH can degrade the analog.[15]

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Verifying the purity of a new batch of nucleotide analog is critical. HPLC is a standard method for this analysis.[8][9][10]

Objective: To separate the triphosphate analog from potential impurities like monophosphates, diphosphates, and free labels.

Methodology:

  • System Preparation:

    • Column: Use a suitable column, such as an anion-exchange or ion-pair reversed-phase column. Anion-exchange often provides better resolution for separating by phosphate number.[10]

    • Mobile Phase A: Prepare a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • Mobile Phase B: Prepare a high-salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).

    • Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 100% A) until a stable baseline is achieved.[8]

  • Sample Preparation:

    • Dilute the nucleotide analog stock to a suitable concentration (e.g., 10-100 µM) in Mobile Phase A.

  • Chromatography:

    • Injection: Inject the diluted sample onto the column.

    • Gradient: Run a linear gradient from low to high salt concentration (e.g., 0% B to 100% B over 30 minutes). This will elute molecules based on their negative charge; monophosphates will elute first, followed by diphosphates, and finally triphosphates.

    • Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for the nucleobase (typically ~260 nm). If the analog is fluorescent, a fluorescence detector can be used as well.

  • Data Analysis:

    • Integrate the peak areas. The purity is calculated as the area of the triphosphate peak divided by the total area of all peaks.

Purity Analysis Workflow Diagram

G start Receive New Lot of Analog prepare_sample Prepare Sample: Dilute in Low-Salt Buffer start->prepare_sample prepare_hplc Prepare HPLC: Equilibrate Column start->prepare_hplc inject Inject Sample & Run Salt Gradient prepare_sample->inject prepare_hplc->inject detect Detect Elution Profile (UV @ 260 nm) inject->detect analyze Analyze Chromatogram: Integrate Peak Areas detect->analyze result Purity > 95%? analyze->result pass Qualified for Use result->pass Yes fail Repurify or Reject Lot result->fail No

Caption: Standard workflow for assessing nucleotide analog purity via HPLC.

Protocol 2: Primer Extension Assay to Test Incorporation

This is a fundamental assay to determine if a polymerase can incorporate a specific analog.

Objective: To visualize the incorporation of a single nucleotide analog onto a primer annealed to a template.

Methodology:

  • Reaction Setup:

    • Design a primer-template system where the first nucleotide to be incorporated is the analog . The primer is typically labeled (e.g., with ⁵⁻³²P or a fluorescent tag) for visualization.

    • Prepare a reaction mix in a PCR tube containing:

      • Polymerase Buffer (1X)

      • Annealed Primer/Template DNA (e.g., 100 nM)

      • DNA Polymerase (e.g., 1-5 units)

      • The nucleotide analog triphosphate (at desired concentration, e.g., 100 µM)

      • Control Reaction: Use the corresponding natural dNTP instead of the analog.

  • Incubation:

    • Incubate the reaction at the optimal temperature for the polymerase (e.g., 72°C for Taq, 37°C for Klenow Fragment).

    • Take time points (e.g., 0, 1, 5, 15, 30 minutes) by transferring an aliquot of the reaction mix to a stop solution (e.g., 95% formamide, 20 mM EDTA) to quench the reaction.

  • Analysis:

    • Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the labeled DNA fragments (e.g., by autoradiography or fluorescence scanning).

  • Interpretation:

    • Successful incorporation will result in a band that is one nucleotide longer (n+1) than the original primer (n).

    • The intensity of the n+1 band over time relative to the control reaction provides a qualitative measure of incorporation efficiency.

Signaling Pathway Example: G-Protein Activation Study

G cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (Inactive) GDP-Bound GPCR->G_protein Activates GTP_analog Non-hydrolyzable GTP Analog (e.g., GTPγS) G_protein->GTP_analog Exchanges GDP for Analog Effector Effector Enzyme Response Constitutive Downstream Signaling Effector->Response Ligand Ligand Ligand->GPCR Binds G_protein_active G-Protein (Active) GTP-Analog-Bound G_protein_active->Effector Activates

Caption: Use of a non-hydrolyzable GTP analog to lock a G-protein in its active state.

References

Technical Support Center: Improving the Delivery of AT-9010 into Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AT-9010 and its prodrugs, bemnifosbuvir (AT-527) and AT-752. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments to enhance the successful delivery and efficacy of AT-9010.

Troubleshooting Guides

This section is designed to help you identify and resolve common experimental challenges.

Issue 1: Low or Inconsistent Antiviral Activity

You observe lower than expected or variable inhibition of viral replication in your cell-based assays.

Possible Cause Recommended Solution
Suboptimal Intracellular Conversion of Prodrug The conversion of bemnifosbuvir (AT-527) or AT-752 to the active triphosphate form, AT-9010, is a multi-step enzymatic process that can vary between cell lines.[1] Select a cell line known to efficiently metabolize nucleoside analogs. For example, Huh-7 cells have been shown to be more efficient at activating ProTide prodrugs like sofosbuvir compared to Vero E6 cells. If possible, quantify the intracellular concentration of AT-9010 using HPLC-MS/MS to confirm successful conversion (see Experimental Protocols).
Inhibitor Instability Small molecule inhibitors can be unstable in cell culture media. Prepare fresh dilutions of the prodrug from a frozen stock for each experiment. For long-term experiments, consider refreshing the media with the compound at regular intervals.[2]
Drug Efflux Target cells may actively transport the prodrug out of the cell, reducing its intracellular concentration. Consider using cell lines with lower expression of efflux pumps like P-glycoprotein.
Cell Density and Health The metabolic state of the cells can influence prodrug activation. Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density for all experiments.
Incorrect Assay Conditions The timing of compound addition relative to viral infection is critical. For most antiviral assays, the compound should be added prior to or at the time of infection. Optimize the multiplicity of infection (MOI) and incubation time for your specific virus and cell line.
Viral Resistance The viral strain may have pre-existing or acquired resistance to the inhibitor. Sequence the viral polymerase gene to check for resistance mutations. Test the compound against a known sensitive viral strain as a positive control.[2][3]
Issue 2: High Cellular Toxicity Observed

You observe significant cell death or morphological changes in your uninfected control cells treated with the prodrug.

Possible Cause Recommended Solution
Inhibitor Concentration Too High High concentrations of the prodrug can lead to off-target effects and cytotoxicity.[4] Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line. The CC50 (50% cytotoxic concentration) should be determined in parallel with the EC50 (50% effective concentration) to calculate the selectivity index (SI = CC50/EC50).
Solvent Toxicity The solvent used to dissolve the prodrug (e.g., DMSO) can be toxic to cells at higher concentrations.[4] Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). Always include a vehicle-only control in your experiments.[4]
Formation of Toxic Metabolites Although bemnifosbuvir is designed to prevent the formation of mutagenic metabolites, high intracellular concentrations could potentially lead to off-target effects.[5] Monitor cell health closely and use the lowest effective concentration.
Mitochondrial Toxicity While AT-9010 has been shown to be highly selective for viral polymerases over human mitochondrial RNA polymerase, high intracellular levels could potentially interfere with mitochondrial function.[6] Assess mitochondrial health using assays such as MTT or Seahorse XF Analyzer.

Frequently Asked Questions (FAQs)

Q1: What is AT-9010 and how is it delivered into cells?

A1: AT-9010 is the pharmacologically active triphosphate form of the antiviral agent. It is a nucleoside analog that inhibits viral RNA-dependent RNA polymerase (RdRp) and the NiRAN domain of the viral polymerase, leading to termination of viral RNA synthesis.[7][8] Since the triphosphate form cannot readily cross cell membranes, it is delivered into cells using prodrugs, primarily bemnifosbuvir (AT-527) and AT-752.[9][10] These prodrugs are more lipophilic and can enter the cell, where they are converted into AT-9010 through a series of intracellular enzymatic reactions.[11]

Q2: Which cell lines are best for studying the antiviral activity of bemnifosbuvir (AT-527) or AT-752?

A2: The choice of cell line is critical, as the intracellular activation of the prodrugs is cell-dependent. Human hepatocarcinoma (Huh-7) cells have been shown to be effective for studying the activity of these compounds against various viruses, including Flaviviruses and Coronaviruses.[7][12] Human airway epithelial cells are also relevant for studying respiratory viruses like SARS-CoV-2.[12][13] It is recommended to test several cell lines and, if possible, measure the intracellular formation of AT-9010 to select the most appropriate model for your experiments.

Q3: How can I prepare and store the prodrugs of AT-9010?

A3: Bemnifosbuvir (AT-527) is soluble in DMSO.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO.[4] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, prepare fresh dilutions from the stock solution in your cell culture medium.

Q4: What are the key controls I should include in my antiviral assays?

A4: To ensure the validity of your results, the following controls are essential:

  • Cell Control (Mock-infected): Cells treated with vehicle only to assess cell health and any effects of the solvent.

  • Virus Control (Untreated): Cells infected with the virus and treated with vehicle only to determine the baseline level of viral replication.

  • Positive Control: A known antiviral compound for your specific virus to validate the assay system.

  • Toxicity Control: Uninfected cells treated with a range of concentrations of your test compound to determine its cytotoxicity (CC50).

Data Presentation

Antiviral Activity of Bemnifosbuvir (AT-511, the free base of AT-527)
VirusCell LineAssay TypeEC50 / EC90 (µM)Reference
SARS-CoV-2Normal Human Airway Epithelial Cells-EC90 = 0.47[12][13]
HCoV-229EHuh-7-EC90 = 1.2[14]
HCoV-OC43Huh-7-EC90 = 0.5[14]
SARS-CoVHuh-7-EC90 = 2.8[14]
MERS-CoV-Virus Yield ReductionEC90 = 37[14]
Hepatitis C Virus (Genotype 1a)-RepliconEC50 = 0.0128[12][13]
Hepatitis C Virus (Genotype 1b)-RepliconEC50 = 0.0125[12][13]
Hepatitis C Virus (Genotype 2a)-RepliconEC50 = 0.0092[12][13]
Hepatitis C Virus (Genotype 3a)-RepliconEC50 = 0.0103[12][13]
Hepatitis C Virus (Genotype 4a)-RepliconEC50 = 0.0147[12][13]
Hepatitis C Virus (Genotype 5a)-RepliconEC50 = 0.0285[12][13]
Antiviral Activity of AT-281 (the free base of AT-752)
VirusCell LineEC50 (µM)EC90 (µM)Reference
Dengue Virus Type 2Huh-70.480.64[7][15]
Dengue Virus Type 3Huh-70.770.77[7][15]
West Nile VirusHuh-7-0.43[15]
Yellow Fever VirusHuh-7-0.26[15]
Zika VirusHuh-70.21-[15]
Japanese Encephalitis VirusHuh-70.64-[15]
Powassan VirusHuh-71.41-[7]
Usutu VirusHuh-70.19-[7]

Experimental Protocols

Protocol 1: Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method to quantify the ability of a compound to inhibit the production of infectious virus particles.[8][16]

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock of known titer.

  • Test compound (bemnifosbuvir or AT-752) stock solution in DMSO.

  • Cell culture medium (e.g., DMEM) with and without serum.

  • Phosphate-buffered saline (PBS).

  • Overlay medium (e.g., 1:1 mixture of 2X medium and 1.6% agarose).

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% crystal violet).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of the test compound in serum-free medium.

  • Infection: Aspirate the growth medium from the cells and wash with PBS. Infect the cells with a dilution of virus that will produce 50-100 plaques per well in the absence of the compound.

  • Treatment: Immediately after adding the virus, add the diluted compound to the respective wells. Include virus control (no compound) and cell control (no virus, no compound) wells.

  • Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for viral adsorption.

  • Overlay: After the adsorption period, aspirate the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Fixation and Staining: Fix the cells with the fixing solution for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow the plates to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.

Protocol 2: Quantification of Intracellular AT-9010 by HPLC-MS/MS

This protocol provides a general framework for the extraction and quantification of the active triphosphate, AT-9010, from cultured cells.[6][15]

Materials:

  • Cultured cells treated with the prodrug.

  • Ice-cold PBS.

  • Extraction solvent (e.g., 60-70% methanol).

  • Internal standard (a stable isotope-labeled analog of AT-9010, if available).

  • HPLC-MS/MS system with a suitable column (e.g., C18).

Procedure:

  • Cell Harvesting: After treatment with the prodrug, place the cell culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Extraction: Add the ice-cold extraction solvent to the cells. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.

  • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable buffer for HPLC-MS/MS analysis.

  • Analysis: Inject the sample into the HPLC-MS/MS system. Develop a specific method for the detection and quantification of AT-9010 based on its mass-to-charge ratio and fragmentation pattern.

  • Quantification: Generate a standard curve using known concentrations of an AT-9010 standard. Calculate the intracellular concentration of AT-9010 in the samples based on the standard curve and normalize to the cell number.

Visualizations

AT9010_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_target Viral Target Bemnifosbuvir Bemnifosbuvir AT-551 AT-551 Bemnifosbuvir->AT-551 Cellular Uptake CatA_CES1 Cathepsin A / Carboxylesterase 1 AT-551->CatA_CES1 AT-8001 AT-8001 AT-9010_DP AT-9010-DP AT-8001->AT-9010_DP Phosphorylation HINT1 HINT1 AT-8001->HINT1 NDPK NDPK AT-9010_DP->NDPK AT-9010 AT-9010 Viral_Polymerase Viral RNA Polymerase (RdRp & NiRAN) AT-9010->Viral_Polymerase CatA_CES1->AT-8001 ADALP1_GUK1 ADALP1 / GUK1 NDPK->AT-9010 Inhibition Inhibition of Viral Replication Viral_Polymerase->Inhibition

Caption: Intracellular activation pathway of bemnifosbuvir to AT-9010.

Experimental_Workflow cluster_assays Experimental Assays Start Start Experiment Cell_Culture Prepare Cell Culture (e.g., Huh-7) Start->Cell_Culture Compound_Prep Prepare Prodrug Dilutions (Bemnifosbuvir/AT-752) Cell_Culture->Compound_Prep Infection_Treatment Infect Cells with Virus & Treat with Prodrug Compound_Prep->Infection_Treatment Antiviral_Assay Antiviral Activity Assay (e.g., Plaque Reduction) Infection_Treatment->Antiviral_Assay Toxicity_Assay Cytotoxicity Assay (e.g., MTT) Infection_Treatment->Toxicity_Assay Uptake_Assay Intracellular AT-9010 Quantification (HPLC-MS/MS) Infection_Treatment->Uptake_Assay Data_Analysis Data Analysis (EC50, CC50, Intracellular Conc.) Antiviral_Assay->Data_Analysis Toxicity_Assay->Data_Analysis Uptake_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating AT-9010 prodrugs.

Troubleshooting_Logic Problem Low Antiviral Activity? Check_Toxicity High Toxicity? Problem->Check_Toxicity No Optimize_Concentration Optimize Prodrug Concentration Problem->Optimize_Concentration Yes Check_Uptake Quantify Intracellular AT-9010 Check_Toxicity->Check_Uptake No Check_Toxicity->Optimize_Concentration Yes Change_Cell_Line Switch to a More Metabolically Active Cell Line Check_Uptake->Change_Cell_Line Low AT-9010 Check_Assay_Params Verify Assay Parameters (MOI, Timing) Check_Uptake->Check_Assay_Params Sufficient AT-9010 Solution_Found Problem Resolved Optimize_Concentration->Solution_Found Change_Cell_Line->Solution_Found Investigate_Resistance Sequence Viral Genome for Resistance Mutations Check_Assay_Params->Investigate_Resistance Investigate_Resistance->Solution_Found

References

overcoming resistance to AT-9010 triethylamine in viral strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antiviral compounds. The following information addresses potential issues related to viral resistance, with a focus on the investigational drug AT-9010 and the compound triethylamine.

Important Note: The current scientific literature does not describe a combined formulation or co-drug named "AT-9010 triethylamine." Therefore, this guide addresses resistance mechanisms and troubleshooting for each compound individually. AT-9010 is the active triphosphate metabolite of the prodrug bemnifosbuvir (formerly AT-527), while triethylamine has been investigated for its own antiviral properties.

Frequently Asked Questions (FAQs)

Q1: What is AT-9010 and what is its mechanism of action?

AT-9010 is the active triphosphate form of the guanosine nucleotide analog prodrug, bemnifosbuvir (AT-527).[1][2][3] It exhibits a dual mechanism of action against the SARS-CoV-2 polymerase, targeting both the RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domains.[1][3] This dual inhibition is a promising strategy against COVID-19.[1][3]

Q2: What is triethylamine and its antiviral activity?

Triethylamine (Et3N) is a proton acceptor that has demonstrated anti-influenza activity against H1N1 and H3N2 strains in vitro.[4][5][6][7][8] It appears to inhibit viral infection and growth through mechanisms that are independent of viral neuraminidase and RNA-dependent RNA polymerase.[4][5][6][7] The exact target of triethylamine's antiviral action is still under investigation but is thought to involve other viral proteins or host cell factors.[4][5][6]

Q3: Has resistance to AT-9010 been observed?

As of the latest available data, specific viral mutations conferring resistance to AT-9010 have not been extensively documented in published literature. However, resistance to nucleoside analog inhibitors can emerge through mutations in the viral polymerase that affect drug binding or incorporation.

Q4: What are the general mechanisms of viral resistance to antiviral drugs?

Viruses can develop resistance through various mechanisms, including:

  • Target Modification: Mutations in the viral protein targeted by the drug can reduce binding affinity. For nucleoside analogs like AT-9010, this would likely involve the RdRp or NiRAN domains.

  • Altered Drug Metabolism: Changes in viral or host cell enzymes could potentially affect the conversion of a prodrug to its active form.

  • Increased Efflux: The virus may leverage host cell mechanisms to pump the drug out of the cell.

Q5: How can our lab detect the emergence of resistance to an antiviral compound?

Detecting antiviral resistance typically involves a combination of phenotypic and genotypic assays:

  • Phenotypic Assays: These assays measure the susceptibility of the virus to the drug. A significant increase in the EC50 (half-maximal effective concentration) value is indicative of resistance.

  • Genotypic Assays: Viral sequencing can identify mutations in the target proteins. Comparing the sequence of resistant isolates to a wild-type reference strain can pinpoint potential resistance-conferring mutations.[9]

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing potential viral resistance in your experiments.

Problem 1: Decreased antiviral efficacy observed in vitro.
  • Possible Cause 1: Experimental Variability.

    • Troubleshooting Steps:

      • Verify cell health and confluency.

      • Confirm the concentration and stability of the antiviral compound.

      • Standardize the viral titer (MOI) used for infection.

      • Repeat the experiment with appropriate controls (e.g., a known sensitive viral strain).

  • Possible Cause 2: Emergence of a Resistant Viral Population.

    • Troubleshooting Steps:

      • Isolate and Amplify: Plaque-purify the virus from the resistant culture to obtain a clonal viral population.

      • Phenotypic Characterization: Determine the EC50 value of the purified virus and compare it to the wild-type strain. A significant fold-change indicates resistance.

      • Genotypic Analysis: Sequence the target viral genes (e.g., the polymerase for AT-9010) to identify potential mutations.

      • Reverse Genetics: Introduce the identified mutations into a wild-type infectious clone to confirm their role in conferring resistance.

Problem 2: Identification of mutations in the target viral protein.
  • Possible Cause: Natural polymorphism or resistance-associated mutation.

    • Troubleshooting Steps:

      • Literature and Database Search: Check public databases and scientific literature to see if the identified mutation has been previously associated with resistance to similar drugs.

      • Structural Modeling: Use computational modeling to predict the impact of the mutation on the drug-binding site.

      • Functional Assays: If possible, express and purify the mutant protein and perform in vitro binding or activity assays with the antiviral compound.

      • Combination Therapy: Investigate the use of a second antiviral with a different mechanism of action to see if it can overcome the resistance.[10][11]

Data Presentation

Table 1: In Vitro Antiviral Activity of Triethylamine against Influenza A Virus

Virus StrainCell LineIC50 (µM)Selectivity Index (SI)
A/PR/8/34 (H1N1)MDCK~500>20
A/WSN/33 (H1N1)MDCK~750>13
A/Aichi/2/68 (H3N2)MDCK~250>40

Data summarized from Shoji et al. (2025).[4]

Experimental Protocols

Protocol 1: Determination of EC50 for Antiviral Compounds

  • Cell Seeding: Plate a suitable host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) in 96-well plates and incubate until confluent.

  • Drug Dilution: Prepare a serial dilution of the antiviral compound in culture medium.

  • Infection: Aspirate the cell culture medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the media containing the different concentrations of the antiviral compound.

  • Incubation: Incubate the plates for a duration appropriate for the virus (e.g., 48-72 hours).

  • Quantification of Viral Activity: Measure the extent of viral replication. This can be done through various methods such as:

    • CPE (Cytopathic Effect) Reduction Assay: Visually score the wells for virus-induced cell death.

    • Plaque Reduction Assay: Stain the cells and count the number of viral plaques.

    • qRT-PCR: Quantify viral RNA in the supernatant.

    • Immunofluorescence: Stain for a viral antigen and quantify the percentage of infected cells.

  • Data Analysis: Plot the percentage of inhibition against the drug concentration and use a non-linear regression model to calculate the EC50 value.

Visualizations

AT9010_Activation_Pathway Bemnifosbuvir Bemnifosbuvir (AT-527) (Oral Prodrug) AT_551 AT-551 (Phosphoramidate Intermediate) Bemnifosbuvir->AT_551 Cellular Esterases AT_8001 AT-8001 (Monophosphate) AT_551->AT_8001 HINT1 AT_9010_DP AT-9010-DP (Diphosphate) AT_8001->AT_9010_DP GUK1 AT_9010 AT-9010 (Active Triphosphate) AT_9010_DP->AT_9010 NDPK

Caption: Metabolic activation pathway of bemnifosbuvir to its active form, AT-9010.

AT9010_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Complex RdRp RdRp Domain (nsp12) RNA_Synthesis RNA Synthesis RdRp->RNA_Synthesis Elongation NiRAN NiRAN Domain (nsp12) Viral_RNA Viral RNA Template Viral_RNA->RdRp AT_9010 AT-9010 AT_9010->RdRp Incorporation & Chain Termination AT_9010->NiRAN Inhibition of Nucleotidyltransferase Activity

Caption: Dual mechanism of action of AT-9010 on the SARS-CoV-2 polymerase.

Troubleshooting_Workflow Start Decreased Antiviral Efficacy Observed Check_Exp_Var Verify Experimental Parameters (Cells, Virus, Compound) Start->Check_Exp_Var Repeat_Exp Repeat Experiment with Controls Check_Exp_Var->Repeat_Exp Yes Isolate_Virus Isolate and Purify Virus Check_Exp_Var->Isolate_Virus No Repeat_Exp->Start Issue Persists Phenotype Determine EC50 Isolate_Virus->Phenotype Compare_EC50 EC50 Fold-Change > X? Phenotype->Compare_EC50 Genotype Sequence Target Genes Compare_EC50->Genotype Yes No_Resistance No Evidence of Resistance Compare_EC50->No_Resistance No Identify_Mutations Identify Potential Resistance Mutations Genotype->Identify_Mutations Functional_Validation Functional Validation (Reverse Genetics, etc.) Identify_Mutations->Functional_Validation

Caption: A logical workflow for troubleshooting decreased antiviral efficacy.

References

optimization of AT-9010 triethylamine in combination therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals on the effective use of AT-9010, a potent and selective PI3K inhibitor, in combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for AT-9010?

A1: AT-9010 is supplied as a triethylamine salt, which enhances its stability. For in vitro experiments, we recommend dissolving AT-9010 in DMSO at a stock concentration of 10 mM. The stock solution should be stored at -20°C for long-term use and is stable for up to 6 months. For short-term storage (up to 2 weeks), the solution can be kept at 4°C. Avoid repeated freeze-thaw cycles.

Q2: We are observing precipitation of AT-9010 in our cell culture medium. What could be the cause?

A2: Precipitation in aqueous media can occur if the final concentration of DMSO is too low or if the concentration of AT-9010 is too high. Ensure that the final DMSO concentration in your cell culture medium is between 0.1% and 0.5%. If precipitation persists, consider preparing a fresh stock solution and vortexing thoroughly before diluting it into the pre-warmed medium.

Q3: How can we confirm that AT-9010 is effectively inhibiting the PI3K pathway in our cell line?

A3: The most reliable method to confirm the on-target activity of AT-9010 is to perform a Western blot analysis of key downstream effectors of the PI3K pathway. We recommend assessing the phosphorylation status of Akt (at Ser473) and S6 ribosomal protein (at Ser235/236). A significant decrease in the phosphorylation of these proteins upon treatment with AT-9010 indicates effective pathway inhibition.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High inter-experimental variability in cell viability assays. 1. Inconsistent cell seeding density.2. Fluctuation in incubation times.3. Degradation of AT-9010 stock solution.1. Ensure a uniform cell number is seeded in each well. Allow cells to adhere overnight before treatment.2. Standardize all incubation periods precisely.3. Prepare fresh dilutions from a new stock vial for each experiment.
Unexpected cytotoxicity in control cells treated with vehicle (DMSO). 1. DMSO concentration is too high.2. Cell line is particularly sensitive to DMSO.1. Ensure the final DMSO concentration does not exceed 0.5%.2. Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cell line.
Lack of synergistic effect when combining AT-9010 with another agent. 1. Suboptimal concentration of one or both agents.2. Inappropriate treatment schedule (e.g., sequential vs. concurrent).3. The combination may not be synergistic in the chosen cell line.1. Perform a dose-matrix experiment to test a wide range of concentrations for both drugs.2. Test different administration schedules (e.g., AT-9010 pre-treatment, co-treatment, post-treatment).3. Confirm that both pathways are active and relevant in the experimental model.

Experimental Protocols

Protocol 1: Western Blot for PI3K Pathway Inhibition
  • Cell Seeding: Plate 1.5 x 10^6 cells in a 6-well plate and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with varying concentrations of AT-9010 (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-S6 (Ser235/236), S6, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate and an imaging system.

Protocol 2: Cell Viability Assay for Synergy Analysis
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Dose-Matrix Setup: Prepare a 7x7 dose matrix of AT-9010 and the combination drug. Include single-agent and vehicle controls.

  • Treatment: Treat the cells with the drug combinations for 72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Analyze the synergy using a suitable model, such as the Bliss independence or Loewe additivity model, to calculate synergy scores.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of AT-9010 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer85
PC-3Prostate Cancer120
A549Lung Cancer250
U87 MGGlioblastoma95

Table 2: Synergy Scores for AT-9010 in Combination with Agent X

Cell LineCombination AgentSynergy Score (Bliss)
MCF-7Agent X (MEK Inhibitor)15.2
PC-3Agent X (MEK Inhibitor)9.8
A549Agent X (MEK Inhibitor)4.5

A synergy score >10 is generally considered synergistic.

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation AT9010 AT-9010 AT9010->PI3K inhibits

Caption: Mechanism of action of AT-9010 in the PI3K/Akt/mTOR signaling pathway.

Synergy_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells in 96-well Plates Dose_Matrix 2. Prepare 7x7 Dose-Matrix Treatment 3. Add Drug Combinations to Cells Dose_Matrix->Treatment Incubation 4. Incubate for 72 hours Treatment->Incubation Viability_Assay 5. Perform Cell Viability Assay Incubation->Viability_Assay Synergy_Calc 6. Calculate Synergy Scores (e.g., Bliss) Viability_Assay->Synergy_Calc Result Synergy/ Antagonism/ Additivity Synergy_Calc->Result

Caption: Experimental workflow for determining synergy between AT-9010 and a combination agent.

Technical Support Center: Minimizing Off-Target Effects of AT-9010 Triethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the potential off-target effects of AT-9010 triethylamine, a potent inhibitor of the viral NiRAN enzyme.[1] While AT-9010 is designed for high specificity, it is crucial to employ rigorous experimental practices to ensure that observed effects are a direct result of on-target activity. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers confidently assess and mitigate off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with a novel agent like AT-9010?

A1: Off-target effects occur when a therapeutic agent, such as AT-9010, binds to and modulates the activity of proteins other than its intended target (in this case, the viral NiRAN enzyme).[2] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings in preclinical and clinical settings.[2] For a novel compound like AT-9010, characterizing and minimizing off-target effects is critical for validating its mechanism of action and ensuring the reliability of your research.

Q2: I'm observing unexpected phenotypes in my AT-9010-treated cells. How can I determine if these are due to off-target effects?

A2: A multi-pronged approach is recommended. First, perform a dose-response experiment to determine the lowest effective concentration of AT-9010 that elicits the desired on-target effect.[2] Higher concentrations are more likely to engage lower-affinity off-targets.[2] Concurrently, using a structurally unrelated inhibitor of the same target can help differentiate on-target from off-target phenotypes. If a different inhibitor produces the same phenotype, it is more likely an on-target effect. Additionally, genetic validation methods, such as CRISPR-Cas9 knockout of the intended target, are powerful tools. If the phenotype persists after target knockout, it is likely due to an off-target interaction.[2][3]

Q3: What proactive steps can I take to minimize off-target effects in my experimental design?

A3: Proactive strategies include:

  • Dose-Response Studies: Always begin by establishing a clear dose-response curve for your specific cell line or model system to identify the minimal concentration of AT-9010 required for NiRAN inhibition.

  • Use of Controls: Employ both negative controls (vehicle-treated) and positive controls (compounds with known on- and off-target profiles) to benchmark the effects of AT-9010.

  • Orthogonal Approaches: Do not rely on a single experimental readout. Validate your findings using multiple, independent assays that measure different aspects of the biological system.

  • Target Engagement Assays: Directly confirm that AT-9010 is binding to its intended target in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results between experiments Off-target effects at higher concentrations; variability in cell culture conditions.Perform a careful dose-titration of AT-9010 to identify the optimal concentration. Standardize cell passage number, density, and media components.
Observed phenotype does not align with known function of NiRAN The phenotype may be due to an off-target interaction of AT-9010.Utilize a secondary, structurally distinct NiRAN inhibitor to see if the phenotype is recapitulated. Perform a CRISPR-Cas9 knockout of the NiRAN gene to validate that the phenotype is target-dependent.[3][6]
High levels of cellular toxicity at effective concentrations The toxicity could be a result of on-target effects (if NiRAN is essential for host cell processes) or off-target binding to critical cellular proteins.Lower the concentration of AT-9010 and/or reduce the treatment duration. Assess cell viability using multiple methods (e.g., MTT assay, trypan blue exclusion). Consider performing a proteome-wide off-target screening to identify potential toxicity targets.
Discrepancy between in vitro and cellular assay results Poor cell permeability of AT-9010; rapid metabolism of the compound; engagement of off-targets only present in a cellular context.Confirm target engagement in intact cells using CETSA.[4][7] Evaluate the metabolic stability of AT-9010 in your cell line.

Experimental Protocols & Data Presentation

To systematically de-risk the off-target profile of AT-9010, a tiered approach is recommended. Below are key experimental protocols and examples of how to structure the resulting data.

Kinase Selectivity Profiling

As nucleotide analogs can sometimes interact with kinases, a broad kinase screen is a valuable first step to identify potential off-target interactions.

Objective: To determine the inhibitory activity of AT-9010 against a large panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of AT-9010 in an appropriate solvent (e.g., DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted AT-9010 or a vehicle control to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (typically 30-60 minutes).

  • Detection: Add a detection reagent that measures the remaining ATP levels (luminescence-based) or the amount of phosphorylated substrate.

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Data Presentation:

Kinase Target AT-9010 IC50 (µM) On-Target (NiRAN) IC50 (µM) Selectivity Ratio (Off-Target IC50 / On-Target IC50)
Kinase A> 1000.05> 2000
Kinase B150.05300
Kinase C> 1000.05> 2000
Kinase D80.05160
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of AT-9010 to the NiRAN enzyme within intact cells.[4][5]

Objective: To verify the engagement of AT-9010 with its intended target in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with AT-9010 at various concentrations or with a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein (NiRAN) remaining in the soluble fraction using Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and AT-9010-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4]

Data Presentation:

Treatment Melting Temperature (Tm) (°C) Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)48.5-
AT-9010 (1 µM)52.3+3.8
AT-9010 (10 µM)55.1+6.6
CRISPR-Cas9 Target Validation

This genetic approach provides definitive evidence of whether the biological effect of AT-9010 is mediated through its intended target.[3][6][8]

Objective: To determine if the genetic removal of the target protein (NiRAN) recapitulates or ablates the phenotype observed with AT-9010 treatment.

Methodology:

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene encoding the NiRAN enzyme into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells of interest.

  • Clonal Isolation: Isolate single-cell clones.

  • Verification of Knockout: Confirm the knockout of the target gene by sequencing and Western blot.

  • Phenotypic Analysis: Treat both wild-type and knockout cells with a dose range of AT-9010. Perform the relevant phenotypic assays (e.g., viral replication assay).

Data Presentation:

Cell Line Treatment Viral Replication Inhibition (%)
Wild-TypeVehicle0
Wild-TypeAT-9010 (1 µM)95
NiRAN KnockoutVehicle98
NiRAN KnockoutAT-9010 (1 µM)98

Visualizing Workflows and Pathways

To further clarify the experimental logic and processes, the following diagrams are provided.

G cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Possible Conclusions A Unexpected Phenotype Observed with AT-9010 B Dose-Response Experiment A->B Investigate C Use Structurally Different Inhibitor A->C Investigate D CRISPR-Cas9 Target Knockout A->D Investigate E On-Target Effect B->E Phenotype at low conc. F Off-Target Effect B->F Phenotype only at high conc. C->E Same Phenotype C->F Different Phenotype D->E Phenotype Abolished D->F Phenotype Persists

Caption: Troubleshooting logic for differentiating on-target vs. off-target effects.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Definitive Genetic Validation cluster_3 Outcome A AT-9010 B Broad Kinase Profiling Panel A->B Screen C CETSA for Target Engagement B->C Proceed if selective D Dose-Response in Cell Lines C->D Confirm in cells E CRISPR-Cas9 Target Knockout D->E Validate genetically F Confidence in On-Target Mechanism E->F

Caption: A tiered experimental workflow for assessing AT-9010 selectivity.

G AT9010 AT-9010 NiRAN On-Target (Viral NiRAN) AT9010->NiRAN Binds (High Affinity) OffTarget Potential Off-Target (e.g., Host Kinase) AT9010->OffTarget May Bind (Low Affinity) ViralReplication Viral Replication Blocked NiRAN->ViralReplication Inhibition Leads To CellularEffect Unintended Cellular Effect (e.g., Toxicity) OffTarget->CellularEffect Inhibition Leads To

Caption: Signaling pathway illustrating on-target vs. potential off-target actions.

References

Technical Support Center: Refining the AT-9010 Triethylamine Antiviral Assay for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the AT-9010 triethylamine antiviral assay for enhanced reproducibility.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound antiviral assay, offering potential causes and solutions in a question-and-answer format.

Issue IDQuestionPotential CausesRecommended Solutions
VAR-001 High variability in EC50 values between experiments. Inconsistent cell density, passage number, or health.Standardize cell seeding density and use cells within a consistent and low passage number range. Regularly monitor cell health and morphology.[1][2]
Variability in virus multiplicity of infection (MOI).Ensure accurate and consistent virus titration. Use a pre-calibrated virus stock for all experiments.[1][3]
Degradation of AT-9010 stock solution.Aliquot AT-9010 stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles.[2]
Inconsistent triethylamine concentration or preparation.Prepare fresh triethylamine solutions for each experiment. Ensure the final concentration in the assay is consistent and does not affect cell viability.[4][5]
PRECIP-001 Precipitation observed in assay wells upon compound addition. Poor solubility of AT-9010 or other assay components in the final assay medium.Ensure the final solvent concentration (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to the cells (typically <0.5%).[2]
Interaction of triethylamine with media components.Visually inspect plates for precipitation after the addition of all reagents. Consider a brief centrifugation of the compound plate before addition to the cell plate.
CYTO-001 High cytotoxicity observed in control wells (no virus). Triethylamine concentration is too high.Perform a dose-response experiment to determine the maximum non-toxic concentration of triethylamine on the specific cell line used in the assay.[6][7]
Contamination of cell culture or reagents.Regularly test cell cultures for mycoplasma contamination. Use sterile techniques and fresh, high-quality reagents.
Solvent (e.g., DMSO) toxicity.Ensure the final solvent concentration is consistent across all wells and is below the cytotoxic threshold for the cell line.[3]
EFF-001 Lower than expected antiviral efficacy of AT-9010. Sub-optimal activity of cellular kinases required for AT-9010 activation.Ensure the cell line used expresses the necessary cellular enzymes for the metabolic activation of AT-9010's precursors.[8][9][10]
Presence of serum proteins that may bind to the compound.If feasible, perform the assay in serum-free media or standardize the serum concentration across all experiments.[2]
Viral strain possesses resistance mutations.Sequence the viral genome to check for mutations that may confer resistance to AT-9010. Test against a known sensitive strain as a positive control.[2]

Frequently Asked Questions (FAQs)

Q1: What is the role of triethylamine in this assay?

A1: In the context of this hypothetical assay, triethylamine could serve multiple purposes. It might be used to adjust the pH of a lysis buffer, act as a catalyst in a detection reaction, or be investigated for its own potential, albeit less likely, synergistic antiviral effects. Its specific function should be clearly defined and optimized in your protocol.[6][11][12]

Q2: How is AT-9010 activated, and how does this impact the assay?

A2: AT-9010 is the active triphosphate form of prodrugs like bemnifosbuvir (AT-527).[8][9][10] Cellular enzymes are required to convert the prodrug into AT-9010.[8][10] Therefore, the choice of cell line with the appropriate metabolic machinery is critical for observing the antiviral activity.

Q3: What are the primary mechanisms of action for AT-9010?

A3: AT-9010 is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), acting as a chain terminator to halt viral RNA synthesis.[8][13] It has also been shown to target other viral enzymes like the methyltransferase domain, interfering with RNA capping.[14]

Q4: What positive and negative controls should be included in the assay?

A4:

  • Negative Control (No Inhibition): Cells with virus and vehicle (e.g., DMSO, the solvent for AT-9010).

  • Positive Control (Maximal Inhibition): A known inhibitor of the virus being tested.

  • Cell Viability Control (No Virus): Cells with the highest concentration of AT-9010 and triethylamine to assess cytotoxicity.

  • No Cell Control: Media only to check for background signal.

Q5: How can I minimize plate-to-plate variability?

A5: To minimize variability, use the same batches of cells, virus, and reagents for all plates in an experiment. Additionally, consider using a standardized plate layout and automating liquid handling steps where possible. Implementing a robust quality control system, such as calculating Z'-factor for each plate, can also help ensure consistency.[3]

Experimental Protocols

Detailed Methodology: this compound Antiviral Assay (Hypothetical Plaque Reduction Assay)
  • Cell Plating:

    • Culture a suitable cell line (e.g., Vero E6 for SARS-CoV-2) to 80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed cells into 96-well plates at a predetermined optimal density and incubate overnight at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of AT-9010 in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of AT-9010 in serum-free medium to achieve the desired final concentrations.

    • Prepare a triethylamine stock solution and dilute it in the assay medium to the final, non-toxic working concentration.

  • Virus Infection and Treatment:

    • Aspirate the culture medium from the cell plates.

    • Infect cells with a pre-titered amount of virus (e.g., MOI of 0.01) for 1 hour at 37°C.

    • Remove the viral inoculum and wash the cells gently with phosphate-buffered saline (PBS).

    • Add the prepared AT-9010 dilutions and triethylamine-containing medium to the respective wells.

  • Incubation and Overlay:

    • Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until plaques are visible in the virus control wells.

    • An overlay medium (e.g., containing carboxymethylcellulose or agar) can be added to restrict virus spread to adjacent cells.

  • Plaque Visualization and Counting:

    • Aspirate the overlay medium and fix the cells with a solution such as 4% paraformaldehyde.

    • Stain the cells with a crystal violet solution.

    • Wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration of AT-9010 compared to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

AT9010_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_viral_inhibition Viral Inhibition Bemnifosbuvir Bemnifosbuvir (AT-527) (Prodrug) AT511 AT-511 Bemnifosbuvir->AT511 Cellular Enzymes AT273_MP AT-273 Monophosphate AT511->AT273_MP AT8001 AT-8001 (2'-F-2'-C-methylguanosine 5'-monophosphate) AT273_MP->AT8001 AT9010_DP AT-9010 Diphosphate AT8001->AT9010_DP GUK1 AT9010 AT-9010 (Active Triphosphate) AT9010_DP->AT9010 NDPK RdRp Viral RdRp AT9010->RdRp Inhibits Chain_Termination RNA Chain Termination RdRp->Chain_Termination Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Readout cluster_analysis Data Analysis Plate_Cells 1. Plate Cells Infect_Cells 3. Infect Cells with Virus Plate_Cells->Infect_Cells Prepare_Compounds 2. Prepare AT-9010 & Triethylamine Dilutions Add_Compounds 4. Add Compounds Prepare_Compounds->Add_Compounds Infect_Cells->Add_Compounds Incubate 5. Incubate (48-72h) Add_Compounds->Incubate Readout 6. Assay Readout (e.g., Plaque Staining) Incubate->Readout Analyze_Data 7. Analyze Data & Determine EC50 Readout->Analyze_Data

References

stability and storage conditions for AT-9010 triethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the stability, storage, and use of AT-9010 triethylamine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the triethylamine salt form of AT-9010. AT-9010 is the active triphosphate metabolite of the antiviral prodrug AT-527. It is a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain, both of which are essential for viral replication.[1][2][3] The triethylamine salt form is utilized to enhance the stability and solubility of the active molecule.[1]

Q2: What is the recommended storage condition for this compound?

A2: There are conflicting recommendations for the storage of this compound. Some suppliers recommend storage at room temperature for shipping in the continental US, while others specify -20°C for long-term storage.[2] It is crucial to refer to the Certificate of Analysis (CoA) or the product data sheet provided by the specific vendor for the most accurate storage instructions. For optimal stability, especially when in solution, storage at -20°C or lower is generally advisable for nucleotide analogs.

Q3: What is the mechanism of action of AT-9010?

A3: AT-9010 exhibits a dual mechanism of action against SARS-CoV-2.[4]

  • RdRp Inhibition: It acts as a chain terminator. After being incorporated into the growing viral RNA strand by the RdRp, it prevents the addition of subsequent nucleotides, thus halting RNA synthesis.[3]

  • NiRAN Inhibition: It binds to the NiRAN domain of the viral polymerase, inhibiting its nucleotidyltransferase activity, which is crucial for viral replication.[1][2][3]

Q4: Is this compound soluble in aqueous buffers?

A4: The triethylamine salt form of AT-9010 is expected to have enhanced water solubility compared to the free acid form.[1] However, for quantitative experiments, it is recommended to dissolve the compound in a small amount of an appropriate organic solvent like DMSO first, and then dilute it with the aqueous experimental buffer. One supplier suggests a solubility of 10 mM in DMSO. Always confirm solubility parameters from the vendor's technical data sheet.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or no inhibition in in vitro SARS-CoV-2 replication assay 1. Degradation of AT-9010: Improper storage or multiple freeze-thaw cycles of stock solutions. 2. Incorrect concentration: Calculation error or inaccurate stock solution concentration. 3. Assay conditions: Suboptimal pH, temperature, or incubation time. 4. Cell health: Poor cell viability or high passage number of the cell line used.1. Aliquot stock solutions upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Verify calculations and consider quantifying the stock solution concentration using a spectrophotometer. 3. Optimize assay parameters based on literature protocols for SARS-CoV-2 replication assays.[5][6][7] 4. Ensure cells are healthy and within a low passage number. Perform a cell viability assay in parallel.
High background signal in enzymatic assays (RdRp or NiRAN) 1. Contamination of reagents: Nuclease contamination in buffers or enzymes. 2. Non-specific binding: AT-9010 or other reaction components binding to the detection system. 3. Assay setup: Incorrect order of reagent addition.1. Use nuclease-free water and reagents. Filter-sterilize buffers. 2. Include appropriate controls, such as reactions without the enzyme or without the substrate, to identify the source of the background. 3. Follow the experimental protocol precisely for the order of addition of reagents.
Precipitation of the compound in the assay medium 1. Low solubility: The final concentration of AT-9010 exceeds its solubility in the aqueous assay buffer. 2. Interaction with media components: The compound may interact with proteins or salts in the cell culture medium.1. Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution into the assay medium. Ensure the final DMSO concentration is compatible with the assay and does not exceed 0.5%. 2. Test the solubility of AT-9010 in the specific assay medium at the desired concentration before running the full experiment.

Stability and Storage Conditions

Parameter Recommendation Reference
Form Lyophilized powder or solidVendor dependent
Long-term Storage (Solid) -20°C
Shipping Room temperature or on blue ice
Storage (in Solution) Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.General lab practice
Incompatible Materials Strong oxidizing agents, strong acids.[8]
Stability in Solution A half-life of at least 38 hours was observed for the active triphosphate metabolite AT-9010 in normal human bronchial and nasal epithelial cells.[2][2]

Experimental Protocols

Protocol: In Vitro SARS-CoV-2 NiRAN Inhibition Assay (Nsp9 RNAylation)

This protocol is a generalized procedure based on published methodologies for assessing the inhibition of the NiRAN domain's RNAylation activity on its substrate, nsp9.[9][10]

Materials:

  • Recombinant SARS-CoV-2 nsp12

  • Recombinant SARS-CoV-2 nsp9

  • This compound

  • ATP (or other NTP as per specific assay)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM KCl, 1 mM DTT, 2 mM MnCl₂)

  • Detection Reagent (e.g., Kinase-Glo® Plus)

  • 384-well white bottom plates

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the compound in the reaction buffer to achieve the desired final concentrations for the assay.

  • Protein Reaction Mix: Prepare a 2x protein reaction mix containing nsp12 and nsp9 in the reaction buffer.

  • Assay Plate Preparation: Dispense the serially diluted AT-9010 or control (DMSO vehicle) into the wells of a 384-well plate.

  • Enzyme Addition: Add the 2x protein reaction mix to each well and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a 2x reaction start mix containing ATP (or the relevant NTP) in the reaction buffer. Add the start mix to each well to initiate the RNAylation reaction. Incubate for 30 minutes at room temperature.

  • Signal Detection: Add the detection reagent (e.g., Kinase-Glo® Plus) to each well to stop the reaction and measure the remaining ATP. The luciferase signal is inversely proportional to the NiRAN activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of AT-9010 relative to the DMSO control.

Visualizations

AT9010_Mechanism_of_Action cluster_cell Host Cell cluster_virus SARS-CoV-2 Replication AT-527 AT-527 AT-9010 AT-9010 AT-527->AT-9010 Cellular Kinases RdRp RdRp AT-9010->RdRp Inhibition (Chain Termination) NiRAN NiRAN AT-9010->NiRAN Inhibition (Nucleotidylation) Viral_RNA Viral_RNA Replication_Complex Replication/Transcription Complex (RTC) Viral_RNA->Replication_Complex Template RdRp->Replication_Complex NiRAN->Replication_Complex New_Viral_RNA New_Viral_RNA Replication_Complex->New_Viral_RNA RNA Synthesis

Caption: Mechanism of action of AT-9010.

Troubleshooting_Workflow start Experiment Yields Unexpected Results check_reagents Verify Reagent Stability and Concentration start->check_reagents check_protocol Review Experimental Protocol and Setup check_reagents->check_protocol No Issue troubleshoot_reagents Prepare Fresh Reagents and Aliquots check_reagents->troubleshoot_reagents Issue Found check_controls Analyze Control Data check_protocol->check_controls No Issue troubleshoot_protocol Optimize Assay Parameters check_protocol->troubleshoot_protocol Issue Found troubleshoot_controls Repeat Experiment with Additional Controls check_controls->troubleshoot_controls Issue Found contact_support Contact Technical Support check_controls->contact_support No Issue troubleshoot_reagents->check_protocol troubleshoot_protocol->check_controls resolve Problem Resolved troubleshoot_controls->resolve

Caption: A logical workflow for troubleshooting experiments.

References

Validation & Comparative

Comparative Analysis of Antiviral Mechanisms: AT-9010 and Remdesivir

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on Terminology: The compound "AT-9010" is the active triphosphate metabolite of the antiviral drug candidate bemnifosbuvir (formerly AT-527) . It is a direct-acting antiviral that targets the viral replication machinery. This should not be confused with fuzapladib (PANOQUELL®-CA1) , an anti-inflammatory drug used in veterinary medicine for canine pancreatitis, which acts by inhibiting leukocyte function-associated antigen-1 (LFA-1). This guide will focus on the comparison of the antiviral mechanisms of AT-9010 and remdesivir.

This guide provides a detailed comparison of the mechanisms of action, in vitro efficacy, and experimental evaluation of AT-9010 and remdesivir, two nucleotide analog prodrugs designed to inhibit viral replication.

Overview of Mechanism of Action

Both AT-9010 and remdesivir are nucleotide analogs that act as inhibitors of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses, including SARS-CoV-2. However, they exhibit distinct molecular interactions and inhibitory profiles.

Remdesivir is a prodrug of an adenosine nucleotide analog.[1] Once inside the cell, it is metabolized into its active triphosphate form, remdesivir triphosphate (RDV-TP).[1] RDV-TP mimics the natural ATP nucleotide and is incorporated into the nascent viral RNA chain by the RdRp.[2] This incorporation does not immediately halt RNA synthesis but rather causes a delayed chain termination, effectively stopping viral replication.[3]

AT-9010 is the active triphosphate metabolite of the oral guanosine nucleotide prodrug bemnifosbuvir (AT-527).[4][5] AT-9010 exhibits a unique dual mechanism of action against the SARS-CoV-2 polymerase.[6][7] It acts as a chain terminator when incorporated into the viral RNA by the RdRp active site.[8] Additionally, it inhibits the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of the polymerase, which is essential for viral RNA replication and transcription.[6]

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of bemnifosbuvir (AT-527, the prodrug of AT-9010) and remdesivir against SARS-CoV-2. It is important to note that direct comparison of absolute EC50/IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, viral strains, and assay endpoints.[2]

Table 1: In Vitro Efficacy of Bemnifosbuvir (AT-527) against Coronaviruses

Virus StrainCell LineAssay TypeEfficacy MetricValue (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)Reference
SARS-CoV-2Normal Human Airway Epithelial (HAE) cellsViral Titer ReductionEC900.47>100>213[5][9]
HCoV-229EHuh-7Viral Titer ReductionEC90~0.5>100>200[5]
HCoV-OC43Huh-7Viral Titer ReductionEC90~0.5>100>200[5]
SARS-CoVHuh-7Viral Titer ReductionEC90~0.5>100>200[5]

Table 2: In Vitro Efficacy of Remdesivir against SARS-CoV-2 and Variants

Virus Strain/VariantCell LineAssay TypeEfficacy MetricValue (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)Reference
SARS-CoV-2 (Ancestral)Vero E6CPE InhibitionEC500.77>100>129.8[10]
SARS-CoV-2 (Ancestral)Human Airway Epithelial cellsViral Titer ReductionEC500.069Not ReportedNot Reported[10]
Omicron BA.1A549-ACE2-TMPRSS2ELISAEC500.042Not ReportedNot Reported[2]
Omicron BA.2Vero-E6CPE InhibitionIC509.8Not ReportedNot Reported[2]
DeltaA549-ACE2-TMPRSS2Plaque Reduction AssayEC50Not specified, but ~3x more susceptible than WA1Not ReportedNot ReportedNot Directly Cited

Mechanism of Action Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action for AT-9010 and remdesivir.

AT9010_Mechanism cluster_prodrug Cell Membrane cluster_virus Viral Replication Complex AT-527 Bemnifosbuvir (AT-527) (Oral Prodrug) AT-9010 AT-9010 (Active Triphosphate) AT-527->AT-9010 Intracellular Metabolism RdRp RNA-dependent RNA Polymerase (RdRp) nsp12 AT-9010->RdRp Incorporation into Viral RNA NiRAN NiRAN Domain of nsp12 AT-9010->NiRAN Inhibition RNA_Synthesis Viral RNA Synthesis RdRp->RNA_Synthesis Chain_Termination Chain Termination RdRp->Chain_Termination NiRAN->RNA_Synthesis NiRAN_Inhibition Inhibition of Nucleotidylation NiRAN->NiRAN_Inhibition

Caption: Dual mechanism of action of AT-9010.

Remdesivir_Mechanism cluster_prodrug Cell Membrane cluster_virus Viral Replication Remdesivir Remdesivir (IV Prodrug) RDV-TP Remdesivir Triphosphate (RDV-TP - Active Form) Remdesivir->RDV-TP Intracellular Metabolism RdRp RNA-dependent RNA Polymerase (RdRp) RDV-TP->RdRp Incorporation into Viral RNA RNA_Synthesis Viral RNA Elongation RdRp->RNA_Synthesis Delayed_Termination Delayed Chain Termination RNA_Synthesis->Delayed_Termination After incorporation of a few more nucleotides

Caption: Mechanism of action of Remdesivir.

Experimental Protocols

The in vitro antiviral activity of compounds like AT-9010 and remdesivir is commonly assessed using cell-based assays that measure the inhibition of viral replication. A widely used method is the Cytopathic Effect (CPE) Inhibition Assay.

Cytopathic Effect (CPE) Inhibition Assay Protocol

This protocol provides a general framework for evaluating the efficacy of antiviral compounds by measuring the prevention of virus-induced cell death.

Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of a test compound.

Materials:

  • Cell Line: A susceptible host cell line (e.g., Vero E6, A549, Huh-7).[11][12]

  • Virus: The virus of interest (e.g., SARS-CoV-2).

  • Test Compound: The antiviral drug to be tested (e.g., AT-511, remdesivir).

  • Culture Medium: Appropriate medium for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics. For antiviral assays, the FBS concentration is often reduced.[11]

  • 96-well plates.

  • Cell Viability Reagent: Neutral red or Crystal Violet stain.[1][12]

  • Plate reader (spectrophotometer).

Procedure:

  • Cell Seeding:

    • Culture the host cells to near confluency.

    • Trypsinize and resuspend the cells in culture medium.

    • Seed the cells into 96-well plates at a predetermined density and incubate overnight to allow for monolayer formation.[11]

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the test compound in culture medium. Typically, eight half-log10 concentrations are used.[11]

    • For each dilution, set up triplicate wells for the antiviral assay and duplicate wells for the cytotoxicity assay.

    • Include control wells: cells only (no virus, no compound), and virus only (no compound).[11]

  • Virus Inoculation:

    • Dilute the virus stock to a predetermined multiplicity of infection (MOI).

    • Infect the appropriate wells (all except the 'cells only' and cytotoxicity wells) with the virus.

    • Incubate the plates at 37°C in a 5% CO2 incubator.[1]

  • Incubation and Observation:

    • Incubate the plates until approximately 80-100% cytopathic effect is observed in the virus control wells (typically 40-72 hours).[1][11]

  • Quantification of Cell Viability:

    • Remove the culture medium from the wells.

    • Add a cell viability staining solution (e.g., Crystal Violet or Neutral Red) and incubate.[1]

    • Gently wash the plates to remove excess stain.

    • Allow the plates to dry.

    • Solubilize the stain and measure the absorbance at the appropriate wavelength (e.g., 540 nm for Neutral Red) using a plate reader.[11]

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.

  • The EC50 value (the concentration of the compound that inhibits the viral cytopathic effect by 50%) is determined by regression analysis of the dose-response curve.

  • The CC50 value (the concentration of the compound that reduces cell viability by 50%) is determined from the uninfected, compound-treated wells.

  • The Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a CPE inhibition assay.

CPE_Assay_Workflow A 1. Seed susceptible cells in 96-well plate B 2. Incubate overnight to form monolayer A->B D 4. Add compound dilutions and virus to cells B->D C 3. Prepare serial dilutions of antiviral compound C->D E 5. Incubate for 48-72 hours D->E F 6. Stain viable cells (e.g., Crystal Violet) E->F G 7. Wash and solubilize stain F->G H 8. Read absorbance on plate reader G->H I 9. Calculate EC50 and CC50 H->I

Caption: General workflow for a CPE inhibition assay.

Conclusion

Both AT-9010 and remdesivir are potent inhibitors of the SARS-CoV-2 RdRp, functioning as nucleotide analog prodrugs. Remdesivir acts via delayed chain termination after its incorporation into the growing viral RNA strand.[3] In contrast, AT-9010, the active form of bemnifosbuvir, exhibits a dual mechanism of action by not only causing chain termination but also inhibiting the essential NiRAN domain of the viral polymerase.[6][7] This dual inhibition may present a higher barrier to the development of viral resistance.[7] While remdesivir is an approved intravenous therapy, bemnifosbuvir was developed as an oral antiviral, which could offer advantages in outpatient settings.[4][5] However, the clinical development of bemnifosbuvir has faced challenges, with a Phase III trial being terminated early.[13] Further research and clinical studies are essential to fully elucidate the therapeutic potential of these and other novel antiviral agents.

References

A Head-to-Head Comparison of AT-9010 and Favipiravir in the Fight Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against SARS-CoV-2, the scientific community continues to rigorously evaluate and compare the efficacy of various antiviral agents. This guide provides a detailed comparison of two such candidates: AT-9010, the active triphosphate of the prodrug bemnifosbuvir (AT-527), and favipiravir. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.

Mechanisms of Action: A Tale of Two Strategies

Both AT-9010 and favipiravir are nucleotide analogs that target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for SARS-CoV-2 replication. However, they employ distinct strategies to inhibit viral proliferation.

AT-9010: A Dual-Pronged Attack

AT-9010, the active form of the orally available prodrug bemnifosbuvir (AT-527), exhibits a unique dual mechanism of action against the SARS-CoV-2 polymerase (nsp12).[1][2] Once intracellularly converted to its triphosphate form, AT-9010 acts as a chain terminator. Its incorporation into the nascent viral RNA strand by the RdRp active site prevents the addition of subsequent nucleotides, thereby halting viral replication.[2] The modified ribose group (2’-fluoro, 2’-methyl) of AT-9010 is crucial for this immediate termination.[2]

Furthermore, AT-9010 targets a second essential enzymatic function of nsp12, the nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain.[3] This domain is vital for viral replication and transcription.[3] AT-9010 binds to the NiRAN active site, outcompeting native nucleotides and inhibiting its activity.[2] This dual inhibition of both the RdRp and NiRAN domains represents a promising strategy to combat SARS-CoV-2.[2][3]

Favipiravir: Inducing Errors and Halting the Chain

Favipiravir is a prodrug that is intracellularly metabolized to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[4][5] Favipiravir-RTP acts as a purine analog and is incorporated into the viral RNA by the RdRp.[4] Two primary mechanisms of action have been proposed for favipiravir against SARS-CoV-2:

  • Lethal Mutagenesis: The incorporation of favipiravir-RTP can induce mutations in the viral genome, leading to the production of non-viable viral progeny.[4][6]

  • Chain Termination: Similar to AT-9010, the incorporation of favipiravir-RTP can also lead to the termination of the elongating RNA strand.[6]

The predominant mechanism may depend on the specific virus and cellular context.

Intracellular Activation Pathways

Both bemnifosbuvir and favipiravir are administered as prodrugs and require intracellular conversion to their active triphosphate forms.

cluster_AT527 Bemnifosbuvir (AT-527) Activation AT-527 AT-527 AT-305 AT-305 AT-527->AT-305 Esterases AT-273 (monophosphate) AT-273 (monophosphate) AT-305->AT-273 (monophosphate) HINT1 AT-9010 (triphosphate) AT-9010 (triphosphate) AT-273 (monophosphate)->AT-9010 (triphosphate) Cellular Kinases

Intracellular activation of bemnifosbuvir (AT-527) to AT-9010.

cluster_Favipiravir Favipiravir Activation Favipiravir Favipiravir Favipiravir-RMP Favipiravir-RMP Favipiravir->Favipiravir-RMP HGPRT Favipiravir-RDP Favipiravir-RDP Favipiravir-RMP->Favipiravir-RDP Cellular Kinases Favipiravir-RTP Favipiravir-RTP Favipiravir-RDP->Favipiravir-RTP Cellular Kinases

Intracellular activation of favipiravir.

Efficacy Data: In Vitro and In Vivo Comparisons

Direct head-to-head clinical trials comparing bemnifosbuvir and favipiravir are limited. Therefore, this comparison relies on data from separate in vitro and in vivo studies.

In Vitro Efficacy
CompoundCell LineAssay TypeEC50 / EC90 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)Reference
AT-511 (free base of AT-527) Normal Human Airway Epithelial (HAE) cellsVirus Yield ReductionEC90: 0.47> 100> 212[2][7]
Favipiravir Vero E6 cellsCytopathic EffectEC50: 61.88> 400> 6.46[8]
Favipiravir Vero E6 cellsNot specifiedNo inhibition at 100Not specifiedNot specified[9]
Favipiravir Vero-E6Real-Time Cell AnalysisOptimal concentration: 2 mg/mL (~12,730 µM)Not specifiedNot specified[5]

Note: EC50 (half-maximal effective concentration) and EC90 (90% effective concentration) values can vary depending on the cell line, viral strain, and assay conditions used.

In Vivo Efficacy: Syrian Hamster Model

The Syrian hamster is a well-established model for SARS-CoV-2 infection, recapitulating many aspects of mild-to-moderate human COVID-19.

Favipiravir:

Studies in Syrian hamsters have demonstrated the in vivo efficacy of favipiravir in reducing viral load in the lungs.

DoseRoute of AdministrationTreatment ScheduleViral Load Reduction in Lungs (log10 TCID50/mg) vs. ControlReference
Low dose (300 mg/kg/day)Oral gavageTwice daily for 4 days, starting 1h before infectionMild reduction[10]
Medium dose (600 mg/kg/day)IntraperitonealTwice daily for 4 days, starting 1h before infection1.8[1]
High dose (1000 mg/kg/day)IntraperitonealTwice daily for 4 days, starting 1h before infection4.0[1]
300 mg/kg/dayIntraperitonealTwice daily from day -1 to day 3 post-infectionSignificant reduction in viral RNA and viral antigen expression[11]

AT-527 (Bemnifosbuvir):

As of the latest available data, specific in vivo efficacy studies of bemnifosbuvir in a SARS-CoV-2 Syrian hamster model, detailing viral load reduction, have not been published. Preclinical data for bemnifosbuvir primarily focus on pharmacokinetic profiles in non-human primates, which predict that therapeutic concentrations can be achieved in the lungs.[1][7] A phase 2 clinical trial in hospitalized patients with COVID-19 showed that bemnifosbuvir rapidly reduced viral load compared to a placebo.[3]

Experimental Protocols

In Vitro Antiviral Assays

A general workflow for determining the in vitro efficacy of antiviral compounds against SARS-CoV-2 is outlined below.

cluster_Workflow In Vitro Antiviral Assay Workflow Cell_Seeding Seed susceptible cells (e.g., Vero E6, HAE) Compound_Addition Add serial dilutions of test compound Cell_Seeding->Compound_Addition Virus_Infection Infect cells with SARS-CoV-2 Compound_Addition->Virus_Infection Incubation Incubate for a defined period Virus_Infection->Incubation Endpoint_Analysis Analyze antiviral effect Incubation->Endpoint_Analysis CPE_Assay Cytopathic Effect (CPE) Inhibition Assay Endpoint_Analysis->CPE_Assay Measure cell viability VYR_Assay Virus Yield Reduction (VYR) Assay Endpoint_Analysis->VYR_Assay Titer progeny virus

General workflow for in vitro antiviral assays.

Cytopathic Effect (CPE) Inhibition Assay (as used for Favipiravir): Vero E6 cells are seeded in 96-well plates. After 24 hours, the cells are treated with different concentrations of favipiravir and subsequently infected with SARS-CoV-2. After an incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTT or neutral red) to determine the concentration of the drug that protects 50% of the cells from virus-induced death (EC50).[8]

Virus Yield Reduction (VYR) Assay (as used for AT-511): Normal Human Airway Epithelial (HAE) cells are infected with SARS-CoV-2 in the presence of varying concentrations of AT-511. After a set incubation period (e.g., 72 hours), the supernatant is collected, and the amount of infectious virus is quantified by TCID50 (50% tissue culture infectious dose) assay on a susceptible cell line (e.g., Vero 76 cells). The EC90 is the concentration of the compound that reduces the viral titer by 90% (1-log10).[2]

In Vivo Syrian Hamster Model

The following diagram illustrates a typical experimental design for evaluating antiviral efficacy in the Syrian hamster model.

cluster_Workflow Syrian Hamster Efficacy Study Workflow Acclimatization Acclimatize hamsters Treatment Administer antiviral or placebo (prophylactic or therapeutic) Acclimatization->Treatment Infection Intranasal inoculation with SARS-CoV-2 Treatment->Infection Monitoring Monitor weight loss and clinical signs daily Infection->Monitoring Sacrifice Euthanize at specific time points post-infection Monitoring->Sacrifice Analysis Collect tissues for analysis Sacrifice->Analysis Viral_Load Quantify viral load (qRT-PCR, TCID50) Analysis->Viral_Load Histopathology Assess lung pathology Analysis->Histopathology

General workflow for in vivo antiviral efficacy studies in hamsters.

Protocol for Favipiravir in Hamsters: Female Syrian hamsters (6-10 weeks old) are anesthetized and intranasally inoculated with SARS-CoV-2.[10] Favipiravir is administered, for example, intraperitoneally or orally, starting shortly before or after infection and continuing for a specified duration (e.g., 4 days).[1][10] Animals are monitored daily for weight loss and clinical signs of disease. At a predetermined time point (e.g., day 4 post-infection), animals are euthanized, and lungs are harvested to quantify viral titers (TCID50) and viral RNA levels (qRT-PCR).[1]

Host Cell Signaling Pathways

The primary mechanism of action for both AT-9010 and favipiravir is the direct inhibition of the viral polymerase. However, some studies have explored their potential effects on host cell pathways.

Favipiravir: Some research suggests that favipiravir may induce oxidative stress in host cells.[12] It is important to note that these effects may be cell-type and concentration-dependent.

AT-527: Currently, there is limited publicly available data on the specific effects of bemnifosbuvir or AT-9010 on host cell signaling pathways beyond their intracellular activation.

Summary and Future Directions

Both AT-9010 and favipiravir demonstrate promising antiviral activity against SARS-CoV-2 by targeting the viral RdRp. AT-9010's unique dual mechanism of inhibiting both the RdRp and NiRAN domains of the viral polymerase is a noteworthy feature. In vitro data suggests that AT-511, the free base of AT-527, is potent against SARS-CoV-2. Favipiravir has shown efficacy in reducing viral loads in the lungs of infected hamsters, particularly at higher doses.

A key limitation in a direct comparison is the lack of published in vivo efficacy data for bemnifosbuvir in the Syrian hamster model. Such studies would be invaluable for a more direct head-to-head assessment of their in vivo potency. Further research is also warranted to fully elucidate the potential off-target effects and interactions of both compounds with host cell signaling pathways. As the landscape of COVID-19 therapeutics continues to evolve, rigorous comparative studies will be essential to identify the most effective antiviral strategies.

References

Comparative Antiviral Activity of AT-9010 and Triethylamine in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the validation of the antiviral activities of AT-9010 and triethylamine across various cell lines. This document provides a comparative analysis of their efficacy, cytotoxicity, and mechanisms of action, supported by experimental data and protocols.

This guide addresses the distinct antiviral profiles of two compounds: AT-9010, the active metabolite of the prodrugs bemnifosbuvir (AT-527) and AT-752, and triethylamine, a simpler organic compound. While the initial query suggested a combined entity, this report clarifies their separate identities and evaluates their antiviral potential independently based on available scientific literature.

Executive Summary

AT-9010 is a potent nucleotide analog that functions as an inhibitor of viral RNA-dependent RNA polymerase (RdRp) and the NiRAN (nidovirus RdRp-associated nucleotidyltransferase) domain.[1][2][3][4][5] Its activity has been primarily documented against RNA viruses, including SARS-CoV-2 and flaviviruses.[1][6] Triethylamine, conversely, has demonstrated antiviral effects against influenza A viruses through a mechanism that does not involve the inhibition of neuraminidase or RdRp, suggesting a different mode of action that may target other viral or host cell factors.[7][8][9][10][11] This guide presents the available quantitative data on the antiviral efficacy and cytotoxicity of both compounds in various cell lines, details the experimental methodologies used for their validation, and provides visual representations of their mechanisms of action and experimental workflows.

Quantitative Analysis of Antiviral Activity

The following tables summarize the key quantitative parameters for AT-9010 and triethylamine, including their 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI). These values are critical for assessing the therapeutic potential of an antiviral compound.

Table 1: Antiviral Activity and Cytotoxicity of AT-9010

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SARS-CoV-2VeroData not availableData not availableData not available[12]
FlavivirusesVariousData not availableData not availableData not available[6]

Note: Specific EC50 and CC50 values for AT-9010 in different cell lines were not explicitly available in the searched literature. The provided references confirm its potent antiviral activity, with its prodrugs undergoing clinical trials. Further specific studies are needed to populate this table.

Table 2: Antiviral Activity and Cytotoxicity of Triethylamine

Virus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Influenza A H1N1 (A/PR/8/34)MDCK~178 - 265>10,000~37.7 - 56.2[7][8][9][10]
Influenza A H1N1 (A/WSN/33)MDCK~200 - 300>10,000~33.3 - 50.0[7][8][9][10]
Influenza A H3N2 (A/Aichi/2/68)MDCK~250 - 350>10,000~28.6 - 40.0[7][8][9][10]

Note: The IC50 (50% inhibitory concentration) values for triethylamine were calculated from immunofluorescence staining and western blot data. The CC50 was determined using a WST-8 assay. The Selectivity Index is calculated as CC50/IC50.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are generalized protocols for key assays used to determine the antiviral activity and cytotoxicity of compounds like AT-9010 and triethylamine.

Cell Culture and Virus Propagation
  • Cell Lines: A susceptible cell line for the virus of interest is chosen (e.g., Vero E6 or Caco-2 for SARS-CoV-2, MDCK for influenza).[13] Cells are maintained in an appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Virus Stock Preparation: The virus is propagated in the selected cell line. The viral titer is then determined using methods such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay to quantify the number of infectious viral particles.[14]

Cytotoxicity Assay (CC50 Determination)

The CC50 is the concentration of a compound that causes a 50% reduction in cell viability.[15]

  • Cell Seeding: Seed cells in a 96-well plate to form a confluent monolayer.[12]

  • Compound Treatment: Add serial dilutions of the test compound to the wells in triplicate. Include a "cells only" control (no compound).[12]

  • Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 24-72 hours).[12]

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.[16]

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and use regression analysis to calculate the CC50 value.[17]

Antiviral Activity Assay (EC50/IC50 Determination)

The EC50 or IC50 is the concentration of a compound that inhibits 50% of viral activity or replication.[15]

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Compound Treatment and Infection: Pre-treat the cells with serial dilutions of the compound for a specified time (e.g., 1 hour) before infecting with the virus at a predetermined multiplicity of infection (MOI).[12] Alternatively, the compound and virus can be added simultaneously.

  • Controls: Include "virus control" (cells and virus, no compound) and "cell control" (cells only, no virus or compound) wells.[18]

  • Incubation: Incubate the plates until the desired level of cytopathic effect (CPE) is observed in the virus control wells (typically >80%).[18]

  • Quantification of Viral Inhibition: The method for quantifying viral inhibition depends on the virus and assay format. Common methods include:

    • CPE Reduction Assay: Visually score the inhibition of virus-induced cell death.[18]

    • Plaque Reduction Assay: Stain the cell monolayer and count the number of plaques.

    • Viral RNA Quantification: Extract RNA and perform quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA levels.[12]

    • Immunofluorescence Staining: Stain for a viral antigen and quantify the number of infected cells.[8]

  • Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. Determine the EC50 or IC50 value from the dose-response curve.[17]

Selectivity Index (SI) Calculation

The Selectivity Index is a ratio that measures the relative safety of a compound. It is calculated as: SI = CC50 / EC50 (or IC50) [12] A higher SI value indicates a more promising therapeutic window for the compound.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is fundamental for drug development. AT-9010 and triethylamine exhibit distinct antiviral mechanisms.

AT-9010: Dual Inhibition of Viral RNA Synthesis

AT-9010 is the active triphosphate metabolite of prodrugs like bemnifosbuvir.[1][4] After cellular uptake, the prodrug undergoes a series of enzymatic conversions to form AT-9010.[1][3] This active form then targets the viral RNA-dependent RNA polymerase (RdRp) complex. AT-9010 exerts its antiviral effect through a dual mechanism: it inhibits the canonical RdRp activity and also targets the NiRAN domain, which is essential for viral replication.[2][3][5]

AT9010_Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_viral_target Viral Target Prodrug (AT-527) Prodrug (AT-527) AT-511 AT-511 Prodrug (AT-527)->AT-511 Uptake AT-551 AT-551 AT-511->AT-551 CatA/CES1 AT-273-MP AT-273-MP AT-551->AT-273-MP HINT1 AT-8001 AT-8001 AT-273-MP->AT-8001 ADALP1 AT-9010-DP AT-9010-DP AT-8001->AT-9010-DP GUK1 AT-9010 AT-9010 AT-9010-DP->AT-9010 NDPK Viral RdRp Viral RdRp AT-9010->Viral RdRp Inhibits NiRAN Domain NiRAN Domain AT-9010->NiRAN Domain Inhibits

Caption: Metabolic activation pathway of the prodrug AT-527 to the active antiviral agent AT-9010.

Triethylamine: A Non-Canonical Antiviral Mechanism

The antiviral mechanism of triethylamine against influenza A virus is not fully elucidated but is known to be independent of the major drug targets, neuraminidase and RNA-dependent RNA polymerase.[7][8][9][10][11] As a proton acceptor, it is hypothesized that triethylamine may interfere with the endosomal acidification process that is critical for viral uncoating and entry into the host cell.[11] It may also affect other host cell factors or viral proteins essential for replication.[8]

Triethylamine_MOA cluster_virus_lifecycle Influenza Virus Lifecycle cluster_known_targets Known Drug Targets (Not Inhibited) Virus Entry Virus Entry Uncoating Uncoating Virus Entry->Uncoating Replication Replication Uncoating->Replication Assembly Assembly Replication->Assembly RdRp RdRp Release Release Assembly->Release Neuraminidase Neuraminidase Triethylamine Triethylamine Triethylamine->Uncoating Inhibits (Hypothesized) (Endosomal Acidification) Triethylamine->Replication Potential Target (Host/Viral Factors)

Caption: Hypothesized mechanism of action for triethylamine against influenza A virus.

Experimental Workflow for Antiviral Compound Validation

The process of validating a potential antiviral compound involves a series of standardized in vitro assays.

Antiviral_Workflow Start Start Compound Preparation Compound Preparation Start->Compound Preparation Cell Culture Cell Culture Start->Cell Culture Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Compound Preparation->Cytotoxicity Assay (CC50) Antiviral Assay (EC50) Antiviral Assay (EC50) Compound Preparation->Antiviral Assay (EC50) Cell Culture->Cytotoxicity Assay (CC50) Cell Culture->Antiviral Assay (EC50) Data Analysis Data Analysis Cytotoxicity Assay (CC50)->Data Analysis Antiviral Assay (EC50)->Data Analysis Calculate Selectivity Index (SI) Calculate Selectivity Index (SI) Data Analysis->Calculate Selectivity Index (SI) End End Calculate Selectivity Index (SI)->End

Caption: A generalized workflow for the in vitro validation of an antiviral compound.

Conclusion

This comparative guide provides a framework for understanding and evaluating the antiviral activities of AT-9010 and triethylamine. AT-9010 represents a targeted antiviral strategy, acting as a potent inhibitor of viral RNA synthesis after metabolic activation. In contrast, triethylamine demonstrates a broader, less specific mechanism against influenza A virus, with a favorable preliminary safety profile in vitro.

For researchers and drug developers, this guide highlights the importance of standardized experimental protocols for generating robust and comparable data. The provided tables and diagrams serve as a foundation for organizing and interpreting findings in the ongoing search for effective antiviral therapies. Further research is warranted to fully elucidate the antiviral spectrum and in vivo efficacy of both compounds.

References

Head-to-Head Comparison of AT-527's Active Metabolite and Other Antivirals for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative in vitro efficacy and mechanisms of action of leading oral antivirals against SARS-CoV-2.

This guide provides an objective comparison of the in vitro performance of the active metabolite of AT-527 (AT-9010) against other prominent antiviral agents for SARS-CoV-2, including remdesivir, molnupiravir, and favipiravir. The information is compiled from various studies to offer a comprehensive overview of their antiviral potency, mechanisms of action, and metabolic activation pathways. All quantitative data is summarized in structured tables, and detailed diagrams of key pathways are provided to facilitate a clear understanding of their respective profiles.

Comparative In Vitro Antiviral Activity

The in vitro efficacy of antiviral agents is a critical indicator of their potential therapeutic value. The following tables summarize the 50% effective concentration (EC50) and 90% effective concentration (EC90) values for the parent compounds or active metabolites of AT-527, molnupiravir, remdesivir, and favipiravir against SARS-CoV-2 in various cell lines. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.

Antiviral (Prodrug)Active MetaboliteCell LineEC50 (µM)EC90 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)Study Reference
AT-527 (AT-511) AT-9010Huh-7-0.34 - 1.2>86-[1]
Human Airway Epithelial (HAE)-0.47>86>183[1]
Molnupiravir NHC-TPHuman Airway Epithelial (HAE)-2.8--[1]
Vero E6-GFP0.3---[2]
Huh70.4---[2]
Remdesivir Remdesivir-TPVero E6-->100-[3]
HCoV-NL63 in Caco-20.3806-21.7857.22[3]
Favipiravir Favipiravir-RTPVero E661.88->400>6.46[2]

Note: AT-511 is the free base of the prodrug AT-527. EC50/EC90 values for AT-511 are often used to represent the activity of AT-527 in cell-based assays. NHC stands for N4-hydroxycytidine, the active nucleoside of molnupiravir.

Metabolic Activation and Mechanism of Action

All four antiviral agents are prodrugs that must be metabolized intracellularly to their active triphosphate forms to exert their antiviral effects. These active metabolites then target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. However, their precise mechanisms of inhibition and metabolic activation pathways differ.

Metabolic Activation Pathways

The following diagram illustrates the intracellular conversion of each prodrug to its active triphosphate metabolite.

Metabolic_Activation_Pathways cluster_AT527 AT-527 Pathway cluster_Remdesivir Remdesivir Pathway cluster_Molnupiravir Molnupiravir Pathway cluster_Favipiravir Favipiravir Pathway AT527 AT-527 (Prodrug) AT511 AT-511 (Free Base) AT527->AT511 Hydrolysis AT273_MP AT-273-MP (Monophosphate) AT511->AT273_MP Phosphorylation AT273_DP AT-273-DP (Diphosphate) AT273_MP->AT273_DP Phosphorylation AT9010 AT-9010 (Active Triphosphate) AT273_DP->AT9010 Phosphorylation Remdesivir Remdesivir (Prodrug) Rem_MP Remdesivir-MP (Monophosphate) Remdesivir->Rem_MP Esterases Rem_DP Remdesivir-DP (Diphosphate) Rem_MP->Rem_DP Kinases Rem_TP Remdesivir-TP (Active Triphosphate) Rem_DP->Rem_TP Kinases Molnupiravir Molnupiravir (Prodrug) NHC N4-hydroxycytidine (NHC) Molnupiravir->NHC Esterases NHC_MP NHC-MP (Monophosphate) NHC->NHC_MP Kinase NHC_DP NHC-DP (Diphosphate) NHC_MP->NHC_DP Kinase NHC_TP NHC-TP (Active Triphosphate) NHC_DP->NHC_TP Kinase Favipiravir Favipiravir (Prodrug) Favi_RMP Favipiravir-RMP (Monophosphate) Favipiravir->Favi_RMP Ribosylation & Phosphorylation Favi_RDP Favipiravir-RDP (Diphosphate) Favi_RMP->Favi_RDP Kinase Favi_RTP Favipiravir-RTP (Active Triphosphate) Favi_RDP->Favi_RTP Kinase

Caption: Intracellular metabolic activation pathways of antiviral prodrugs.

Mechanisms of Action at the Viral RdRp

The active triphosphate metabolites of these antivirals act as substrates for the SARS-CoV-2 RdRp, leading to the inhibition of viral RNA synthesis through different mechanisms.

Mechanism_of_Action cluster_RdRp SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) cluster_inhibitors Active Triphosphate Metabolites cluster_outcomes Inhibition Mechanisms RdRp RdRp Enzyme Dual_Inhibition Dual Inhibition: - RdRp Chain Termination - NiRAN Inhibition RdRp->Dual_Inhibition AT-9010 Delayed_Termination Delayed Chain Termination RdRp->Delayed_Termination Remdesivir-TP Lethal_Mutagenesis Lethal Mutagenesis (Error Catastrophe) RdRp->Lethal_Mutagenesis NHC-TP Weak_Incorporation Weak Incorporation & Potential Mutagenesis RdRp->Weak_Incorporation Favipiravir-RTP AT9010 AT-9010 AT9010->RdRp Rem_TP Remdesivir-TP Rem_TP->RdRp NHC_TP NHC-TP NHC_TP->RdRp Favi_RTP Favipiravir-RTP Favi_RTP->RdRp

Caption: Mechanisms of action of active antiviral metabolites on the SARS-CoV-2 RdRp.

  • AT-9010 (from AT-527): Exhibits a dual mechanism of action. It acts as a chain terminator of the viral RNA synthesis by being incorporated into the nascent RNA strand by the RdRp. Additionally, it binds to the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain of the nsp12 polymerase, a separate essential enzymatic site, further inhibiting viral replication.

  • Remdesivir-TP (from Remdesivir): Functions as a delayed chain terminator. After its incorporation into the viral RNA, it allows the addition of a few more nucleotides before halting further elongation of the RNA chain.[4]

  • NHC-TP (from Molnupiravir): Acts as a mutagen. It is incorporated into the viral RNA and can be read as either cytidine or uridine during subsequent replication rounds, leading to an accumulation of mutations throughout the viral genome, a process known as "error catastrophe," which ultimately results in non-viable virus particles.[5][6]

  • Favipiravir-RTP (from Favipiravir): The exact mechanism against SARS-CoV-2 is still under investigation, but it is believed to act through a combination of weak incorporation into the viral RNA, leading to some chain termination, and potentially by inducing mutagenesis.[1][7]

Experimental Protocols

The following provides a general overview of the experimental workflow for in vitro antiviral activity assays commonly used to evaluate these compounds.

In Vitro Antiviral Activity Assay Workflow

Experimental_Workflow cluster_workflow General Workflow for In Vitro Antiviral Assay A 1. Cell Seeding (e.g., Vero E6, Calu-3, Huh-7) in 96-well plates B 2. Compound Preparation Serial dilutions of antiviral agents A->B C 3. Virus Infection Cells are infected with SARS-CoV-2 (specific MOI) B->C D 4. Treatment Infected cells are treated with diluted compounds C->D E 5. Incubation (e.g., 48-72 hours) D->E F 6. Assay Readout - Cytopathic Effect (CPE) Assay - Plaque Reduction Assay - Viral RNA Quantification (RT-qPCR) - Reporter Gene Assay E->F G 7. Data Analysis Calculation of EC50, EC90, CC50, and SI F->G

Caption: Generalized experimental workflow for in vitro antiviral activity assays.

Detailed Methodologies:

  • Cell Lines: Commonly used cell lines for SARS-CoV-2 antiviral testing include Vero E6 (African green monkey kidney), Calu-3 (human lung adenocarcinoma), and Huh-7 (human hepatoma). The choice of cell line can influence the observed antiviral potency.

  • Virus: Assays are performed with infectious SARS-CoV-2 isolates, often at a specific multiplicity of infection (MOI), which is the ratio of infectious virus particles to the number of cells.

  • Compound Treatment: The antiviral compounds are typically added to the cell cultures shortly after viral infection. A range of concentrations is tested to determine the dose-response relationship.

  • Endpoint Measurement:

    • Cytopathic Effect (CPE) Reduction Assay: Measures the ability of the compound to protect cells from virus-induced death or morphological changes.

    • Plaque Reduction Assay: Quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of the compound.

    • Viral RNA Quantification (RT-qPCR): Measures the amount of viral RNA produced in the presence of the compound.

    • Reporter Virus Assays: Utilize genetically engineered viruses that express a reporter gene (e.g., luciferase or fluorescent protein) upon replication, allowing for a quantitative measure of viral activity.

  • Cytotoxicity Assay: Performed in parallel on uninfected cells to determine the concentration of the compound that is toxic to the cells (CC50). This is crucial for calculating the selectivity index (SI), which is a measure of the therapeutic window of the drug.

Conclusion

AT-527, through its active metabolite AT-9010, presents a potent in vitro antiviral activity against SARS-CoV-2, distinguished by its dual mechanism of action targeting both the RdRp and the NiRAN domains of the viral polymerase. When compared to other oral antivirals, its in vitro potency in relevant human airway epithelial cells appears favorable. Remdesivir, while effective, is administered intravenously. Molnupiravir and favipiravir offer the advantage of oral administration but operate through different mechanisms of action, with molnupiravir's mutagenic properties being a key feature.

This guide provides a foundational comparison for researchers. For definitive head-to-head assessments, further studies evaluating all these compounds under identical, standardized in vitro conditions are warranted. Such studies will be crucial for a more precise understanding of their relative potencies and for guiding the development of next-generation antiviral therapies.

References

Validating the Specificity of AT-9010 for the NiRAN Domain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AT-9010's inhibitory activity on the Nidovirus RdRp-associated Nucleotidyltransferase (NiRAN) domain of the SARS-CoV-2 RNA-dependent RNA polymerase (nsp12) with other known inhibitors. The NiRAN domain's essential role in the viral RNA capping process makes it a prime target for antiviral therapeutics.[1][2] This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological and experimental frameworks to aid in the evaluation of AT-9010's specificity.

Dual Mechanism of AT-9010

AT-9010 is the active triphosphate form of the orally available prodrug bemnifosbuvir (formerly AT-527). It exhibits a dual mechanism of action against the SARS-CoV-2 polymerase, targeting both the RNA-dependent RNA polymerase (RdRp) active site and the N-terminal NiRAN domain.[3] Within the NiRAN domain, AT-9010 binds as a diphosphate (AT-9010-DP) in a unique orientation, occupying a previously unobserved cavity. This binding competitively inhibits the nucleotidyltransferase activity of the NiRAN domain, which is crucial for viral replication.[3][4]

Comparative Inhibitory Activity

While a direct IC50 value for AT-9010's inhibition of the NiRAN domain is not consistently reported under standardized assay conditions, its potent activity has been demonstrated through various biochemical assays. The following table compares the inhibitory characteristics of AT-9010 with other identified NiRAN domain inhibitors.

InhibitorTargetAssay TypeKey FindingsReference
AT-9010 NiRAN Domainnsp9 UMPylation Assay85-90% inhibition of nsp9-UMPylation at equimolar concentration with UTP. Strongly outcompetes UTP for NiRAN binding.
NiRAN DomainHPLC-based Hydrolysis Assay~82% of AT-9010 is hydrolyzed by the NiRAN domain within one hour, indicating it acts as a substrate and competitive inhibitor.[4]
NCI-2 NiRAN Domain (covalent)nsp9 AMPylation HTS AssayIC50 = 4.3 µM[5]
Sorafenib, Sunitinib, SU6656 NiRAN Domain (kinase-like activity)Kinase Activity AssaySignificantly abrogated the kinase-like activity of the CoV-2 RdRp at 500 nM.

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action and the methods for evaluating inhibitors, the following diagrams illustrate the NiRAN domain's role in RNA capping and a typical experimental workflow for assessing inhibitor potency.

NiRAN Domain Signaling Pathway Mechanism of NiRAN Domain Inhibition by AT-9010 cluster_cellular Host Cell cluster_viral Viral Replication Complex AT-527 AT-527 (Bemnifosbuvir) (Oral Prodrug) AT-9010 AT-9010 (Active Triphosphate) AT-527->AT-9010 Cellular Kinases nsp12 RdRp Domain NiRAN Domain AT-9010->nsp12:f1 Inhibition Inhibition of Nucleotidyltransferase Activity nsp12:f1->Inhibition AT-9010 Binding AT-9010_NiRAN AT-9010-DP binds to NiRAN Domain RNA_Capping Viral RNA Capping (Essential for Replication) Inhibition->RNA_Capping Blocks

Caption: AT-9010's mechanism of NiRAN domain inhibition.

Experimental Workflow Workflow for NiRAN Inhibition Assay Start Start Prepare_Reaction Prepare Reaction Mix: nsp12, nsp9, pppRNA, Buffer, MgCl2 Start->Prepare_Reaction Add_Inhibitor Add Test Compound (e.g., AT-9010) at varying concentrations Prepare_Reaction->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (e.g., with EDTA) Incubate->Stop_Reaction Analyze Analyze Products by SDS-PAGE and Phosphorimaging Stop_Reaction->Analyze Determine_IC50 Determine Percent Inhibition and IC50 Analyze->Determine_IC50 End End Determine_IC50->End

Caption: A typical workflow for an nsp9 RNAylation inhibition assay.

Experimental Protocols

Inhibition of NiRAN-mediated nsp9 RNAylation Assay

This protocol is a representative method for assessing the inhibitory potential of compounds against the NiRAN domain's RNAylation activity.

1. Reagents and Materials:

  • Enzymes: Recombinant SARS-CoV-2 nsp12 and nsp9 proteins.

  • Substrate: 5'-triphosphorylated 10-mer RNA (pppRNA).

  • Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM KCl, 2 mM DTT, 2 mM MgCl2.

  • Test Compounds: AT-9010, NCI-2, etc., dissolved in an appropriate solvent (e.g., DMSO).

  • Stop Solution: 50 mM EDTA.

  • Analysis: SDS-PAGE gels, GelCode Blue Stain Reagent, or phosphorimager for radiolabeled substrates.

2. Procedure:

  • Prepare a reaction mixture containing nsp12 (e.g., 0.5 µM) and nsp9 (e.g., 5 µM) in the reaction buffer.

  • Add the test compound at a range of final concentrations. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the enzyme and inhibitor mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding the pppRNA substrate (e.g., 50 µM).

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding the stop solution.

  • Analyze the reaction products by SDS-PAGE. The RNAylation of nsp9 results in a shift in its molecular weight.

  • Visualize the gel using a suitable staining method or phosphorimaging if a radiolabeled substrate is used.

  • Quantify the band intensities to determine the percentage of nsp9 RNAylation relative to the control.

  • Plot the percent inhibition against the compound concentration and calculate the IC50 value using a suitable software.

High-Throughput Screening (HTS) for NiRAN-dependent nsp9 AMPylation

This protocol is adapted from the method used to identify NCI-2 and is suitable for large-scale screening.[1]

1. Reagents and Materials:

  • Enzymes and Substrates: Recombinant nsp12 and nsp9, ATP.

  • Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 2 mM MgCl2, 2 mM TCEP.

  • Detection Reagent: Kinase-Glo® Plus Luminescence Kinase Assay kit.

  • Test Compounds: Library of small molecules.

2. Procedure:

  • Dispense the test compounds into a multi-well assay plate.

  • Add a solution of nsp12 (e.g., 100 nM) and nsp9 (e.g., 50 µM) in assay buffer to each well.

  • Initiate the reaction by adding ATP (e.g., 50 µM).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the Kinase-Glo® Plus reagent to each well. This reagent measures the amount of remaining ATP.

  • Incubate for a further 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • A decrease in luminescence compared to the control indicates consumption of ATP and, therefore, NiRAN activity. An increase in luminescence in the presence of a test compound indicates inhibition.

  • Calculate the percent inhibition for each compound and identify hits for further validation.

Conclusion

The available data strongly support the specific and potent inhibition of the SARS-CoV-2 NiRAN domain by AT-9010. While direct comparative IC50 values against other inhibitors like the covalent modifier NCI-2 are not yet established under identical conditions, the semi-quantitative evidence demonstrates that AT-9010 effectively outcompetes natural substrates for NiRAN binding. This dual-action targeting of both the RdRp and NiRAN domains underscores the therapeutic potential of bemnifosbuvir (AT-527) and highlights the NiRAN domain as a viable and critical target for the development of novel anti-coronavirus agents. Further studies establishing standardized assays for NiRAN inhibition will be invaluable for the direct comparison of current and future inhibitors.

References

AT-9010: A Comparative Analysis of its Cross-Reactivity with Viral Polymerases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AT-9010, the active triphosphate metabolite of the prodrug AT-527, has emerged as a significant inhibitor of viral replication, most notably against SARS-CoV-2. Its unique dual mechanism of action, targeting both the RNA-dependent RNA polymerase (RdRp) and the NiRAN (Nidovirus RdRp-associated nucleotidyltransferase) domain, has prompted further investigation into its broader antiviral potential. This guide provides a comparative analysis of the cross-reactivity of AT-9010 with a range of viral polymerases, supported by available experimental data.

Mechanism of Action

AT-9010 is a guanosine nucleotide analog. Its primary mode of action is as a chain terminator. Once incorporated into the nascent viral RNA strand by the RdRp, it prevents further elongation, thereby halting viral replication. Additionally, AT-9010 has been shown to inhibit the NiRAN domain of the SARS-CoV-2 polymerase, a function essential for viral replication. Evidence also suggests that AT-9010 can bind to the methyltransferase (MTase) domain of flavivirus polymerases, interfering with RNA capping.

Comparative Inhibitory Activity of AT-9010

The following table summarizes the known inhibitory activity of AT-9010 against various viral polymerases. It is important to note that while the prodrug AT-527 has been described as having broad-spectrum activity, specific quantitative data for the active triphosphate form, AT-9010, against many viral polymerases is not publicly available.

Virus FamilyVirusTarget EnzymeInhibition Data (IC50/Ki)Reference
Coronaviridae SARS-CoV-2RNA-dependent RNA Polymerase (RdRp)Potent inhibitor, acts as a chain terminator. Specific IC50 values are not consistently reported in public literature.[1]
SARS-CoV-2NiRAN DomainPotent inhibitor. Specific IC50 values are not consistently reported in public literature.[1]
Flaviviridae Hepatitis C Virus (HCV)NS5B RNA PolymerasePotent inhibitor. Specific IC50 values are not consistently reported in public literature.[2]
Zika VirusMethyltransferase (MTase) DomainBinds to the GTP binding site. Quantitative inhibition data is not specified.N/A
Ntaya VirusMethyltransferase (MTase) DomainBinds to the GTP binding site. Quantitative inhibition data is not specified.N/A
Orthomyxoviridae Influenza A VirusRNA Polymerase (PA, PB1, PB2)Data not available
Paramyxoviridae Respiratory Syncytial Virus (RSV)L-protein (RNA Polymerase)Data not available
Retroviridae Human Immunodeficiency Virus (HIV)Reverse Transcriptase (RT)Data not available
Hepadnaviridae Hepatitis B Virus (HBV)DNA Polymerase/Reverse TranscriptaseData not available
Human Polymerases Various DNA and RNA polymerasesN/AData on selectivity against human polymerases is not readily available.

Note: The absence of data in this table highlights a significant gap in the publicly available research on the cross-reactivity profile of AT-9010. Further studies are required to fully elucidate its spectrum of activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. Below are representative protocols for key assays used to determine the inhibitory activity of compounds like AT-9010.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (SARS-CoV-2)

This biochemical assay measures the ability of a compound to inhibit the synthesis of RNA by the viral RdRp.

Materials:

  • Purified recombinant SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8)

  • RNA template-primer duplex

  • Radionuclide-labeled or fluorescently-labeled nucleoside triphosphates (NTPs)

  • Reaction buffer (e.g., Tris-HCl, MgCl2, DTT, KCl)

  • AT-9010 (or other test compounds)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, RNA template-primer, and a mix of unlabeled NTPs.

  • Add varying concentrations of AT-9010 or a vehicle control to the reaction mixture.

  • Initiate the reaction by adding the purified RdRp enzyme complex and the labeled NTP.

  • Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Precipitate the newly synthesized RNA product.

  • Quantify the amount of incorporated labeled NTP using a scintillation counter or fluorescence reader.

  • Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

NiRAN Domain Inhibition Assay

This assay assesses the inhibition of the nucleotidyltransferase activity of the NiRAN domain.

Materials:

  • Purified recombinant SARS-CoV-2 nsp12 (containing the NiRAN domain)

  • Acceptor substrate (e.g., a synthetic peptide or protein)

  • Radionuclide-labeled or fluorescently-labeled nucleotide (e.g., ATP, GTP)

  • Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • AT-9010 (or other test compounds)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the acceptor substrate.

  • Add varying concentrations of AT-9010 or a vehicle control.

  • Initiate the reaction by adding the purified nsp12 enzyme and the labeled nucleotide.

  • Incubate the reaction at a specified temperature for a defined period.

  • Stop the reaction.

  • Separate the labeled acceptor substrate from the unreacted labeled nucleotide (e.g., using gel electrophoresis or a filter-binding assay).

  • Quantify the amount of labeled nucleotide transferred to the acceptor substrate.

  • Calculate the percent inhibition and determine the IC50 value.

Viral Methyltransferase (MTase) Inhibition Assay (Flavivirus)

This assay measures the inhibition of the viral MTase responsible for RNA cap methylation.

Materials:

  • Purified recombinant flavivirus MTase domain

  • Guanosine-capped RNA substrate

  • S-adenosyl-L-[methyl-3H]-methionine (radiolabeled methyl donor)

  • Reaction buffer (e.g., Tris-HCl, KCl)

  • AT-9010 (or other test compounds)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the capped RNA substrate.

  • Add varying concentrations of AT-9010 or a vehicle control.

  • Initiate the reaction by adding the purified MTase enzyme and the radiolabeled S-adenosyl-methionine.

  • Incubate the reaction at a specified temperature for a defined period.

  • Stop the reaction.

  • Capture the RNA substrate on a filter membrane and wash to remove unincorporated radiolabeled methyl donor.

  • Quantify the amount of radiolabel incorporated into the RNA using a scintillation counter.

  • Calculate the percent inhibition and determine the IC50 value.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

RdRp_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, Template-Primer, NTPs) prep_cpd Add AT-9010 (Varying Concentrations) prep_mix->prep_cpd initiate Initiate with RdRp & Labeled NTP prep_cpd->initiate incubate Incubate (e.g., 30°C, 60 min) initiate->incubate stop_rxn Stop Reaction (EDTA) incubate->stop_rxn precipitate Precipitate RNA stop_rxn->precipitate quantify Quantify Incorporation (Scintillation/Fluorescence) precipitate->quantify calculate Calculate % Inhibition & IC50 quantify->calculate

Caption: Workflow for the RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay.

NiRAN_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, Acceptor Substrate) prep_cpd Add AT-9010 (Varying Concentrations) prep_mix->prep_cpd initiate Initiate with nsp12 & Labeled Nucleotide prep_cpd->initiate incubate Incubate initiate->incubate stop_rxn Stop Reaction incubate->stop_rxn separate Separate Labeled Substrate stop_rxn->separate quantify Quantify Transferred Label separate->quantify calculate Calculate % Inhibition & IC50 quantify->calculate

Caption: Workflow for the NiRAN Domain Inhibition Assay.

Signaling_Pathway cluster_prodrug Cellular Uptake & Activation cluster_inhibition Viral Polymerase Inhibition cluster_outcome Outcome AT527 AT-527 (Prodrug) AT9010 AT-9010 (Active Triphosphate) AT527->AT9010 Cellular Kinases RdRp Viral RdRp AT9010->RdRp Chain Termination NiRAN NiRAN Domain AT9010->NiRAN Inhibition of Nucleotidylation MTase Viral MTase AT9010->MTase Inhibition of RNA Capping Replication Viral RNA Replication RdRp->Replication Inhibition Inhibition of Viral Replication NiRAN->Replication MTase->Replication

Caption: Signaling Pathway of AT-9010 Inhibition of Viral Replication.

Conclusion

AT-9010 demonstrates potent inhibitory activity against the SARS-CoV-2 polymerase complex through a dual mechanism of action. Its activity extends to the polymerases of other viruses, such as HCV, and the methyltransferase domain of flaviviruses. However, a comprehensive understanding of its cross-reactivity profile is currently limited by the lack of publicly available quantitative data for a broader range of viral polymerases, including those from influenza, RSV, HIV, and HBV. Further research in this area is critical to fully assess the potential of AT-9010 as a broad-spectrum antiviral agent. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

A Comparative Analysis of AT-9010 and Molnupiravir for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational antiviral agent AT-9010, the active triphosphate of bemnifosbuvir (AT-527), and the approved antiviral drug molnupiravir. The focus is on their respective mechanisms of action, in vitro and clinical efficacy against SARS-CoV-2, and the experimental methodologies used to evaluate them.

Executive Summary

AT-9010 and molnupiravir are both nucleoside analogs that target the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), yet they employ distinct mechanisms to inhibit viral replication. AT-9010 functions as an RNA chain terminator and an inhibitor of the viral NiRAN domain, a dual-action that presents a high barrier to resistance. Molnupiravir, through its active form NHC-TP, acts as a viral mutagen, introducing errors into the viral genome to induce lethal mutagenesis.

In vitro studies have demonstrated the potent antiviral activity of both compounds against SARS-CoV-2. Notably, a head-to-head comparison in human airway epithelial cells indicated that AT-511 (the free base of AT-527) is 5 to 8 times more potent than molnupiravir.

Clinical trial results have shown varied outcomes. The Phase 3 MOVe-OUT trial of molnupiravir demonstrated a reduction in the risk of hospitalization or death in high-risk, unvaccinated adults with mild-to-moderate COVID-19. In contrast, the truncated Phase 3 MORNINGSKY trial of bemnifosbuvir (AT-527) did not meet its primary endpoint of time to symptom alleviation and showed no reduction in viral load, although a reduction in hospitalizations was observed.

This guide will delve into the available data to provide a comprehensive comparison of these two antiviral agents.

Data Presentation

Table 1: In Vitro Antiviral Activity against SARS-CoV-2
CompoundCell LineAssay TypeEC50/EC90 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC90)Reference
AT-511 (free base of AT-527)Human Airway Epithelial (HAE) cellsVirus Yield ReductionEC90: 0.47 ± 0.12>86>183[1]
MolnupiravirHuman Airway Epithelial (HAE) cellsVirus Yield ReductionEC90: 2.8 ± 1.0Not Reported in StudyNot Reported in Study[1]
MolnupiravirVero cellsIC50IC50: 0.3Not Reported in StudyNot Reported in Study[2]
NHC (active form of Molnupiravir)Vero E6-GFP cellsEC50EC50: 0.3Not Reported in StudyNot Reported in Study[2]
NHC (active form of Molnupiravir)Huh7 cellsEC50EC50: 0.4Not Reported in StudyNot Reported in Study[2]
MolnupiravirCalu-3 cellsIC50IC50: 0.08Not Reported in StudyNot Reported in Study[2]
Table 2: Clinical Trial Efficacy Outcomes
Clinical TrialDrugPrimary EndpointKey Efficacy ResultsVirologic OutcomesReference
MOVe-OUT MolnupiravirPercentage of participants hospitalized or who died through day 29Reduced risk of hospitalization or death by 30% in the full study population (6.8% in molnupiravir group vs. 9.7% in placebo group).Greater mean reductions from baseline in SARS-CoV-2 RNA than placebo. No infectious virus detected in the molnupiravir group by day 3.[3]
MORNINGSKY Bemnifosbuvir (AT-527)Time to alleviation or improvement of COVID-19 symptomsDid not meet primary endpoint. 71% relative risk reduction in hospitalization (2.9% in bemnifosbuvir group vs. 10.0% in placebo group).No reduction in viral load was observed.[3][4][5]

Mechanisms of Action

AT-9010: Dual Inhibition of Viral Replication

AT-527 is a double prodrug that is metabolized in the host cell to its active triphosphate form, AT-9010[1]. AT-9010 exhibits a dual mechanism of action against the SARS-CoV-2 polymerase (nsp12)[6]:

  • RNA Chain Termination: AT-9010 is incorporated into the growing viral RNA strand by the RdRp domain of nsp12. The presence of a 2'-fluoro-2'-C-methyl group on the ribose of AT-9010 prevents the addition of the next nucleotide, thus causing immediate termination of RNA synthesis[6].

  • NiRAN Inhibition: AT-9010 also binds to the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12. This binding outcompetes natural nucleotides and inhibits the essential nucleotidyltransferase activity of the NiRAN domain[6].

This dual mechanism is believed to create a high barrier to the development of viral resistance.

Molnupiravir: Lethal Mutagenesis

Molnupiravir is a prodrug of the nucleoside analog β-D-N4-hydroxycytidine (NHC)[7]. Following administration, molnupiravir is converted to NHC, which is then phosphorylated by host cell kinases to its active triphosphate form, NHC-TP[7]. The mechanism of action of NHC-TP is to induce "lethal mutagenesis" or "error catastrophe" in the viral genome[7]:

  • Incorporation into Viral RNA: The SARS-CoV-2 RdRp incorporates NHC-TP into the newly synthesized viral RNA strand in place of cytidine or uridine triphosphates[7].

  • Ambiguous Base Pairing: The incorporated NHC can exist in two tautomeric forms, allowing it to pair with either guanine or adenine during subsequent rounds of RNA replication[7].

  • Accumulation of Mutations: This ambiguous base-pairing leads to a rapid accumulation of mutations throughout the viral genome. The high mutational load ultimately results in the production of non-functional viral proteins and inhibits the formation of infectious viral particles[7].

Experimental Protocols

Viral Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, Calu-3, or primary human airway epithelial cells) in 96-well plates and culture to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compounds (AT-511 and molnupiravir) in an appropriate cell culture medium.

  • Infection and Treatment: Infect the cell monolayers with SARS-CoV-2 at a specific multiplicity of infection (MOI). After a brief adsorption period, remove the viral inoculum and add the media containing the serially diluted compounds.

  • Incubation: Incubate the plates for a defined period (e.g., 24-72 hours) to allow for viral replication and the production of new infectious virus particles.

  • Harvesting Supernatants: Collect the cell culture supernatants, which contain the progeny virions.

  • Virus Titer Quantification: Determine the viral titer in the harvested supernatants using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.

  • Data Analysis: The viral yields in the presence of the compound are compared to the vehicle control (no compound). The EC90 is calculated as the concentration of the compound that reduces the viral yield by 90%.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that is toxic to host cells, which is crucial for calculating the selectivity index.

Methodology:

  • Cell Seeding: Seed the same host cell line used in the antiviral assay into 96-well plates at a defined density.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a "cells only" control (no compound) and a solvent control.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The CC50 is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

AT9010_Mechanism cluster_cell Host Cell cluster_virus SARS-CoV-2 Replication AT527 AT-527 (Bemnifosbuvir) (Prodrug) AT9010 AT-9010 (Active Triphosphate) AT527->AT9010 Host Kinases RdRp RNA-dependent RNA Polymerase (nsp12) AT9010->RdRp Incorporation NiRAN NiRAN Domain (of nsp12) AT9010->NiRAN Binding RNA_synthesis Viral RNA Synthesis RdRp->RNA_synthesis Chain_termination Chain Termination RdRp->Chain_termination NiRAN->RNA_synthesis Required for protein-primed synthesis NiRAN_inhibition NiRAN Inhibition NiRAN->NiRAN_inhibition Molnupiravir_Mechanism cluster_cell Host Cell cluster_virus SARS-CoV-2 Replication Molnupiravir Molnupiravir (Prodrug) NHC NHC Molnupiravir->NHC Esterases NHC_TP NHC-TP (Active Triphosphate) NHC->NHC_TP Host Kinases RdRp RNA-dependent RNA Polymerase (nsp12) NHC_TP->RdRp Substrate Mimicry Mutated_RNA Mutated Viral RNA RdRp->Mutated_RNA Incorporates NHC-TP Viral_RNA Viral RNA Template Viral_RNA->RdRp Error_Catastrophe Error Catastrophe (Lethal Mutagenesis) Mutated_RNA->Error_Catastrophe Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_vyr Viral Yield Reduction Assay cluster_cytotox Cytotoxicity Assay (MTT) start Start cell_culture Seed Host Cells (e.g., Vero E6, HAE) start->cell_culture infection Infect Cells with SARS-CoV-2 cell_culture->infection mtt_addition Add MTT Reagent compound_prep Prepare Serial Dilutions of Antiviral Compounds treatment Treat Infected Cells with Compounds compound_prep->treatment compound_prep->mtt_addition infection->treatment incubation Incubate for Viral Replication treatment->incubation harvest Harvest Supernatants incubation->harvest titration Quantify Viral Titer (Plaque Assay/TCID50) harvest->titration ec90 Calculate EC90 titration->ec90 formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance Measure Absorbance formazan_solubilization->absorbance cc50 Calculate CC50 absorbance->cc50

References

Validating In Vitro Efficacy of AT-9010 in Ex Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the in vitro antiviral activity of AT-9010, the active triphosphate form of the prodrug bemnifosbuvir (formerly AT-527), in sophisticated ex vivo models. By comparing its performance against established antiviral agents, researchers can gain crucial insights into its potential therapeutic efficacy in a more physiologically relevant context. AT-9010 has demonstrated potent in vitro activity against several RNA viruses, including SARS-CoV-2, Hepatitis C virus (HCV), and Dengue virus, primarily by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[1][2][3] This document will focus on a detailed protocol for SARS-CoV-2, given the wealth of available information, and provide a template for adaptation to other viral targets.

Comparative Data Summary

To objectively assess the ex vivo efficacy of AT-9010, a direct comparison with a clinically relevant antiviral agent is essential. For SARS-CoV-2, Remdesivir, another nucleoside analog that targets the RdRp, serves as an appropriate comparator.[4][5] The following table summarizes hypothetical data from an ex vivo study in human airway epithelial (HAE) cell cultures.

Parameter AT-9010 Remdesivir (Comparator) Vehicle Control
EC50 (µM) 0.51.0N/A
EC90 (µM) 2.55.0N/A
Viral Titer Reduction (log10) 4.54.00
Cytotoxicity (CC50 in HAE cells, µM) > 100> 100N/A
Selectivity Index (CC50/EC50) > 200> 100N/A

Caption: Hypothetical comparative efficacy of AT-9010 and Remdesivir in an ex vivo human airway epithelial cell model of SARS-CoV-2 infection.

Experimental Protocols

A robust and well-defined experimental protocol is critical for generating reliable and reproducible data. The following outlines a detailed methodology for assessing the antiviral efficacy of AT-9010 in a primary human airway epithelial (HAE) cell culture model at an air-liquid interface (ALI).

Ex Vivo Model: Human Airway Epithelial (HAE) Cells at Air-Liquid Interface (ALI)
  • Cell Sourcing and Culture:

    • Primary human bronchial epithelial cells are sourced from healthy donors.

    • Cells are expanded and seeded on permeable Transwell inserts.

    • Cultures are maintained at an air-liquid interface (ALI) for at least 4 weeks to allow for full differentiation into a pseudostratified epithelium containing ciliated, goblet, and basal cells.[6][7] This model closely mimics the cellular organization and physiological conditions of the human respiratory tract.[8]

  • SARS-CoV-2 Infection:

    • A well-characterized, low-passage isolate of SARS-CoV-2 is used for infection.

    • The apical surface of the differentiated HAE cultures is inoculated with a specific multiplicity of infection (MOI) of the virus.

    • The infection is allowed to proceed for a defined period, typically 48-72 hours.

  • Antiviral Treatment:

    • AT-9010 and the comparator, Remdesivir, are diluted to a range of concentrations in the basolateral medium.

    • Treatment is initiated either pre-infection (prophylactic) or post-infection (therapeutic) to assess different treatment scenarios.

    • A vehicle control (e.g., DMSO) is run in parallel.

  • Endpoint Analysis:

    • Viral Titer Quantification: Apical washes are collected at various time points post-infection, and viral titers are determined using a TCID50 (50% tissue culture infectious dose) assay on a susceptible cell line (e.g., Vero E6).

    • Viral RNA Quantification: RNA is extracted from both the apical washes and the cell lysates. Viral RNA levels are quantified by RT-qPCR targeting a specific viral gene (e.g., N or E gene).

    • Immunofluorescence Staining: At the end of the experiment, the HAE cultures are fixed, permeabilized, and stained for viral antigens (e.g., nucleocapsid protein) and cellular markers to visualize the extent of infection and identify the infected cell types.

    • Cytotoxicity Assay: The viability of the HAE cells in the presence of the compounds is assessed using a standard assay, such as the measurement of lactate dehydrogenase (LDH) release in the basolateral medium or a cell viability reagent (e.g., CellTiter-Glo®).

Visualizations

Signaling Pathway of AT-9010

The following diagram illustrates the intracellular activation and mechanism of action of AT-9010.

AT9010_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AT-527 AT-527 (Bemnifosbuvir) AT-527_in AT-527 AT-527->AT-527_in Cellular Uptake Cellular_Kinases Cellular Kinases AT-527_in->Cellular_Kinases AT-9010 AT-9010 (Active Triphosphate) Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) AT-9010->Viral_RdRp Incorporation into Viral RNA Inhibition_of_NiRAN Inhibition of NiRAN Domain AT-9010->Inhibition_of_NiRAN Cellular_Kinases->AT-9010 Phosphorylation RNA_Chain_Termination RNA Chain Termination Viral_RdRp->RNA_Chain_Termination

Caption: Intracellular activation of AT-527 to AT-9010 and its dual mechanism of action on the viral RdRp.

Experimental Workflow

The diagram below outlines the key steps in the ex vivo validation of AT-9010.

ExVivo_Workflow cluster_setup Model Setup cluster_experiment Experiment cluster_analysis Analysis A Source Primary Human Airway Epithelial Cells B Culture on Transwell Inserts A->B C Differentiate at Air-Liquid Interface (ALI) for >4 weeks B->C D Infect with SARS-CoV-2 (Apical) C->D E Treat with AT-9010 or Remdesivir (Basolateral) D->E F Quantify Viral Titer (TCID50) E->F G Quantify Viral RNA (RT-qPCR) E->G H Visualize Infection (Immunofluorescence) E->H I Assess Cytotoxicity (LDH Assay) E->I

Caption: Experimental workflow for the ex vivo evaluation of antiviral compounds in HAE-ALI cultures.

This guide provides a comprehensive overview for the ex vivo validation of AT-9010. The presented methodologies and comparative framework will enable researchers to generate robust and translatable data, thereby advancing the preclinical development of this promising antiviral candidate.

References

Assessing the Synergistic Potential of AT-9010 with Other COVID-19 Antivirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of COVID-19 therapeutics has rapidly evolved, with several antiviral agents receiving emergency use or full approval. While monotherapies have shown efficacy, the potential for enhanced antiviral activity and mitigation of resistance through combination therapy is a critical area of investigation. This guide provides a comparative assessment of AT-9010, the active form of the investigational oral antiviral bemnifosbuvir (AT-527), and its potential for synergistic effects with other key COVID-19 drugs. Due to the early termination of the Phase 3 trial for bemnifosbuvir in COVID-19, direct clinical or preclinical data on its synergistic effects with other approved antivirals is not publicly available. Therefore, this guide will focus on a theoretical assessment based on the compound's mechanism of action and available in vitro monotherapy data, alongside a comparison with established combination therapies for other viral diseases.

Mechanism of Action: A Foundation for Potential Synergy

AT-9010 is a guanosine nucleotide analog that targets the highly conserved RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2.[1] As a chain terminator, it is incorporated into the nascent viral RNA strand, leading to premature cessation of viral replication. This mechanism is shared with other nucleoside/nucleotide analogs such as remdesivir and molnupiravir. The potential for synergy arises from combining drugs that target different essential viral processes. For instance, combining an RdRp inhibitor with a protease inhibitor, which blocks a later stage of the viral life cycle, could lead to a more profound and sustained antiviral effect.

Comparative In Vitro Efficacy of Monotherapies

While direct comparative studies are limited, in vitro data provides a basis for understanding the relative potency of different antiviral agents. The following table summarizes the reported in vitro efficacy of bemnifosbuvir (the prodrug of AT-9010) and other key COVID-19 antivirals against SARS-CoV-2. It is important to note that EC50 values can vary depending on the cell line, viral strain, and experimental conditions.

Drug (Active Form)Drug ClassTargetCell LineEC50 (µM)Citation
Bemnifosbuvir (AT-9010)Nucleotide Analog (RdRp Inhibitor)RNA-dependent RNA polymeraseVero E6~0.5-1.0Atea Pharma
Remdesivir (GS-441524 triphosphate)Nucleotide Analog (RdRp Inhibitor)RNA-dependent RNA polymeraseVero E60.77Wang et al., 2020
Nirmatrelvir3CL Protease InhibitorMain Protease (Mpro)Vero E60.077Owen et al., 2021
Molnupiravir (β-D-N4-hydroxycytidine triphosphate)Nucleoside Analog (RdRp Inhibitor)RNA-dependent RNA polymeraseVero E60.3Sheahan et al., 2020

Experimental Protocols for Assessing Synergy

To experimentally validate the synergistic potential of AT-9010 with other antivirals, a checkerboard assay is a standard in vitro method. This protocol provides a general framework for such an investigation.

Objective: To determine the in vitro synergistic, additive, or antagonistic antiviral activity of AT-9010 in combination with another antiviral agent (e.g., nirmatrelvir) against SARS-CoV-2.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • SARS-CoV-2 isolate

  • AT-9010 (or its prodrug bemnifosbuvir)

  • Comparator antiviral drug (e.g., nirmatrelvir)

  • Cell culture medium and reagents

  • 96-well plates

  • Cytotoxicity assay reagents (e.g., MTT, CellTiter-Glo)

  • Viral load quantification method (e.g., RT-qPCR, plaque assay)

Methodology:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a predetermined density and incubate overnight to allow for cell adherence.

  • Drug Preparation: Prepare serial dilutions of AT-9010 and the comparator drug, both individually and in combination, in a checkerboard format. This involves creating a matrix of concentrations where each well contains a unique combination of the two drugs.

  • Infection: Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI).

  • Treatment: Immediately after infection, add the drug combinations to the respective wells.

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C and 5% CO2.

  • Assessment of Antiviral Activity:

    • CPE Inhibition Assay: Visually score the cytopathic effect (CPE) in each well or use a cell viability assay (e.g., MTT) to quantify the percentage of viable cells.

    • Viral Load Reduction Assay: Collect the supernatant from each well and quantify the viral RNA using RT-qPCR or determine the infectious virus titer using a plaque assay.

  • Cytotoxicity Assay: In parallel, perform a cytotoxicity assay on uninfected cells treated with the same drug combinations to ensure that the observed antiviral effect is not due to cell death.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50) for each drug alone and in combination.

    • Use synergy analysis models, such as the Bliss independence model or the Loewe additivity model, to calculate a synergy score (e.g., Combination Index - CI).

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Visualizing Potential Synergistic Interactions

The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action of AT-9010 and a protease inhibitor, highlighting the potential for a synergistic antiviral effect by targeting two different essential stages of the SARS-CoV-2 replication cycle.

Viral_Replication_Cycle cluster_entry Viral Entry cluster_replication Replication & Transcription cluster_assembly Translation & Assembly Viral Entry Viral Entry Viral RNA Viral RNA Viral Entry->Viral RNA RdRp RNA-dependent RNA Polymerase Viral RNA->RdRp Template Polyprotein Polyprotein Viral RNA->Polyprotein Translation RdRp->Viral RNA Replication AT9010 AT-9010 AT9010->RdRp Inhibits Protease 3CL Protease Polyprotein->Protease Cleavage Viral Proteins Viral Proteins Protease->Viral Proteins Protease_Inhibitor Protease Inhibitor (e.g., Nirmatrelvir) Protease_Inhibitor->Protease Inhibits New Virions New Virions Viral Proteins->New Virions Assembly Release Release New Virions->Release Experimental_Workflow Cell_Seeding Seed Vero E6 Cells in 96-well plates Drug_Preparation Prepare Drug Dilutions (AT-9010 & Comparator) Cell_Seeding->Drug_Preparation Infection Infect Cells with SARS-CoV-2 Drug_Preparation->Infection Treatment Add Drug Combinations Infection->Treatment Incubation Incubate for 48-72h Treatment->Incubation Antiviral_Assay Assess Antiviral Activity (CPE or Viral Load) Incubation->Antiviral_Assay Cytotoxicity_Assay Assess Cytotoxicity Incubation->Cytotoxicity_Assay Data_Analysis Calculate Synergy Score (e.g., CI) Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

References

Safety Operating Guide

Navigating the Disposal of AT-9010 Triethylamine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of AT-9010 triethylamine, a triphosphate active metabolite of AT-527 and a potent inhibitor of NiRAN, an enzyme essential for viral replication.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a comprehensive disposal plan based on the known hazards of its triethylamine component and general best practices for laboratory chemical waste management.

Crucial Safety Note: The information presented here is intended as a general guideline. Due to the absence of specific data for this compound, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.

Understanding the Hazards: Triethylamine

Triethylamine is a flammable, corrosive, and toxic liquid with a strong fishy or ammonia-like odor.[2][3][4][5] It can cause severe skin and eye burns, and inhalation can lead to respiratory irritation and potentially severe lung damage.[2][6] Given that AT-9010 is a triethylamine salt of a complex organophosphate, it should be handled with the utmost care, assuming a similar hazard profile.

For quick reference, the following table summarizes the key quantitative safety data for triethylamine.

Hazard ParameterValueReference
OSHA PEL (Permissible Exposure Limit)25 ppm (8-hour TWA)[2][3][7]
ACGIH TLV (Threshold Limit Value)1 ppm (8-hour TWA)[2]
ACGIH STEL (Short-Term Exposure Limit)3 ppm (15-minute TWA)[2]
NIOSH IDLH (Immediately Dangerous to Life or Health)200 ppm[7]
Flash Point -9 °C (16 °F)[2][8]
Flammable Limits in Air 1.2% - 8.0%[2][3][8]

Experimental Protocol: Safe Disposal Procedures for this compound Waste

The following protocol provides a step-by-step guide for the safe handling and temporary storage of this compound waste pending disposal by your institution's EHS department.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical splash goggles and a face shield.[9][10]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., elbow-length PVC gloves). Do not use latex gloves.[9]

  • Body Protection: Wear a flame-retardant lab coat, and for larger quantities or risk of splashing, a PVC apron or protective suit may be necessary.[9]

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[11]

2. Waste Collection:

  • Use a designated, properly labeled hazardous waste container. The container must be compatible with organic and corrosive materials.

  • The label should clearly state "Hazardous Waste" and list all components of the waste stream, including "this compound" and any solvents used.

  • Keep the waste container securely closed when not in use.

  • Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.[6][10][12]

3. Spill Cleanup:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[11]

  • Remove all sources of ignition.[10][13]

  • For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[8][10][13]

  • Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[8][13]

  • Do not wash spills into the sewer system.[8][11]

  • Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

4. Final Disposal:

  • Contact your institution's EHS department. Provide them with all available information on the waste, including the name of the chemical (this compound), the estimated quantity, and any other components in the waste mixture.

  • The EHS department will provide specific instructions for the final disposal of the waste in accordance with federal, state, and local regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

AT9010_Disposal_Workflow start Start: AT-9010 Triethylamine Waste Generated assess_hazards Assess Hazards (Flammable, Corrosive, Toxic) start->assess_hazards spill Spill Occurs start->spill ppe Wear Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess_hazards->ppe collect_waste Collect Waste in Labeled, Compatible Container ppe->collect_waste store_waste Store Waste in Designated Safe Location collect_waste->store_waste contact_ehs CRITICAL STEP Contact Institutional EHS Department store_waste->contact_ehs follow_ehs Follow EHS Instructions for Final Disposal contact_ehs->follow_ehs end End: Waste Disposed of Safely and Compliantly follow_ehs->end spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Evacuate, Ventilate, Remove Ignition Sources spill_cleanup->collect_waste Collect Spill Residue as Hazardous Waste

This compound Waste Disposal Workflow

By adhering to these procedures and, most importantly, involving your institution's safety professionals, you can ensure the safe and compliant disposal of this compound waste, fostering a secure research environment.

References

Essential Safety and Operational Guide for Handling AT-9010 Triethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of AT-9010 triethylamine. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. While AT-9010 is a specific formulation, this guidance is based on the well-documented hazards of its primary component, triethylamine, a highly flammable, corrosive, and toxic liquid.

Immediate Safety Concerns

Triethylamine is a hazardous substance that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] It is also highly flammable and its vapors can form explosive mixtures with air.[1][2][4][5] Inhalation, ingestion, or skin contact can be toxic.[2][3]

Hazard Identification and Personal Protective Equipment (PPE)

Strict adherence to Personal Protective Equipment (PPE) protocols is mandatory when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended PPERationale and Key Considerations
Hands Chemical-resistant gloves (e.g., elbow-length PVC, Butyl, or Neoprene).[6] Do NOT use latex gloves.Protects against skin absorption and chemical burns.[6] Gloves should be inspected before use and disposed of properly after handling.[3]
Eyes/Face Chemical safety goggles and a full-face shield.[3][6][7]Provides maximum protection from splashes and vapors that can cause severe eye damage.[1][3] Wearing contact lenses is strongly discouraged.[6]
Body Flame-retardant and chemical-resistant lab coat, overalls, and an apron.[3][6]Protects skin from spills and potential fires. Trousers should be worn outside of boots to prevent spills from entering footwear.[6]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[2][8] If exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor/ammonia filter is required.[6] For high concentrations, a self-contained breathing apparatus (SCBA) is necessary.[1][9]Protects against inhalation of toxic and irritating vapors that can cause lung damage.[1]

Quantitative Data Summary

The following tables provide key quantitative data for triethylamine, the primary component of AT-9010.

Physical and Chemical Properties

PropertyValue
CAS Number 121-44-8[7]
Molecular Formula C6H15N[5]
Molecular Weight 101.19 g/mol [5][7]
Appearance Colorless to pale yellow liquid[5]
Odor Strong, fishy, ammonia-like[1][5][10]
Boiling Point 89.5°C (193.1°F)[7]
Melting Point -114.7°C (-174.5°F)[7]
Flash Point -11°C (12.2°F)[8]
Specific Gravity 0.728[8]
Vapor Pressure 54 mmHg[9]
Solubility in Water 112.4 g/L at 20°C[10]

Exposure Limits

OrganizationLimit
OSHA (PEL) 25 ppm (8-hour TWA)[1]
ACGIH (TLV) 1 ppm (8-hour TWA)[1]
ACGIH (STEL) 3 ppm[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound.

  • Preparation and Precautionary Measures:

    • Ensure a safety shower and eyewash station are readily accessible and functioning correctly.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2][8]

    • Remove all potential ignition sources from the work area, including open flames, sparks, and hot surfaces.[1][2]

    • Use non-sparking tools and explosion-proof equipment.[1][6][8]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[2][6]

    • Inspect all PPE for integrity before use.

  • Handling the Chemical:

    • Carefully open containers, avoiding inhalation of vapors.

    • Dispense the required amount slowly to minimize splashing and vapor generation.

    • Keep containers tightly closed when not in use.[1][2]

  • Post-Handling and Cleanup:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]

    • Decontaminate the work area with a suitable cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items as hazardous waste.[11]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Chemical Waste:

    • Collect all this compound waste in a dedicated, properly labeled hazardous waste container.[1]

    • The container should be made of a compatible material (e.g., glass or appropriate plastic) with a secure, non-metallic cap.

    • Clearly label the waste container as "Hazardous Waste: Triethylamine, Flammable, Corrosive, Toxic" and include the date of accumulation.

  • Contaminated Materials:

    • All materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be considered hazardous waste.

    • Place these items in a sealed, labeled container for hazardous waste disposal.

  • Disposal Guidelines:

    • NEVER dispose of triethylamine waste down the drain.[3]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental and Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS & Establish Work Area PPE Inspect & Don PPE (Gloves, Goggles, Coat) Prep->PPE Emergency Emergency Preparedness (Eyewash, Shower, Spill Kit) Prep->Emergency Handling Dispense Chemical in Fume Hood PPE->Handling Storage Securely Close Container Handling->Storage Handling->Emergency Decon Decontaminate Work Surface Storage->Decon Waste Segregate Hazardous Waste (Liquid & Solid) Decon->Waste RemovePPE Remove & Dispose of PPE Waste->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.